molecular formula C17H19N3O7S B021791 Foy 251 CAS No. 71079-09-9

Foy 251

Cat. No.: B021791
CAS No.: 71079-09-9
M. Wt: 409.4 g/mol
InChI Key: JXMOPIDYHUYOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foy 251, also known as this compound, is a useful research compound. Its molecular formula is C17H19N3O7S and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Guanidinobenzoyloxy)phenylacetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMOPIDYHUYOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991365
Record name {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71079-09-9
Record name Benzeneacetic acid, 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71079-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Guanidinobenzoyloxy)phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foy 251 (Nafamostat): An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foy 251, chemically known as nafamostat (B1217035) mesylate, is a potent, broad-spectrum synthetic serine protease inhibitor.[1] Initially developed and utilized for the treatment of acute pancreatitis and as an anticoagulant in specific clinical settings, its multifaceted mechanism of action has garnered significant scientific interest.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of nafamostat. It delves into its inhibitory actions on key physiological cascades, including the coagulation, kallikrein-kinin, and complement systems, as well as its role in blocking viral entry, particularly of SARS-CoV-2.[2][4] This document summarizes key quantitative data on its inhibitory potency, provides detailed experimental protocols for relevant assays, and presents visual representations of its interactions within critical signaling pathways to support further research and drug development endeavors.

Core Mechanism of Action: Serine Protease Inhibition

The primary mechanism of action of this compound is the potent and broad-spectrum inhibition of serine proteases.[4] Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site, which play crucial roles in numerous physiological and pathological processes.[5] Nafamostat acts as a slow tight-binding substrate, forming a covalent acyl-enzyme intermediate with the target protease, which traps the enzyme and results in its inhibition.[1] Structural studies have revealed that nafamostat is cleaved by serine proteases, with one of its hydrolyzed products, 4-guanidinobenzoic acid (GBA), remaining covalently linked to the active site serine (e.g., Ser195 in urokinase-type plasminogen activator), thereby inactivating the enzyme.[6][7]

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as a serine protease inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against a range of target enzymes. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Inhibition of Coagulation and Fibrinolytic System Proteases

Target ProteaseParameterValueReference
ThrombinIC5010⁻⁶ - 10⁻⁸ M[3]
Factor Xa-Inhibition noted[4][8]
Factor XIIa-Inhibition noted[2]
Tissue Factor-Factor VIIa ComplexIC50200 nM[9]
Tissue Factor-Factor VIIa ComplexKi150 nM[9]
PlasminIC5010⁻⁶ - 10⁻⁸ M[3]

Table 2: Inhibition of Kallikrein-Kinin and Complement System Proteases

Target ProteaseParameterValueReference
KallikreinIC5010⁻⁶ - 10⁻⁸ M[3]
C1rKi14 nM[9]
C1sKi38 nM[9]
MASP-2IC500.057 µM[9]
Factor B-Inhibition noted[9]

Table 3: Inhibition of Other Key Serine Proteases

Target ProteaseParameterValueReference
TrypsinIC5015 nM[9]
TrypsinIC5010⁻⁶ - 10⁻⁸ M[3]
TMPRSS2IC50~10 nM (in Calu-3 cells)
TMPRSS2EC50~10 nM (SARS-CoV-2 infection in Calu-3 cells)

Impact on Key Signaling Pathways

This compound's broad-spectrum inhibitory activity allows it to modulate several critical signaling pathways involved in hemostasis, inflammation, and pathogen entry.

Coagulation Cascade

Nafamostat exerts its anticoagulant effects by inhibiting multiple key serine proteases within the coagulation cascade.[8] It targets both the intrinsic and extrinsic pathways by inhibiting Factor XIIa and the Tissue Factor-Factor VIIa complex, respectively.[2][8] Furthermore, it directly inhibits the common pathway by targeting Factor Xa and Thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[4][8]

cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X VIIIa Factor VIIIa Xa Factor Xa X->Xa TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa TF_VIIa->X Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Foy251 This compound (Nafamostat) Foy251->XIIa Inhibits Foy251->TF_VIIa Inhibits Foy251->Xa Inhibits Foy251->Thrombin Inhibits

Inhibition of the Coagulation Cascade by this compound.
Kallikrein-Kinin System

The kallikrein-kinin system is a key player in inflammation, and its dysregulation can lead to excessive inflammation and pain.[5] this compound inhibits plasma kallikrein, a central enzyme in this pathway.[10] By doing so, it prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, a potent inflammatory mediator.[10]

Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Bradykinin Bradykinin HMWK->Bradykinin Inflammation Inflammation, Vasodilation, Pain Bradykinin->Inflammation Foy251 This compound (Nafamostat) Foy251->Kallikrein Inhibits

Inhibition of the Kallikrein-Kinin System by this compound.
Complement System

The complement system is a crucial part of the innate immune response. This compound has been shown to inhibit key components of the classical and lectin pathways of complement activation.[9] Specifically, it inhibits C1r and C1s of the C1 complex in the classical pathway and Mannan-binding lectin-associated serine protease 2 (MASP-2) in the lectin pathway, thereby preventing the downstream cascade that leads to inflammation and cell lysis.[9][11]

cluster_classical Classical Pathway cluster_lectin Lectin Pathway Ag_Ab Antigen-Antibody Complex C1 C1 (C1q, C1r, C1s) Ag_Ab->C1 C4 C4 C1->C4 C2 C2 C1->C2 C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 MBL Mannan-Binding Lectin (MBL) MBL_MASP MBL-MASP Complex MBL->MBL_MASP MASP MASPs MASP->MBL_MASP MBL_MASP->C4 MBL_MASP->C2 C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C5_Convertase C5 Convertase C3b->C5_Convertase C5 C5 C5_Convertase->C5 C5a C5a (Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (Cell Lysis) C5b->MAC Foy251 This compound (Nafamostat) Foy251->C1 Inhibits C1r, C1s Foy251->MASP Inhibits MASP-2

Inhibition of the Complement System by this compound.
Viral Entry

A significant area of recent research has focused on this compound's ability to inhibit the entry of certain enveloped viruses, most notably SARS-CoV-2. This antiviral activity is primarily mediated through the inhibition of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease. TMPRSS2 is crucial for the proteolytic cleavage and activation of the viral spike (S) protein, a necessary step for the fusion of the viral and host cell membranes. By inhibiting TMPRSS2, nafamostat effectively blocks this activation and prevents viral entry into the host cell.

Virus Virus (e.g., SARS-CoV-2) Spike Spike (S) Protein Virus->Spike ACE2 ACE2 Receptor Spike->ACE2 Binds Fusion Membrane Fusion Spike->Fusion HostCell Host Cell Membrane TMPRSS2 TMPRSS2 TMPRSS2->Spike Cleaves & Activates ViralEntry Viral Entry Fusion->ViralEntry Foy251 This compound (Nafamostat) Foy251->TMPRSS2 Inhibits

Inhibition of TMPRSS2-Mediated Viral Entry by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

General Serine Protease Inhibition Assay (Fluorogenic)

This assay quantifies the inhibitory activity of nafamostat against a specific serine protease using a fluorogenic substrate.

Materials:

  • Purified target serine protease (e.g., Trypsin, Thrombin, Kallikrein)

  • Fluorogenic peptide substrate specific to the target protease

  • This compound (Nafamostat mesylate) stock solution

  • Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Preparation: Dilute the target serine protease to a working concentration in the assay buffer.

  • Assay Reaction: In the microplate, add the this compound dilutions. Add the diluted enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence versus time). Determine the percentage of inhibition for each this compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TMPRSS2 Inhibition Assay (Cell-Based)

This assay measures the inhibitory effect of this compound on TMPRSS2 activity on the surface of live cells.

Materials:

  • HEK-293T cells

  • TMPRSS2 expression plasmid

  • Transfection reagent

  • This compound (Nafamostat mesylate)

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., PBS)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Transfection: Seed HEK-293T cells in a 96-well plate. Transfect the cells with the TMPRSS2 expression plasmid using a suitable transfection reagent. Incubate for 24-48 hours to allow for protein expression.

  • Inhibitor Treatment: Wash the cells and add serial dilutions of this compound in assay buffer. Incubate for 30-60 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate to all wells.

  • Measurement: Immediately measure the fluorescence kinetically in a plate reader at 37°C.

  • Data Analysis: Determine the IC50 value as described in the general serine protease inhibition assay protocol.

SARS-CoV-2 Pseudovirus Entry Inhibition Assay

This assay uses replication-deficient viral particles pseudotyped with the SARS-CoV-2 S protein to safely quantify the inhibition of viral entry.

Materials:

  • Calu-3 cells (human lung epithelial cells)

  • SARS-CoV-2 S-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles expressing a reporter gene (e.g., luciferase)

  • This compound (Nafamostat mesylate)

  • Cell culture medium

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed Calu-3 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 1 hour.

  • Infection: Add the SARS-CoV-2 pseudovirus to each well.

  • Incubation: Incubate the cells for 48-72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral entry for each this compound concentration relative to a vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.

cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Seed Seed Calu-3 cells in 96-well plate Treat Treat cells with this compound (1 hour) Seed->Treat Dilute Prepare serial dilutions of this compound Dilute->Treat Infect Infect with SARS-CoV-2 pseudovirus Treat->Infect Incubate Incubate (48-72 hours) Infect->Incubate Lyse Lyse cells & add luciferase reagent Incubate->Lyse Measure Measure luminescence Lyse->Measure Analyze Calculate % inhibition and EC50 Measure->Analyze

Workflow for a SARS-CoV-2 Pseudovirus Entry Inhibition Assay.
Activated Partial Thromboplastin Time (aPTT) Assay

This coagulation assay assesses the integrity of the intrinsic and common pathways of coagulation.

Materials:

  • Platelet-Poor Plasma (PPP)

  • This compound (Nafamostat mesylate)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl₂) solution (0.025 M)

  • Coagulometer

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound in a suitable buffer. Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.

  • Assay Performance: In a coagulometer cuvette, mix PPP with the this compound dilution. Add the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

  • Clotting Initiation: Initiate the clotting reaction by adding the pre-warmed CaCl₂ solution.

  • Measurement: The coagulometer will measure the time to clot formation in seconds.

  • Data Analysis: Plot the clotting time against the this compound concentration to observe the dose-dependent anticoagulant effect.

Classical Pathway Hemolytic Assay (CH50)

This assay measures the ability of the classical complement pathway to lyse antibody-sensitized sheep red blood cells (SRBCs).

Materials:

  • Veronal Buffered Saline with divalent cations (VBS++)

  • Antibody-sensitized Sheep Red Blood Cells (SRBCs)

  • Normal Human Serum (NHS) as a source of complement

  • This compound (Nafamostat mesylate)

  • Spectrophotometer

Procedure:

  • Inhibitor Dilution: Prepare serial dilutions of this compound in VBS++.

  • Serum Incubation: In a microtiter plate, mix NHS with each this compound dilution and incubate for 15 minutes at 37°C.

  • Hemolysis Reaction: Add the sensitized SRBCs to each well and incubate for 30 minutes at 37°C.

  • Reaction Termination and Measurement: Stop the reaction and pellet the intact cells by centrifugation. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to a total lysis control. Determine the concentration of this compound that causes 50% inhibition of hemolysis (IC50).[12][13][14]

Conclusion

This compound (nafamostat mesylate) is a versatile serine protease inhibitor with a well-defined mechanism of action that impacts multiple critical physiological and pathological pathways. Its ability to potently inhibit key enzymes in the coagulation, kallikrein-kinin, and complement systems underscores its therapeutic utility in conditions characterized by dysregulation of these cascades. Furthermore, its targeted inhibition of TMPRSS2 provides a compelling rationale for its investigation as an antiviral agent. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound. Continued investigation into the nuanced interactions of this compound within complex biological systems will undoubtedly pave the way for novel therapeutic applications.

References

The Core Function of Foy 251: A Serine Protease Inhibitor with Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the orally administered prodrug Camostat mesylate.[1][2][3] This guide delineates the primary function, mechanism of action, and key quantitative metrics of this compound, with a focus on its role as a serine protease inhibitor, particularly against Transmembrane Protease, Serine 2 (TMPRSS2), a critical host factor for the entry of various viruses, including SARS-CoV-2.

Pharmacokinetics: The Conversion of Camostat Mesylate to this compound

Upon oral administration, Camostat mesylate is rapidly absorbed and metabolized by carboxylesterases into its active form, this compound.[2] This conversion is a critical step for its biological activity. This compound is subsequently hydrolyzed to the inactive metabolite, 4-guanidinobenzoic acid (GBA).[2] Due to this rapid conversion, this compound is the primary molecule responsible for the therapeutic effects observed after the administration of Camostat mesylate.[3]

Core Function: Inhibition of Serine Proteases

The principal function of this compound is the inhibition of serine proteases.[4] These enzymes play a crucial role in a multitude of physiological and pathological processes. A key target of this compound is TMPRSS2, a transmembrane serine protease that is essential for the activation of the spike proteins of several viruses, enabling their entry into host cells.[1][5]

Mechanism of Action: Blocking Viral Entry

This compound acts as a competitive inhibitor of TMPRSS2.[6] By binding to the active site of the protease, it prevents the cleavage of the viral spike protein, a necessary step for the fusion of the viral and cellular membranes.[5] This inhibition of spike protein priming effectively blocks the virus from entering the host cell.[1] This mechanism has been a significant area of research, particularly in the context of the COVID-19 pandemic, as TMPRSS2 is a critical host factor for SARS-CoV-2 infection.[1][5]

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potency of this compound against TMPRSS2 and its efficacy in preventing viral entry have been quantified in various studies. The following tables summarize the key findings.

Compound Assay Type Target IC50 (nM) Reference
This compound (GBPA)Enzymatic AssayRecombinant TMPRSS270.3[7]
This compound (GBPA)Biochemical AssayRecombinant TMPRSS233.3[8]
This compound (GBPA)Biochemical AssayRecombinant TMPRSS24.3[2]
Camostat mesylateEnzymatic AssayRecombinant TMPRSS24.2[7]
Camostat mesylateBiochemical AssayRecombinant TMPRSS26.2[8]

Table 1: In vitro inhibitory concentration (IC50) of this compound and Camostat mesylate against recombinant TMPRSS2.

Compound Cell Line Virus EC50 (nM) Reference
This compound (GBPA)Calu-3SARS-CoV-2178[2][6]
Camostat mesylateCalu-3VSV pseudotype (SARS-2-S)107[7]

Table 2: Effective concentration (EC50) of this compound and Camostat mesylate for the inhibition of viral entry in cell culture.

Experimental Protocols

Recombinant TMPRSS2 Inhibition Assay

The inhibitory activity of this compound against TMPRSS2 is typically determined using an in vitro enzymatic assay with recombinant TMPRSS2. A fluorogenic substrate, such as Boc-Gln-Ala-Arg-MCA, is used, which upon cleavage by TMPRSS2, releases a fluorescent signal.[7]

Methodology:

  • Recombinant TMPRSS2 is incubated with varying concentrations of this compound.

  • The fluorogenic substrate is added to the mixture.

  • The fluorescence intensity is measured over time using a plate reader.

  • The rate of substrate cleavage is calculated, and the concentration of this compound that inhibits 50% of the enzymatic activity (IC50) is determined by fitting the data to a dose-response curve.[7]

Viral Entry Assay

The efficacy of this compound in preventing viral entry into host cells is commonly assessed using cell-based assays with either pseudotyped viral particles or authentic virus.[7]

Methodology for Pseudotyped Virus Assay:

  • A suitable cell line expressing TMPRSS2 and the viral receptor (e.g., Calu-3 lung cells for SARS-CoV-2) is seeded in multi-well plates.[7]

  • The cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 2 hours).[7]

  • Pseudotyped viral particles, which carry the spike protein of the virus of interest and a reporter gene (e.g., luciferase), are added to the cells.

  • After a specific incubation time to allow for viral entry, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luciferase activity).[7]

  • The concentration of this compound that reduces viral entry by 50% (EC50) is calculated from the dose-response curve.[7]

Signaling Pathways and Experimental Workflows

Pharmacokinetic_Pathway cluster_0 In Vivo Metabolism Camostat_mesylate Camostat mesylate (Prodrug) Foy_251 This compound (GBPA) (Active Metabolite) Camostat_mesylate->Foy_251 Carboxylesterases GBA GBA (Inactive Metabolite) Foy_251->GBA Hydrolysis

Caption: Pharmacokinetic pathway of Camostat mesylate to its active metabolite this compound and inactive metabolite GBA.

Viral_Entry_Inhibition cluster_1 Viral Entry Mechanism and Inhibition Virus Virus (e.g., SARS-CoV-2) Spike_Protein Spike Protein Virus->Spike_Protein TMPRSS2 TMPRSS2 Spike_Protein->TMPRSS2 binding Host_Cell Host Cell Primed_Spike Primed Spike Protein TMPRSS2->Primed_Spike cleavage Viral_Entry Viral Entry Primed_Spike->Viral_Entry Foy_251 This compound Foy_251->TMPRSS2 inhibits

Caption: Mechanism of viral entry inhibition by this compound through the targeting of TMPRSS2.

References

A Technical Guide to Foy 251 (Nafamostat Mesylate) as a TMPRSS2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Foy 251, also known as nafamostat (B1217035) mesylate, and its function as a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2). It details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this inhibition.

Introduction: The Role of TMPRSS2 in Viral Pathogenesis

Transmembrane Protease, Serine 2 (TMPRSS2) is a cell surface serine protease that is crucial for the entry of several respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2.[1][2][3] For SARS-CoV-2, viral entry into host cells is a multi-step process initiated by the binding of the viral Spike (S) protein to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface.[2][4] Following receptor binding, the S protein must be proteolytically cleaved, or "primed," at its S1/S2 and S2' sites.[2][5] This priming event, predominantly mediated by TMPRSS2 at the cell surface, triggers a conformational change in the S protein that is essential for the fusion of the viral and host cell membranes, ultimately allowing the viral genome to enter the cytoplasm.[4][5][6]

Given its critical role in the viral life cycle, TMPRSS2 has emerged as a high-value therapeutic target for preventing viral infection.[2][7] Inhibiting the proteolytic activity of TMPRSS2 can effectively block viral entry.[8][9] this compound (nafamostat mesylate) is a potent, synthetic serine protease inhibitor that has demonstrated significant inhibitory activity against TMPRSS2.[8][10][11] This guide explores the molecular basis and empirical evidence for its function.

Mechanism of Action of this compound

This compound (nafamostat) is a broad-spectrum serine protease inhibitor that functions through covalent modification of the enzyme's active site.[11][12][13] The inhibitory mechanism against TMPRSS2 involves a two-step process:

  • Reversible Binding: The inhibitor first binds non-covalently to the active site of TMPRSS2, forming a Michaelis complex.[13][14] The guanidinium (B1211019) head of the nafamostat molecule fits into the S1 pocket of the protease, interacting with key residues such as Asp435.[12][15]

  • Covalent Inhibition: Following initial binding, a reactive ester group on the inhibitor forms a long-lived covalent acyl-enzyme complex with the catalytic Serine 441 residue in the TMPRSS2 active site.[13][14][16] This covalent modification effectively inactivates the enzyme, preventing it from cleaving its natural substrates, including the viral spike protein.

Molecular dynamics simulations and in vitro assays have confirmed that while both this compound (nafamostat) and a related compound, camostat (B1201512), form an identical covalent complex, nafamostat exhibits a higher population of the preceding Michaelis complex.[12][17] This greater stability in the pre-covalent state is believed to contribute to its more frequent formation of the covalent bond and, consequently, its higher inhibitory potency compared to camostat.[12][17]

Quantitative Inhibition Data

The inhibitory potency of this compound (nafamostat) and related compounds against TMPRSS2 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics. A summary of reported values is presented below for comparison.

CompoundAssay TypeMetricReported Value (nM)Reference(s)
This compound (Nafamostat) Biochemical (Recombinant TMPRSS2)IC500.27[18][19]
Camostat MesylateBiochemical (Recombinant TMPRSS2)IC506.2[18][19]
IC504.2[20][21]
Apparent IC502.7 ± 0.4[22]
This compound (as Camostat metabolite GPBA) Biochemical (Recombinant TMPRSS2)IC5033.3[18][19]
IC5070.3[20][21]
Apparent IC504.3 ± 0.9[22]
Gabexate MesylateBiochemical (Recombinant TMPRSS2)IC50130[18][19]
This compound (Nafamostat) SARS-CoV-2 Cell Entry (Calu-3 cells)EC50~10[23]
Camostat MesylateVSV Pseudoparticle Entry (Calu-3 cells)EC50107[20]
This compound (as Camostat metabolite GPBA) VSV Pseudoparticle Entry (Calu-3 cells)EC50178[20]

Note: this compound is the chemical name for nafamostat. It is also important to distinguish it from FOY-251, which is the primary active metabolite of Camostat, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GPBA). The table reflects data for both nafamostat and camostat's metabolite where specified. The variability in IC50 values can be attributed to differences in experimental conditions, such as enzyme and substrate concentrations, and assay formats.

Visualized Pathways and Workflows

To clarify the biological context and experimental procedures, the following diagrams are provided.

TMPRSS2_Inhibition_Pathway cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike->ACE2 1. Binding TMPRSS2 TMPRSS2 Protease Spike->TMPRSS2 2. Priming (Cleavage) Fusion Membrane Fusion TMPRSS2->Fusion 3. Activation Membrane Foy251 This compound (Nafamostat) Foy251->TMPRSS2 Inhibition Entry Viral Genome Entry Fusion->Entry 4. Facilitation

Caption: TMPRSS2-mediated viral entry pathway and its inhibition by this compound (Nafamostat).

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - Recombinant TMPRSS2 - Fluorogenic Substrate - Assay Buffer C Dispense Substrate & Inhibitor into 384-well plate A->C B Prepare Inhibitor Plate: Serial dilution of this compound in DMSO B->C D Add TMPRSS2 to initiate reaction C->D E Incubate at RT (e.g., 60 min) D->E F Measure Fluorescence (Ex: 340nm, Em: 440nm) E->F G Normalize Data: (vs. 0% and 100% controls) F->G H Generate Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for a biochemical fluorogenic assay to determine the IC50 of TMPRSS2 inhibitors.

Experimental Protocols

The following protocols are representative of the methods used to determine the inhibitory activity of compounds like this compound against TMPRSS2.

This protocol is adapted from methodologies reported for quantifying the inhibition of recombinant TMPRSS2.[18][24][25][26]

Objective: To determine the IC50 value of this compound against recombinant human TMPRSS2.

Materials:

  • Recombinant human TMPRSS2 enzyme

  • Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20

  • This compound (Nafamostat Mesylate)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black, low-volume 384- or 1536-well assay plates

  • Acoustic liquid handler (e.g., ECHO 655) for precision dispensing

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a dose-response curve. Prepare DMSO-only wells for the negative control (0% inhibition) and wells without enzyme for the positive control (100% inhibition).

  • Assay Plate Preparation: Using an acoustic dispenser, transfer a small volume (e.g., 20-60 nL) of each inhibitor concentration and the DMSO control into the designated wells of the assay plate.

  • Substrate Addition: Dispense the Boc-QAR-AMC substrate, diluted in Assay Buffer to the desired final concentration (typically at or below the Km, e.g., 10 µM), into all wells.

  • Reaction Initiation: Dilute the recombinant TMPRSS2 enzyme in cold Assay Buffer to a predetermined concentration (e.g., 1 µM, sufficient to achieve ~20% substrate cleavage in the incubation period).[24][27] Initiate the enzymatic reaction by dispensing the diluted enzyme into all wells except for the positive control (100% inhibition) wells. The final reaction volume is typically small (e.g., 5-25 µL).[18][24]

  • Incubation: Incubate the plate at room temperature, protected from light, for 60 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity on a plate reader using an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the positive control wells (no enzyme).

    • Normalize the data by setting the average of the negative controls (DMSO only) to 100% activity and the positive controls to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) model to calculate the IC50 value.

This protocol measures the inhibition of viral entry into cells co-expressing the necessary host factors.[20]

Objective: To determine the EC50 value of this compound for the inhibition of TMPRSS2-dependent SARS-CoV-2 Spike-mediated cell entry.

Materials:

  • Target cells: Calu-3 human lung cells (endogenously express ACE2 and TMPRSS2).

  • Pseudotyped viral particles: Lentiviral or VSV particles expressing SARS-CoV-2 Spike protein and a reporter gene (e.g., Luciferase).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (Nafamostat Mesylate).

  • Luciferase assay reagent.

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Calu-3 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Inhibitor Treatment: On the day of the assay, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle-only (DMSO) control. Pre-incubate the cells with the inhibitor for 2 hours at 37°C.[20]

  • Infection: Following pre-incubation, add the SARS-CoV-2 pseudoparticles to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.

  • Lysis and Luminescence Reading: Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control wells (100% entry).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the EC50 value.

    • A parallel cytotoxicity assay should be performed to ensure the observed inhibition is not due to cell death.

Conclusion

This compound (nafamostat mesylate) is a highly potent, covalent inhibitor of the host cell protease TMPRSS2.[12][18] Its ability to block the proteolytic priming of the SARS-CoV-2 spike protein prevents viral entry into host cells, establishing it as a candidate for antiviral therapy.[9][10][28] The quantitative data, supported by detailed biochemical and cell-based protocols, provide a robust framework for its evaluation. The methodologies and data presented in this guide offer valuable resources for researchers and drug development professionals working on the discovery and characterization of TMPRSS2 inhibitors as a strategy to combat respiratory virus infections.

References

FOY-251: A Technical Guide to the Active Metabolite of Camostat Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FOY-251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the pharmacologically active metabolite of the serine protease inhibitor, camostat (B1201512) mesylate.[1][2] Following oral administration, camostat mesylate is rapidly converted to FOY-251 by carboxylesterases in the bloodstream.[1][2] This technical guide provides an in-depth overview of FOY-251, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study.

Biochemical Properties and Mechanism of Action

FOY-251 is a potent inhibitor of several serine proteases, with its most notable target in recent research being Transmembrane Protease, Serine 2 (TMPRSS2).[1][3] TMPRSS2 is a crucial host cell factor for the entry of various viruses, including SARS-CoV-2, as it is required for the proteolytic processing of the viral spike protein, a necessary step for membrane fusion.[1][4]

The inhibitory action of FOY-251 on TMPRSS2 is a two-step process. Initially, it involves a reversible, non-covalent binding to the active site of the enzyme. This is followed by the formation of a covalent bond with the serine-441 residue within the active site, leading to the inactivation of the protease.[1]

Signaling Pathway of Viral Entry Inhibition

The primary signaling pathway affected by FOY-251 in the context of viral infection is the host cell entry pathway mediated by TMPRSS2. By inhibiting TMPRSS2, FOY-251 effectively blocks the cleavage of the viral spike protein, thereby preventing the fusion of the viral and host cell membranes and subsequent viral entry.

G cluster_0 Host Cell Membrane Virus SARS-CoV-2 Spike Spike Protein (S) Virus->Spike has ACE2 ACE2 Receptor Spike->ACE2 binds to TMPRSS2 TMPRSS2 Spike->TMPRSS2 is cleaved by PrimedSpike Primed S Protein TMPRSS2->PrimedSpike primes FOY251 FOY-251 FOY251->TMPRSS2 Inhibition Inhibition Fusion Membrane Fusion PrimedSpike->Fusion mediates Entry Viral Entry Fusion->Entry

Caption: Signaling pathway of SARS-CoV-2 entry and its inhibition by FOY-251.

Quantitative Inhibitory Data

The inhibitory potency of FOY-251 has been quantified against TMPRSS2 and in cell-based viral entry assays. The following tables summarize the key quantitative data for FOY-251 and its parent compound, camostat mesylate.

CompoundTargetAssay TypeValue (IC50)Reference
FOY-251 TMPRSS2Biochemical Assay33.3 nM[3]
Camostat MesylateTMPRSS2Biochemical Assay6.2 nM[3]

Table 1: Biochemical Inhibition of TMPRSS2.

CompoundVirus ModelCell LineValue (EC50)Reference
FOY-251 SARS-CoV-2Calu-3178 nM[1]
Camostat MesylateSARS-CoV-2Calu-3107 nM[5]

Table 2: Inhibition of SARS-CoV-2 Entry in Cell Culture.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of FOY-251.

TMPRSS2 Enzymatic Inhibition Assay

This protocol describes a fluorogenic biochemical assay to measure the inhibitory activity of compounds against recombinant human TMPRSS2.[3][6]

Materials:

  • Recombinant Human TMPRSS2 (e.g., Creative BioMart, cat.# TMPRSS2-1856H)[3]

  • Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (Bachem, cat.# I-1550)[3]

  • Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween20[3]

  • 384-well or 1536-well black plates (e.g., Greiner 781900)[3]

  • Acoustic dispenser (e.g., ECHO 655, LabCyte)[3]

  • Plate reader with 340 nm excitation and 440 nm emission filters[3]

Protocol Workflow:

G cluster_workflow TMPRSS2 Inhibition Assay Workflow start Start dispense_substrate Dispense Substrate (e.g., 62.5 nL of Boc-Gln-Ala-Arg-AMC) start->dispense_substrate dispense_inhibitor Dispense Inhibitor (e.g., 62.5 nL of FOY-251 or DMSO control) dispense_substrate->dispense_inhibitor add_enzyme Add TMPRSS2 Enzyme (e.g., 750 nL in assay buffer) dispense_inhibitor->add_enzyme incubate Incubate at Room Temperature (1 hour) add_enzyme->incubate read_fluorescence Read Fluorescence (Ex: 340 nm, Em: 440 nm) incubate->read_fluorescence analyze Analyze Data (Calculate % inhibition and IC50) read_fluorescence->analyze end End analyze->end

Caption: Workflow for the TMPRSS2 enzymatic inhibition assay.

Detailed Steps:

  • Using an acoustic dispenser, add 62.5 nL of the fluorogenic substrate, Boc-Gln-Ala-Arg-AMC, to each well of a 384-well black plate.[6]

  • Dispense 62.5 nL of the test compound (FOY-251) or a vehicle control (DMSO) into the appropriate wells.[6]

  • Initiate the reaction by adding 750 nL of recombinant TMPRSS2 diluted in assay buffer to each well, bringing the total reaction volume to 25 µL.[6]

  • Incubate the plate at room temperature for 1 hour.[6]

  • Measure the fluorescence using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm.[6]

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

SARS-CoV-2 Pseudotyped Virus Entry Assay

This protocol outlines a method to assess the inhibition of SARS-CoV-2 entry into host cells using a pseudotyped virus system.[4][7]

Materials:

  • HEK293T cells stably expressing ACE2 and TMPRSS2 (293T-ACE2-TMPRSS2)[7]

  • Calu-3 human lung epithelial cells[4]

  • Vesicular Stomatitis Virus (VSV)-based pseudotyping system with a reporter gene (e.g., GFP or luciferase)[4]

  • Plasmids encoding the SARS-CoV-2 Spike protein[4]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and penicillin/streptomycin)[7]

  • Transfection reagent[4]

  • Plate reader for fluorescence or luminescence detection

Protocol Workflow:

G cluster_workflow Pseudovirus Entry Assay Workflow start Start seed_cells Seed Host Cells (e.g., 293T-ACE2-TMPRSS2 or Calu-3) start->seed_cells pre_treat Pre-treat Cells with Inhibitor (FOY-251 or DMSO) for 2 hours seed_cells->pre_treat infect_cells Infect with SARS-CoV-2 Pseudotyped Virus pre_treat->infect_cells incubate Incubate for 48 hours infect_cells->incubate measure_reporter Measure Reporter Gene Expression (Fluorescence or Luminescence) incubate->measure_reporter analyze Analyze Data (Calculate % inhibition and EC50) measure_reporter->analyze end End analyze->end

Caption: Workflow for the SARS-CoV-2 pseudotyped virus entry assay.

Detailed Steps:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the VSV-based packaging and transfer plasmids along with a plasmid expressing the SARS-CoV-2 Spike protein.

    • Harvest the supernatant containing the pseudotyped virus after 48-72 hours and titrate for infectivity.

  • Inhibition Assay:

    • Seed the target cells (e.g., 293T-ACE2-TMPRSS2 or Calu-3) in a 96-well plate and allow them to adhere overnight.[7]

    • Pre-treat the cells with various concentrations of FOY-251 or a vehicle control (DMSO) for 2 hours.[7]

    • Infect the cells with the SARS-CoV-2 pseudotyped virus.

    • Incubate the plates for 48 hours at 37°C.[7]

    • Measure the reporter gene expression (e.g., GFP fluorescence or luciferase activity) using a plate reader.

    • Calculate the percent inhibition of viral entry and determine the EC50 value.

Conclusion

FOY-251 is a critical molecule to consider in the development of therapeutics targeting serine proteases, particularly in the context of viral diseases. Its well-defined mechanism of action as a covalent inhibitor of TMPRSS2, supported by quantitative in vitro and cell-based data, makes it a valuable tool for researchers. The detailed experimental protocols provided in this guide offer a foundation for the further investigation and characterization of FOY-251 and other potential serine protease inhibitors.

References

A Technical Guide to the Covalent Inhibition Mechanism of Foy 251 (GBPA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the prodrug camostat (B1201512) mesylate.[1][2] It functions as a broad-spectrum serine protease inhibitor, which has garnered significant interest for its therapeutic potential, particularly in inhibiting viral entry.[3] This document provides a detailed overview of its mechanism of action, focusing on the covalent inhibition of key target enzymes like Transmembrane Serine Protease 2 (TMPRSS2). The mechanism is characterized by an initial reversible binding followed by the formation of a stable, long-lived covalent acyl-enzyme complex, effectively inactivating the enzyme.[4][5][6] We will explore the quantitative kinetics, relevant experimental protocols, and the application of this mechanism in antiviral strategies.

Introduction to this compound (GBPA) and its Metabolism

Camostat mesylate is a clinically approved drug in Japan for conditions such as chronic pancreatitis.[7] Upon oral administration, it is rapidly and extensively metabolized by esterases in the plasma and tissues into its pharmacologically active form, this compound (GBPA).[2][8][6] this compound is then further hydrolyzed into an inactive metabolite, 4-guanidinobenzoic acid (GBA).[1][6] Due to this rapid conversion, this compound is considered the primary driver of the therapeutic effects observed in vivo.[6][9]

cluster_metabolism Metabolic Pathway of Camostat Mesylate CAMOSTAT Camostat Mesylate (Prodrug) GBPA This compound / GBPA (Active Metabolite) CAMOSTAT->GBPA  Carboxylesterase GBA GBA (Inactive Metabolite) GBPA->GBA  Hydrolysis

Caption: Metabolic conversion of the prodrug camostat mesylate to its active and inactive forms.

The Covalent Inhibition Mechanism

This compound inhibits serine proteases through a well-defined covalent mechanism. This process targets the highly conserved catalytic triad (B1167595) (Serine-Histidine-Aspartate) found in the active site of these enzymes.[10][11] The inhibition is a two-stage process that ensures high potency and prolonged duration of action.

3.1 Stage 1: Reversible Michaelis Complex Formation Initially, this compound reversibly binds to the active site of the target serine protease, such as TMPRSS2.[6] The guanidinium (B1211019) group of the inhibitor docks into the S1 specificity pocket of the enzyme, forming a transient, non-covalent Michaelis complex (E:I).[4][12] This initial binding is governed by the equilibrium constant Ki.[6]

3.2 Stage 2: Covalent Acylation of the Catalytic Serine Following the initial binding, the catalytic Serine residue (e.g., Ser441 in TMPRSS2) launches a nucleophilic attack on the carbonyl carbon of the inhibitor's ester bond.[6][11] This reaction is catalyzed by the other members of the catalytic triad and results in the formation of a stable acyl-enzyme intermediate (E-Acyl).[4][5] This step involves the hydrolysis of this compound and creates a long-lived covalent bond between the 4-guanidinobenzoyl moiety and the enzyme, rendering it inactive.[10][13] While highly stable, this covalent complex can undergo very slow, reversible hydrolysis.[6]

cluster_mechanism Two-Stage Covalent Inhibition E_I Active Enzyme (E) + Inhibitor (I) EI_complex E:I Reversible Michaelis Complex E_I->EI_complex k_on / k_off (Governed by Ki) E_Acyl E-Acyl Inactive Covalent Adduct EI_complex->E_Acyl k_inact / k_cat (Acylation) cluster_viral_entry Inhibition of SARS-CoV-2 Viral Entry Pathway SARS_COV_2 SARS-CoV-2 Virus ACE2 ACE2 Receptor SARS_COV_2->ACE2 Binds SPIKE Spike Protein Priming ACE2->SPIKE TMPRSS2 TMPRSS2 Protease TMPRSS2->SPIKE Cleaves FUSION Membrane Fusion & Cell Entry SPIKE->FUSION FOY251 This compound (GBPA) FOY251->TMPRSS2 Covalent Inhibition cluster_workflow Integrated Experimental & Computational Workflow cluster_comp In Silico cluster_invitro In Vitro / Ex Vivo COMP Computational Modeling BIOCHEM Biochemical Assays COMP->BIOCHEM Guide inhibitor design CELL Cell-Based Assays BIOCHEM->CELL Confirm on-target activity CELL->COMP Validate models STRUCT Structural Biology STRUCT->COMP Provide structural basis HM Homology Modeling MD MD Simulations HM->MD ENZ Enzymatic IC50 MD->ENZ Predict Binding CBA Viral Entry EC50 ENZ->CBA Correlate Potency

References

The Pharmacokinetics and Pharmacodynamics of Foy 251 (Nafamostat): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foy 251, known chemically as nafamostat (B1217035) mesylate, is a synthetic, broad-spectrum serine protease inhibitor. Initially developed and approved in Japan for the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC), its therapeutic potential has since expanded into other areas, including anticoagulation for extracorporeal circulation and, more recently, as a candidate for antiviral therapy.[1][2] Its mechanism of action lies in its ability to potently and reversibly inhibit a wide array of serine proteases, which are key enzymes in various physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and viral entry into host cells.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Pharmacokinetics

Nafamostat is characterized by its rapid onset of action and a very short biological half-life, making it suitable for acute care settings where precise control over its therapeutic effects is necessary.[2] It is administered intravenously due to its low oral bioavailability.[3][4]

Absorption and Distribution

Following intravenous administration, nafamostat is rapidly distributed. A study in rats showed a steady-state volume of distribution (Vss) of 0.99 ± 0.65 L/kg.[5] In a physiologically-based pharmacokinetic (PBPK) model developed using data from healthy Chinese volunteers, the predicted maximum plasma concentration (Cmax) and area under the curve (AUC) were shown to increase proportionally with the dose, indicating linear pharmacokinetics.[6]

Metabolism and Excretion

Nafamostat is extensively and rapidly metabolized in the blood and liver.[1] The primary metabolic pathway is hydrolysis of its ester bond by carboxylesterases and arylesterases, yielding two main inactive metabolites: 6-amidino-2-naphthol (B1198881) (AN) and p-guanidinobenzoic acid (PGBA).[1][7] This rapid degradation contributes to its short half-life, which has been reported to be approximately 8 minutes. In humans, it is estimated that about 20% of the administered dose is hydrolyzed in the blood, while the remaining 80% is metabolized in tissues, primarily the liver.[7] The metabolites are then excreted renally.[1]

Due to its instability in plasma, careful sample handling is crucial for accurate pharmacokinetic analysis. Blood samples should be collected in tubes containing sodium fluoride/potassium oxalate (B1200264) and immediately chilled to 4°C to inhibit esterase activity.[8][9]

Table 1: Pharmacokinetic Parameters of Nafamostat in Rats (Intravenous Administration)

ParameterValueReference
Dose2 mg/kg[4]
Half-life (t½)1.39 h[3][4]
AUCinf447.35 ± 35.93 ng·h/mL[5]
Systemic Clearance (CL)74.91 ± 6.11 mL/min/kg[5]
Volume of Distribution (Vss)0.99 ± 0.65 L/kg[5]

Table 2: Pharmacokinetic Parameters of Nafamostat in Humans (ECMO Patients)

ParameterPatient Model ValueECMO Circuit Model ValueReference
Clearance189 L/h85.2 L/h[10]
Steady-State Volume of Distribution62.01 L40.63 L[10]

Pharmacodynamics

The pharmacodynamic effects of nafamostat are a direct consequence of its inhibition of various serine proteases. This broad inhibitory profile underlies its anticoagulant, anti-inflammatory, and potential antiviral activities.

Mechanism of Action: Serine Protease Inhibition

Nafamostat acts as a competitive inhibitor, binding to the active site of serine proteases and preventing them from cleaving their natural substrates.[1] This inhibition is reversible.

cluster_0 Physiological Cascade cluster_1 Inhibition by this compound Serine Protease Serine Protease Cleaved Products Cleaved Products Serine Protease->Cleaved Products Cleavage Inactive Complex Inactive Complex Serine Protease->Inactive Complex Substrate Substrate Substrate->Serine Protease Biological Response Biological Response Cleaved Products->Biological Response Nafamostat (this compound) Nafamostat (this compound) Nafamostat (this compound)->Inactive Complex Binding

Figure 1: Mechanism of Serine Protease Inhibition by this compound.
Anticoagulant Effects

Nafamostat inhibits several key enzymes in the coagulation cascade, including thrombin, factor Xa, and factor XIIa.[1] This leads to a prolongation of clotting times, such as the activated partial thromboplastin (B12709170) time (aPTT).[10] This anticoagulant effect is utilized during extracorporeal circulation procedures like hemodialysis and ECMO to prevent thrombosis in the circuit.[10]

Anti-inflammatory Effects

By inhibiting proteases such as trypsin and kallikrein, nafamostat can modulate inflammatory responses.[1] In pancreatitis, the premature activation of trypsinogen (B12293085) to trypsin within the pancreas leads to autodigestion and a robust inflammatory cascade. Nafamostat blocks this activation, thereby reducing pancreatic inflammation.[1] Furthermore, its inhibition of the plasma kallikrein-kinin system reduces the production of bradykinin (B550075), a potent inflammatory mediator.[10][11]

Antiviral Potential

A significant area of recent research has been the potential of nafamostat as an antiviral agent, particularly against SARS-CoV-2. Viral entry into host cells is often dependent on the priming of the viral spike protein by host cell proteases. Transmembrane protease, serine 2 (TMPRSS2) is a key human serine protease that facilitates the entry of SARS-CoV-2 and other respiratory viruses.[12][13] Nafamostat is a potent inhibitor of TMPRSS2, thereby blocking viral entry and subsequent replication.[12][14]

Table 3: Inhibitory Activity of Nafamostat against Various Serine Proteases

Target ProteaseInhibitory Value (IC50)Reference
TMPRSS20.27 nM[15]
TrypsinKi = 95.3 pM[10]
Thrombin-[1]
Plasmin-[1]
Kallikrein-[1]
Factor Xa-[1]
Factor XIIa-[1]

Experimental Protocols

Serine Protease Inhibition Assay (Fluorogenic)

This protocol outlines a general method for determining the inhibitory activity of nafamostat against a specific serine protease using a fluorogenic substrate.

Materials:

  • Purified serine protease

  • Fluorogenic peptide substrate

  • Nafamostat mesylate

  • Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)

  • 384-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of nafamostat mesylate in assay buffer.

  • In a 384-well plate, add a small volume (e.g., 62.5 nL) of each nafamostat dilution. Include controls with assay buffer only (no inhibitor).

  • Add the diluted serine protease solution (e.g., 750 nL) to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC, 62.5 nL) to each well.

  • Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 340 nm, emission at 440 nm) over a set period.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Determine the percentage of inhibition for each nafamostat concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the nafamostat concentration and fit the data to a dose-response curve to calculate the IC50 value.[15][16]

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Nafamostat Dispense Nafamostat Prepare Reagents->Dispense Nafamostat Add Enzyme Add Enzyme Dispense Nafamostat->Add Enzyme Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis End End Data Analysis->End

Figure 2: Workflow for a Serine Protease Inhibition Assay.
Quantification of Nafamostat in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nafamostat in human plasma.

Materials:

  • Human plasma samples

  • Nafamostat analytical standard

  • Internal standard (e.g., 13C6-nafamostat)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To an aliquot of plasma, add the internal standard.

    • Perform protein precipitation followed by solid-phase extraction to isolate nafamostat.

  • LC Separation:

    • Inject the extracted sample onto a suitable C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) with formic acid).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for nafamostat and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Construct a calibration curve by analyzing plasma samples spiked with known concentrations of nafamostat.

    • Determine the concentration of nafamostat in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[3][4]

Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation & SPE Protein Precipitation & SPE Add Internal Standard->Protein Precipitation & SPE LC Separation LC Separation Protein Precipitation & SPE->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Figure 3: Workflow for LC-MS/MS Quantification of Nafamostat.

Conclusion

This compound (nafamostat mesylate) is a potent serine protease inhibitor with a well-defined pharmacokinetic and pharmacodynamic profile. Its rapid metabolism and short half-life necessitate intravenous administration and careful sample handling for accurate analysis. The broad-spectrum inhibitory activity of nafamostat against key proteases in the coagulation, inflammatory, and viral entry pathways provides a strong rationale for its clinical use in acute pancreatitis, DIC, and as a potential therapeutic for viral infections. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted properties of this compound. Future research should focus on obtaining more comprehensive pharmacokinetic data in diverse human populations and further elucidating its pharmacodynamic effects in various disease states to optimize its therapeutic application.

References

Foy 251: A Potent Inhibitor of Viral Entry Through TMPRSS2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor Camostat mesylate.[1][2] Camostat mesylate is a clinically approved drug in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis.[1] Emerging research has highlighted the significant antiviral potential of this compound, particularly its ability to block the entry of various viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), into host cells.[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, relevant quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Inhibition of TMPRSS2-Mediated Viral Entry

The primary mechanism by which this compound exerts its antiviral activity is through the potent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).[3][5] TMPRSS2 is a host cell surface protease that plays a critical role in the life cycle of numerous viruses.[6] For enveloped viruses like SARS-CoV-2, entry into the host cell is a multi-step process that begins with the binding of the viral spike (S) protein to a specific host cell receptor, such as Angiotensin-Converting Enzyme 2 (ACE2).[7]

Following receptor binding, the S protein must be cleaved at specific sites to activate its fusogenic potential, enabling the fusion of the viral and host cell membranes.[6][7] TMPRSS2 is a key host protease responsible for this critical cleavage and activation of the viral S protein.[3][6] By inhibiting the enzymatic activity of TMPRSS2, this compound effectively prevents the priming of the viral spike protein, thereby blocking viral entry at the cell surface.[2][7] This mechanism of action makes TMPRSS2 an attractive therapeutic target for preventing and treating viral infections.[8]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and related compounds has been quantified in various in vitro studies. The following tables summarize the key data for this compound, its parent compound Camostat mesylate, and the related, more potent inhibitor Nafamostat mesylate.

Table 1: In Vitro Inhibition of TMPRSS2 by this compound and Related Compounds

CompoundIC50 (nM)Assay TypeSource
This compound (GBPA) 33.3Recombinant Human TMPRSS2 Biochemical Assay[1][9]
Camostat mesylate6.2Recombinant Human TMPRSS2 Biochemical Assay[1][9]
Nafamostat mesylate0.27Recombinant Human TMPRSS2 Biochemical Assay[1][9]
Gabexate mesylate130Recombinant Human TMPRSS2 Biochemical Assay[1][9]

Table 2: Inhibition of SARS-CoV-2 Entry by this compound and Related Compounds

CompoundEC50 (nM)Cell LineAssay TypeSource
This compound (GBPA) 178Calu-3Pseudotyped Virus Entry Assay[4][10]
Camostat mesylate107Calu-3Pseudotyped Virus Entry Assay[4]
Nafamostat mesylateLow-nanomolar rangeCalu-3Pseudotyped Virus Entry Assay[8]

Experimental Protocols

TMPRSS2 Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of a compound against recombinant human TMPRSS2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TMPRSS2.

Materials:

  • Recombinant human TMPRSS2 enzyme

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-MCA)

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl)

  • This compound and other test compounds

  • DMSO (for compound dilution)

  • 384-well or 1536-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.

  • Dispense a small volume (e.g., 20 nL) of each this compound dilution into the wells of the assay plate.[11] Include wells with DMSO only as a negative control (no inhibition) and wells without enzyme as a positive control (100% inhibition).[1]

  • Add the recombinant TMPRSS2 enzyme, diluted in assay buffer, to all wells except the positive control wells.[11]

  • Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.[1]

  • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission).[9]

  • Calculate the rate of reaction for each well.

  • Normalize the data to the positive and negative controls.

  • Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Pseudovirus Entry Inhibition Assay

This protocol utilizes replication-deficient viral particles pseudotyped with a viral spike protein to safely quantify the inhibition of viral entry into host cells.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting SARS-CoV-2 S protein-mediated cell entry.

Materials:

  • Vesicular Stomatitis Virus (VSV) or lentiviral particles pseudotyped with SARS-CoV-2 Spike protein and encoding a reporter gene (e.g., luciferase).

  • Host cell line expressing ACE2 and TMPRSS2 (e.g., Calu-3 or HEK-293T cells co-transfected with ACE2 and TMPRSS2).[3][5]

  • Cell culture medium and supplements.

  • This compound and other test compounds.

  • DMSO.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 2 hours) at 37°C.[3]

  • Inoculate the cells with the SARS-CoV-2 pseudovirus.

  • Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 16-24 hours).[3]

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Plot the luciferase activity against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Visualizations

Signaling Pathway of Viral Entry and Inhibition by this compound

Viral_Entry_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibitor Inhibition Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding TMPRSS2 TMPRSS2 Protease Spike->TMPRSS2 2. Cleavage/ Activation Membrane TMPRSS2->Membrane 3. Membrane Fusion Foy251 This compound Foy251->TMPRSS2 Inhibits

Caption: SARS-CoV-2 entry pathway and its inhibition by this compound.

Experimental Workflow for TMPRSS2 Inhibition Assay

TMPRSS2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare this compound Serial Dilutions B Dispense into Assay Plate A->B C Add TMPRSS2 Enzyme B->C D Incubate C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence E->F G Calculate Reaction Rates F->G H Plot Data and Determine IC50 G->H

Caption: Workflow for a cell-free TMPRSS2 enzymatic inhibition assay.

Relationship Between Camostat Mesylate and this compound

Camostat_Metabolism Camostat Camostat Mesylate (Pro-drug) Plasma Rapid Hydrolysis in Plasma Camostat->Plasma Foy251 This compound (GBPA) (Active Metabolite) Plasma->Foy251

Caption: Conversion of Camostat mesylate to its active metabolite, this compound.

Conclusion

This compound, the active metabolite of Camostat mesylate, is a potent inhibitor of the host cell protease TMPRSS2. By blocking the activity of this key enzyme, this compound effectively prevents the entry of various viruses, including SARS-CoV-2, into host cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other TMPRSS2 inhibitors as broad-spectrum antiviral therapeutics. The continued investigation of such host-targeted antivirals is a promising strategy in the ongoing effort to combat viral diseases.

References

Foy 251 (Nafamostat Mesylate): A Technical Guide to Its Serine Protease Inhibitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foy 251, chemically known as nafamostat (B1217035) mesylate, is a potent, broad-spectrum synthetic serine protease inhibitor.[1][2] Initially developed in Japan, it has established clinical applications in the treatment of acute pancreatitis and as an anticoagulant for disseminated intravascular coagulation (DIC) and during extracorporeal circulation like hemodialysis.[3][4][5] Its mechanism of action revolves around the targeted inhibition of a wide array of serine proteases, which are pivotal enzymes in physiological and pathological processes including coagulation, inflammation, and viral entry.[1][6] This guide provides a comprehensive overview of nafamostat's inhibitory activity, mechanism, quantitative data, relevant experimental protocols, and key signaling pathways where it exerts its effects.

Core Mechanism of Action

Nafamostat mesylate functions as a fast-acting, reversible, and competitive inhibitor of various serine proteases.[7][8][9] Its molecular structure allows it to form a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the target protease.[8][10][11] This action effectively blocks the enzyme's catalytic activity, preventing the cleavage of its substrate proteins.[3] This targeted enzyme inhibition is the foundation for its therapeutic applications, from modulating the coagulation cascade to mitigating inflammatory responses and preventing viral entry into host cells.[1]

Key physiological systems modulated by nafamostat include:

  • Coagulation & Fibrinolysis: Inhibits key proteases like thrombin, Factor Xa (FXa), and Factor XIIa (FXIIa), preventing blood clot formation.[2][3][6] It also inhibits plasmin, a key component of the fibrinolytic system.[12]

  • Inflammation: In conditions like acute pancreatitis, it inhibits trypsin, thereby blocking the activation of the inflammatory cascade that leads to tissue damage.[1][6] It also inhibits the kallikrein-kinin system.[7]

  • Complement System: Demonstrates inhibitory effects on the complement system, contributing to its anti-inflammatory properties.[2][13]

  • Viral Entry: Potently inhibits Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease essential for the priming and activation of viral spike proteins (e.g., SARS-CoV-2), thus blocking viral entry into cells.[2][14][15]

Quantitative Inhibitory Activity

The potency of nafamostat mesylate has been quantified against a range of serine proteases. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are critical metrics for understanding its efficacy and selectivity.

Target ProteaseInhibitory Value (IC50 / Ki)Assay Type / NotesReference(s)
TMPRSS2 IC50 ≈ 1 nM (in Calu-3 cells)Cell-Based Fusion Assay[7]
IC50 = 0.27 nMEnzymatic Assay[16]
EC50 = 5 nM (SARS-CoV-2)Cell-Based Viral Infection[17]
Trypsin Ki = 95.3 pMEnzymatic Assay[7]
Ki = 15 nMEnzymatic Assay[13]
Ki* = 0.4 ± 0.14 nM (bovine)Time-dependent Inhibition[8]
Tryptase Ki = 95.3 pMEnzymatic Assay[13]
Thrombin -Broadly Inhibits[2]
Factor Xa -Broadly Inhibits[2]
Factor XIIa -Broadly Inhibits[2]
TF-F.VIIa Complex IC50 = 0.1 µM (100 nM)Functional Assay[18]
Ki = 0.2 µM (200 nM)Competitive Inhibition[18]
Hepsin IC50 = 0.005 µM (5 nM)Functional Assay[7][19]
HGFA Ki = 0.025 µM (25 nM)Functional Assay[7][19]
IC50 = 0.15 µM (150 nM)Spectrophotometry[19]
MERS-CoV Fusion IC50 = 0.1 µM (100 nM)Cell-Based Fusion Assay[20]

Note: IC50 and Ki values can vary based on specific assay conditions, substrate concentrations, and enzyme sources.[21]

Key Signaling Pathways and Applications

Nafamostat's broad inhibitory profile makes it relevant to several critical signaling pathways and therapeutic areas.

Anticoagulation and the Coagulation Cascade

Nafamostat is a potent anticoagulant used to prevent thrombosis during extracorporeal circulation.[3] It achieves this by inhibiting multiple serine proteases within the intrinsic, extrinsic, and common pathways of the coagulation cascade.

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX TF_FVIIa TF-FVIIa Complex TF_FVIIa->FX FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Inhibitor Nafamostat (this compound) Inhibitor->FXIIa Inhibits Inhibitor->TF_FVIIa Inhibits Inhibitor->FXa Inhibits Inhibitor->Thrombin Inhibits

Inhibition points of Nafamostat within the coagulation cascade.
Antiviral Activity via TMPRSS2 Inhibition

A significant area of recent research is nafamostat's antiviral potential, particularly against coronaviruses like SARS-CoV-2.[1] Viral entry into host lung cells is often mediated by the host serine protease TMPRSS2, which cleaves the viral spike (S) protein, enabling fusion of the viral and cellular membranes.[2][15] Nafamostat potently inhibits TMPRSS2, thereby blocking this critical entry step.[14][22]

Antiviral_Mechanism cluster_fusion Membrane Fusion & Viral Entry ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 Protease Spike Spike Protein TMPRSS2->Spike Entry Successful Viral Entry TMPRSS2->Entry Allows Virus SARS-CoV-2 Spike->ACE2 1. Binding Spike->TMPRSS2 2. Priming/ Cleavage Nafamostat Nafamostat (this compound) Nafamostat->TMPRSS2 Inhibits Blocked Blocked Viral Entry Nafamostat->Blocked

Nafamostat blocks viral entry by inhibiting TMPRSS2-mediated spike protein priming.

Experimental Protocols

General In Vitro Serine Protease Inhibition Assay (Fluorogenic)

This protocol provides a general framework for quantifying the inhibitory activity of nafamostat against a target serine protease using a fluorogenic substrate.[7][21][23]

Objective: To determine the IC50 value of nafamostat for a specific serine protease.

Materials:

  • Purified target serine protease (e.g., recombinant human TMPRSS2).

  • Fluorogenic peptide substrate specific to the enzyme (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2).[15]

  • Nafamostat mesylate stock solution (e.g., 15 mM in DMSO).[13]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • 96-well or 384-well black microplates.

  • Fluorescence plate reader.

Workflow Diagram:

Assay_Workflow start Start prep_reagents 1. Prepare Reagents - Serial dilutions of Nafamostat - 2X Enzyme solution - 2X Substrate solution start->prep_reagents plate_compound 2. Compound Plating Add Nafamostat dilutions and controls (DMSO) to microplate wells. prep_reagents->plate_compound add_enzyme 3. Enzyme Addition Add 2X enzyme solution to all wells except background control. plate_compound->add_enzyme pre_incubate 4. Pre-incubation Incubate plate (e.g., 15-30 min at RT) to allow inhibitor-enzyme binding. add_enzyme->pre_incubate initiate_reaction 5. Reaction Initiation Add 2X substrate solution to all wells to start the reaction. pre_incubate->initiate_reaction measure_fluorescence 6. Kinetic Measurement Immediately measure fluorescence intensity over time (e.g., every 60s for 30 min at 37°C). initiate_reaction->measure_fluorescence analyze_data 7. Data Analysis - Calculate reaction rates (Vmax) - Determine % Inhibition - Plot dose-response curve measure_fluorescence->analyze_data end Determine IC50 Value analyze_data->end

General workflow for a serine protease inhibitor screening assay.

Procedure:

  • Compound Plating: Prepare serial dilutions of nafamostat in assay buffer or DMSO. Add a small volume (e.g., 1-2 µL) of each dilution to the appropriate wells of the microplate. Include wells for positive control (DMSO vehicle) and negative/background control (assay buffer).[21]

  • Enzyme Addition: Dilute the serine protease stock solution in cold assay buffer to a 2X working concentration. Add an appropriate volume (e.g., 50 µL) to each well (except background control wells).[7][21]

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow nafamostat to bind to the enzyme.[7]

  • Reaction Initiation: Prepare the fluorogenic substrate at a 2X working concentration in assay buffer. To initiate the reaction, add an equal volume (e.g., 50 µL) of the 2X substrate solution to all wells.[21]

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., Ex/Em = 360/460 nm) for 20-30 minutes.[21]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic read.

    • Calculate the percent inhibition for each nafamostat concentration using the formula: % Inhibition = 100 * (1 - (Vmax_inhibitor / Vmax_control))

    • Plot the percent inhibition against the logarithm of the nafamostat concentration and fit the data to a four-parameter logistic equation or a sigmoidal dose-response curve to determine the IC50 value.[21][24]

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of nafamostat on cultured cells, which is crucial when evaluating its activity in cell-based assays.[7][25]

Objective: To determine the effect of nafamostat on the viability and metabolic activity of cultured cells.

Procedure:

  • Cell Seeding: Seed cells (e.g., HT1080, Calu-3) in a 96-well plate at an appropriate density and incubate for 24 hours.[7][25]

  • Treatment: Prepare serial dilutions of nafamostat in complete cell culture medium. Replace the old medium with the medium containing the nafamostat dilutions and incubate for the desired period (e.g., 24, 48, or 72 hours).[7][25]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[7][25]

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7][25]

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[7][25]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Conclusion

Nafamostat mesylate (this compound) is a versatile and potent serine protease inhibitor with a well-defined mechanism of action. Its ability to target key enzymes in the coagulation, inflammation, and viral entry pathways has established its clinical utility and highlights its potential for further therapeutic development. The quantitative data underscores its high potency, particularly against critical targets like TMPRSS2 and trypsin. The provided protocols offer a standardized basis for researchers to further investigate and harness the therapeutic capabilities of this significant compound. As research continues, the full breadth of nafamostat's applications is likely to expand, reinforcing the importance of targeted enzyme inhibition in modern medicine.[1]

References

In Vivo Stability and Pharmacokinetic Profile of Foy 251 (GBPA): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo stability and half-life of Foy 251, the active metabolite of the serine protease inhibitor camostat (B1201512) mesylate. The information is compiled from various pharmacokinetic studies to assist researchers and professionals in the field of drug development.

Core Concepts: From Camostat Mesylate to this compound

Camostat mesylate is a prodrug that undergoes rapid and extensive metabolism in vivo. Following oral administration, it is quickly converted by carboxylesterases into its biologically active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as this compound.[1][2] Due to this rapid conversion, camostat mesylate itself is often not detectable in plasma.[2][3][4] this compound is the primary driver of the therapeutic effects attributed to camostat mesylate, including the inhibition of the transmembrane protease serine 2 (TMPRSS2).[5][6][7] Subsequently, this compound is hydrolyzed to the inactive metabolite 4-guanidinobenzoic acid (GBA).[1]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound (GBPA) and its inactive metabolite GBA, as reported in human studies.

Table 1: Pharmacokinetic Parameters of this compound (GBPA) in Humans

ParameterValueSpeciesAdministration RouteSource
Terminal Elimination Half-life (t½)~0.6 hoursHumanIntravenous[5]
Terminal Elimination Half-life (t½)~1 hourHumanOral[3]
Volume of Distribution (Vd)22.4 LHumanIntravenous[5]
Apparent Clearance (CL/F)704.4 L/h (405.5–926.6)HumanOral[1]
Time to Maximum Concentration (Tmax)1 hour (0.5–1.5)HumanOral[1]

Table 2: Pharmacokinetic Parameters of GBA in Humans

ParameterValueSpeciesAdministration RouteSource
Time to Maximum Concentration (Tmax)2 hours (1.5–3)HumanOral[1]
Apparent Clearance (CL/F)152.1 L/h (88.42–218.8)HumanOral[1]

Experimental Protocols and Methodologies

The pharmacokinetic data presented are derived from studies employing standardized clinical trial methodologies. A generalized experimental protocol is outlined below.

Study Design and Administration
  • Subjects: Healthy adult human volunteers.

  • Administration: Single or multiple oral doses of camostat mesylate (e.g., 100-600 mg) administered with water under fasting or specific meal conditions.[1][2] Intravenous infusions have also been used in some studies to determine absolute bioavailability and intrinsic pharmacokinetic parameters.[5][7]

  • Dosing Regimen: For multiple-dose studies, camostat mesylate was administered, for example, four times daily.[2]

Biological Sample Collection
  • Sample Type: Venous blood samples.

  • Anticoagulant: EDTA-K2 tubes.[8]

  • Sampling Timepoints: Blood samples are collected at predetermined time points pre-dose and post-dose to capture the absorption, distribution, metabolism, and elimination phases of the drug.

Bioanalytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of this compound (GBPA) and GBA in plasma.[1][8]

  • Sample Preparation: Plasma is isolated from whole blood by centrifugation.[8] Proteins may be precipitated, and the supernatant is then analyzed.

  • Instrumentation: A validated LC-MS/MS method with specific mass transitions for GBPA and GBA is used for quantification. For instance, the positive multiple reaction monitoring (MRM) mode might use transitions of m/z 314.2 to 145.1 for GBPA and 180.1 to 163.0 for GBA.[1]

Pharmacokinetic Analysis
  • Software: Non-compartmental analysis is performed using validated pharmacokinetic software (e.g., Phoenix WinNonlin).[2]

  • Parameters Calculated: Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal elimination half-life (t½), and apparent clearance (CL/F) are determined from the plasma concentration-time data.[1][2]

Visualized Pathways and Workflows

Metabolic Pathway of Camostat Mesylate

The following diagram illustrates the in vivo conversion of camostat mesylate to its active metabolite this compound (GBPA) and its subsequent inactivation.

cluster_0 In Vivo Metabolism Camostat_Mesylate Camostat Mesylate (Prodrug) Foy_251 This compound (GBPA) (Active Metabolite) Camostat_Mesylate->Foy_251 Carboxylesterases GBA GBA (Inactive Metabolite) Foy_251->GBA Hydrolysis

Metabolic conversion of camostat mesylate.
Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for a clinical study designed to evaluate the pharmacokinetics of this compound.

cluster_1 Pharmacokinetic Study Workflow Dosing Drug Administration (Oral Camostat Mesylate) Sampling Blood Sample Collection Dosing->Sampling Time Points Processing Plasma Isolation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Modeling Pharmacokinetic Analysis Analysis->Modeling Concentration Data

Generalized workflow for pharmacokinetic studies.

Signaling Pathway Inhibition

This compound is a potent inhibitor of serine proteases, with a significant mechanism of action being the inhibition of TMPRSS2.[5][7] This enzyme is crucial for the proteolytic activation of the spike protein of certain viruses, including SARS-CoV-2, which is essential for viral entry into host cells.[5][6] By inhibiting TMPRSS2, this compound effectively blocks this activation step, thereby preventing viral infection.[6]

cluster_2 Mechanism of Viral Entry Inhibition Foy_251 This compound (GBPA) TMPRSS2 TMPRSS2 Foy_251->TMPRSS2 Viral_Activation Viral Spike Protein Activation TMPRSS2->Viral_Activation Viral_Entry Viral Entry into Host Cell Viral_Activation->Viral_Entry

Inhibition of TMPRSS2-mediated viral entry by this compound.

Conclusion

This compound, the active metabolite of camostat mesylate, exhibits a short in vivo half-life, necessitating specific dosing regimens to maintain therapeutic concentrations. Its rapid formation from the prodrug and subsequent metabolism are key considerations in the design of clinical studies and therapeutic applications. The primary mechanism of action involves the potent inhibition of serine proteases such as TMPRSS2, which has significant implications for antiviral drug development. The methodologies for its pharmacokinetic evaluation are well-established, relying on sensitive bioanalytical techniques like LC-MS/MS. This guide provides a foundational understanding for researchers and developers working with this compound.

References

In-Depth Technical Guide: The Target Protein Binding Site of Foy 251 (Camostat Mesylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the serine protease inhibitor Foy 251 (Camostat Mesylate) and its primary target proteins. The document details the binding mechanism, presents quantitative affinity data, outlines relevant experimental methodologies, and visualizes the key pathways and interactions.

Introduction

This compound, clinically known as camostat (B1201512) mesylate, is a synthetic, orally active serine protease inhibitor.[1] Originally approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis, it has garnered significant recent attention for its antiviral activity, particularly against SARS-CoV-2.[2][3][4] Camostat mesylate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA or FOY-251).[3][5] This guide focuses on the binding characteristics of camostat and its active metabolite to their primary protein targets.

Primary Target Protein and Mechanism of Action

The principal target for this compound is a class of enzymes known as serine proteases. Among these, the Transmembrane Serine Protease 2 (TMPRSS2) is a key target of interest, especially in the context of viral infections.[2][3][4][6] Other serine proteases inhibited by camostat include trypsin, plasmin, and kallikrein.[3]

The mechanism of action involves the covalent inhibition of the serine protease's active site.[7][8] After camostat mesylate is hydrolyzed to its active form, a further cleavage occurs by the target protease itself. This results in a hydrolysate, 4-guanidinobenzoic acid (GBA), which then forms a covalent bond with the catalytic serine residue (Ser195 in TMPRSS2 and related proteases) within the enzyme's active site.[7] This covalent modification deactivates the enzyme, preventing it from cleaving its natural substrates.[7]

Quantitative Binding Data

The binding affinity and inhibitory concentration of camostat mesylate and its metabolites have been quantified against several serine proteases. The following tables summarize the key quantitative data from various studies.

CompoundTarget ProteinAssay TypeValueUnitReference
Camostat MesylateTMPRSS2IC50 (Inhibitory Assay)6.2nM[9]
FOY-251 (GBPA)TMPRSS2IC50 (Inhibitory Assay)33.3nM[9]
NafamostatTMPRSS2IC50 (Inhibitory Assay)0.27nM[9]
Gabexate (FOY-307)TMPRSS2IC50 (Inhibitory Assay)130nM[9]
Camostat MesylateCathepsin G (CatG)IC50 (Inhibitory Assay)16.67µM[10]
Camostat MesylateNeutrophil Elastase (NE)Ki (Predicted)21.97µM[10]
Camostat MesylateProteinase 3 (PR3)Ki (Predicted)29.17µM[10]

Table 1: Inhibitory Concentrations (IC50/Ki) of Camostat and Related Compounds.

CompoundTarget ProteinMethodValueUnitReference
Camostat MesylateTMPRSS2Molecular Docking-8.69kcal/mol[10]
GBATMPRSS2Molecular Docking-7.31kcal/mol[10]
Camostat MesylateTMPRSS2Molecular Dynamics-9.16kcal/mol[11]
Camostat MesylateCathepsin G (CatG)Molecular Docking-6.52kcal/mol[10]
Camostat MesylateNeutrophil Elastase (NE)Molecular Docking-6.35kcal/mol[10]
Camostat MesylateProteinase 3 (PR3)Molecular Docking-6.19kcal/mol[10]

Table 2: Predicted Binding Free Energies.

Target Protein Binding Site

Structural studies, primarily using X-ray crystallography on the related serine protease urokinase-type plasminogen activator (uPA) as a surrogate for TMPRSS2, have elucidated the specific binding interactions.[7]

The active site of trypsin-like serine proteases features a catalytic triad (B1167595) composed of Serine (Ser195), Histidine (His57), and Aspartic Acid (Asp102). A key feature for substrate recognition is the S1 pocket, which determines substrate specificity. In proteases like TMPRSS2 that cleave after basic residues (Arginine or Lysine), this pocket is negatively charged, typically containing an aspartate residue (Asp189).[7]

When camostat inhibits the enzyme, its hydrolysate (GBA) occupies this active site. The key interactions are:

  • Covalent Bond: The carboxyl group of GBA forms a covalent ester bond with the hydroxyl group of the catalytic Ser195 .[7]

  • S1 Pocket Interaction: The positively charged guanidine (B92328) group of GBA extends into the negatively charged S1 pocket, forming strong hydrogen bonds with the side chain of Asp189 at the bottom of the pocket.[7]

  • Hydrogen Bonding: Additional hydrogen bonds are formed with the backbone atoms of Ser190 and Gly219 , further stabilizing the inhibitor in the active site.[7]

  • Other Interactions: Non-covalent interactions such as π-cation, π-π stacking, and π-alkyl interactions also contribute to the stable binding of the GBA fragment within the active site.[7]

Experimental Protocols

X-ray Crystallography of uPA-Camostat Complex

This protocol describes the method used to determine the crystal structure of the uPA-camostat complex, which serves as a model for the TMPRSS2-camostat interaction.[7]

  • Protein Expression and Purification: The catalytic domain of human uPA is expressed in E. coli and purified using affinity and size-exclusion chromatography.

  • Crystallization: The purified uPA is mixed with a solution of camostat mesylate. Crystals of the complex are grown using the hanging-drop vapor-diffusion method at a controlled temperature (e.g., 20°C). The reservoir solution typically contains a precipitant like PEG 3350, a buffer, and a salt.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron light source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a previously known structure of uPA as a search model. The model is then refined against the collected diffraction data. Electron density maps (Fo-Fc and 2Fo-Fc) are calculated to visualize the bound inhibitor and confirm its covalent attachment to Ser195.[7]

In Vitro TMPRSS2 Inhibition Assay

This protocol outlines a general method for determining the IC50 value of inhibitors against recombinant TMPRSS2.[9]

  • Reagents: Recombinant human TMPRSS2, a fluorogenic peptide substrate for TMPRSS2 (e.g., Boc-Gln-Ala-Arg-AMC), assay buffer (e.g., Tris-HCl with CaCl2 and detergent), and the test inhibitor (camostat mesylate).

  • Assay Procedure:

    • The inhibitor is serially diluted in DMSO and then into the assay buffer.

    • Recombinant TMPRSS2 enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature in a 96- or 384-well plate.

    • The enzymatic reaction is initiated by adding the fluorogenic peptide substrate to all wells.

    • The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 460 nm emission).

  • Data Analysis: The rate of reaction (slope of fluorescence vs. time) is calculated for each inhibitor concentration. The data is normalized to the control (no inhibitor) and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the resulting dose-response curve to a four-parameter logistic equation.

Visualizations

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of TMPRSS2 in SARS-CoV-2 entry and its inhibition by camostat mesylate.

SARS_CoV_2_Entry_Inhibition Mechanism of SARS-CoV-2 Entry and Inhibition by Camostat cluster_virus SARS-CoV-2 cluster_cell Host Cell cluster_drug Inhibitor Action Virus Virus Particle ACE2 ACE2 Receptor Virus->ACE2 1. Binding Spike Spike (S) Protein Membrane Spike->Membrane 3. Membrane Fusion & Viral Entry TMPRSS2 TMPRSS2 Protease (Active Site: Ser195) TMPRSS2->Spike 2. S Protein Cleavage (Priming) Camostat Camostat Mesylate (Prodrug) GBPA GBPA / FOY-251 (Active Metabolite) Camostat->GBPA Hydrolysis in vivo GBPA->TMPRSS2 Inhibition (Covalent binding to Ser195)

Caption: SARS-CoV-2 entry pathway and its inhibition by camostat mesylate.

Experimental Workflow for Binding Site Determination

This diagram shows the logical flow of experiments to identify and characterize the inhibitor binding site.

Experimental_Workflow Workflow for Binding Site Characterization Start Hypothesis: Camostat inhibits Target Protease Assay In Vitro Enzymatic Assay Start->Assay Crystallography Co-crystallization with Target Protease Start->Crystallography DetermineKi Determine IC50 / Ki Assay->DetermineKi XRay X-ray Diffraction & Data Collection Crystallography->XRay Structure Solve 3D Structure XRay->Structure BindingSite Identify Binding Site & Key Residues (e.g., Ser195, Asp189) Structure->BindingSite Mutagenesis Site-Directed Mutagenesis of Key Residues BindingSite->Mutagenesis Assay2 Repeat Enzymatic Assay with Mutant Protein Mutagenesis->Assay2 Confirm Confirm Loss of Inhibitor Potency Assay2->Confirm

Caption: Logical workflow for identifying and validating a drug's binding site.

References

Methodological & Application

Application Notes and Protocols for Foy 251 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the pharmacologically active metabolite of the prodrug Camostat mesylate. It is a potent serine protease inhibitor with significant utility in cell culture-based research, particularly in virology and studies involving the transmembrane protease, serine 2 (TMPRSS2).[1][2][3] These application notes provide detailed protocols and data for the effective use of this compound in a laboratory setting.

Mechanism of Action

This compound functions as a competitive inhibitor of serine proteases, most notably TMPRSS2.[1] Its mechanism involves reversible covalent binding to the serine residue within the active site of the enzyme, thereby blocking its proteolytic activity.[1] This inhibition is critical in preventing the cleavage of viral spike proteins, a necessary step for the entry of certain viruses, such as SARS-CoV-2, into host cells.[1][4][5]

Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound

cluster_Virus SARS-CoV-2 Virion cluster_Host Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding TMPRSS2 TMPRSS2 Protease Spike->TMPRSS2 2. Priming Primed_Spike Primed Spike Protein TMPRSS2->Primed_Spike Cleavage Viral_Entry Viral Entry (Membrane Fusion) Primed_Spike->Viral_Entry 3. Fusion Foy251 This compound Foy251->TMPRSS2 Inhibition

Caption: SARS-CoV-2 entry pathway and this compound inhibition.

Quantitative Data

This compound has been evaluated in various in vitro assays to determine its potency against its target and its efficacy in cell-based models.

ParameterSystemValueReference
IC₅₀ Recombinant Human TMPRSS233.3 nM[6][7][8][9]
EC₅₀ SARS-CoV-2 Infection (Calu-3 cells)178 nM[1][4]
EC₅₀ VSV Pseudotype Entry (Calu-3 cells)178 nM[10]

Experimental Protocols

In Vitro TMPRSS2 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against recombinant TMPRSS2 using a fluorogenic substrate.

Materials:

  • Recombinant Human TMPRSS2

  • This compound

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-MCA)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well or 384-well black plates

  • Fluorometric plate reader

Workflow:

A Prepare this compound dilutions C Add this compound dilutions to respective wells A->C B Add Recombinant TMPRSS2 to plate wells B->C D Incubate at 37°C C->D E Add fluorogenic substrate D->E F Measure fluorescence kinetically E->F G Calculate IC50 F->G

Caption: Workflow for in vitro TMPRSS2 inhibition assay.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

  • Add a fixed concentration of recombinant TMPRSS2 to the wells of a microplate.

  • Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.[11]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[11]

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each this compound concentration.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

SARS-CoV-2 Pseudotyped Virus Entry Assay

This protocol describes the use of this compound to inhibit the entry of SARS-CoV-2 spike protein-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles into susceptible cells.

Materials:

  • Target cells expressing ACE2 and TMPRSS2 (e.g., Calu-3, Caco-2)[11][12]

  • SARS-CoV-2 spike-pseudotyped viral particles carrying a reporter gene (e.g., luciferase or GFP)

  • This compound

  • Complete cell culture medium

  • 96-well white or clear-bottom plates

  • Luminometer or fluorescence microscope/plate reader

Procedure:

  • Seed target cells in a 96-well plate and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound for a pre-incubation period (e.g., 2 hours).[12]

  • Following pre-incubation, infect the cells with the SARS-CoV-2 pseudotyped virus in the continued presence of this compound.

  • Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 16-48 hours).[12]

  • Quantify the reporter gene expression. For luciferase, lyse the cells and measure luminescence after adding the substrate. For GFP, measure fluorescence intensity.

  • Normalize the reporter signal to a DMSO-treated control (100% entry).

  • Plot the normalized entry values against the logarithm of the this compound concentration to calculate the EC₅₀.

Cell Viability Assay

It is crucial to assess the cytotoxicity of this compound at the concentrations used in the experiments to ensure that the observed effects are not due to cell death.

Materials:

  • Target cells (same as used in the primary assay)

  • This compound

  • Complete cell culture medium

  • 96-well clear plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)

  • Luminometer or spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the same serial dilution of this compound used in the primary functional assay.

  • Incubate for the same duration as the primary assay (e.g., 24-48 hours).[12]

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the luminescence or absorbance using the appropriate plate reader.

  • Normalize the results to a DMSO-treated control (100% viability) and plot the percentage of cell viability against the this compound concentration to determine any cytotoxic effects.

General Considerations for Cell Culture

  • Solubility and Stability: this compound is the active metabolite of Camostat mesylate. In cell culture media containing serum, Camostat mesylate is rapidly converted to this compound.[10][12] When using this compound directly, ensure it is fully dissolved in a suitable solvent like DMSO before further dilution in culture medium.

  • Cell Line Selection: The choice of cell line is critical. For viral entry studies, it is essential to use a cell line that endogenously expresses or has been engineered to express both the viral receptor (e.g., ACE2) and the activating protease (e.g., TMPRSS2). Calu-3 cells are a commonly used model for this purpose.[1][12]

  • Controls: Always include appropriate positive and negative controls in your experiments. For inhibition assays, a no-inhibitor (vehicle-only) control is essential. For viral entry assays, a negative control could be cells that do not express the necessary receptors or pseudoviruses with a different envelope protein.

References

Application Notes and Protocols for Foy 251 in Viral Entry Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foy 251, also known as GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), is the active metabolite of the serine protease inhibitor Camostat mesylate. It plays a crucial role in virology research, particularly in the study of viruses that rely on the host cell protease TMPRSS2 (Transmembrane Serine Protease 2) for their entry into host cells. This document provides detailed application notes and protocols for the use of this compound in viral entry assays, targeting researchers and professionals in drug development.

This compound effectively inhibits TMPRSS2, a key protease responsible for priming the spike (S) protein of several viruses, including SARS-CoV-2, enabling the fusion of the viral and cellular membranes.[1] By blocking this critical step, this compound can prevent viral entry and subsequent infection. Understanding its mechanism and application is vital for the development of antiviral therapeutics.

Mechanism of Action: Inhibition of TMPRSS2-mediated Viral Entry

The entry of many enveloped viruses is a multi-step process initiated by the binding of a viral surface glycoprotein (B1211001) to a host cell receptor. For certain viruses, including SARS-CoV and SARS-CoV-2, the spike protein binds to the ACE2 receptor.[1] Following receptor binding, the spike protein must be cleaved at two sites, S1/S2 and S2', to activate its fusogenic potential. The host protease TMPRSS2, located on the cell surface, performs this crucial cleavage.[1]

This compound acts as a competitive inhibitor of TMPRSS2. It binds to the active site of the protease, preventing it from cleaving the viral spike protein. This inhibition effectively halts the viral entry process at the plasma membrane, thereby neutralizing the virus's ability to infect the host cell.

Quantitative Data: Inhibitory Potency of this compound and Related Compounds

The inhibitory activity of this compound against TMPRSS2 and its efficacy in preventing viral entry have been quantified in various studies. The following table summarizes key inhibitory concentrations (IC50) and effective concentrations (EC50) for this compound and its parent compound, Camostat mesylate, as well as another potent inhibitor, Nafamostat.

CompoundAssay TypeTargetCell LineIC50 / EC50Reference
This compound (GBPA) Enzymatic AssayRecombinant TMPRSS2-IC50: 33.3 nM[2][3]
This compound (GBPA) Enzymatic AssayRecombinant TMPRSS2-IC50: 70.3 nM[4][5]
This compound (GBPA) Pseudovirus EntrySARS-CoV-2 SpikeCalu-3EC50: 178 nM[4][6]
Camostat mesylateEnzymatic AssayRecombinant TMPRSS2-IC50: 6.2 nM[2][3]
Camostat mesylateEnzymatic AssayRecombinant TMPRSS2-IC50: 4.2 nM[4][5]
Camostat mesylatePseudovirus EntrySARS-CoV-2 SpikeCalu-3EC50: 107 nM[4][6]
NafamostatEnzymatic AssayRecombinant TMPRSS2-IC50: 0.27 nM[2][3]

Signaling Pathway and Inhibition

The following diagram illustrates the TMPRSS2-mediated viral entry pathway and the inhibitory action of this compound.

G cluster_virus Virus cluster_host Host Cell Virus Virus (e.g., SARS-CoV-2) ACE2 ACE2 Receptor Virus->ACE2 1. Binding Spike Spike Protein Fusion Membrane Fusion & Viral Entry Spike->Fusion 3. Conformational Change TMPRSS2 TMPRSS2 Protease TMPRSS2->Spike 2. Cleavage (Priming) Membrane Host Cell Membrane Foy251 This compound Foy251->TMPRSS2 Inhibition Infection Infection Fusion->Infection G cluster_prep Preparation cluster_assay Assay cluster_readout Readout A 1. Seed Target Cells (e.g., Calu-3, HEK293T-ACE2/TMPRSS2) D 4. Pre-incubate Cells with This compound Dilutions A->D B 2. Prepare Serial Dilutions of this compound B->D C 3. Prepare Pseudovirus Stock (Spike-pseudotyped lentivirus/VSV) E 5. Infect Cells with Pseudovirus C->E D->E F 6. Incubate for 48-72 hours E->F G 7. Lyse Cells and Add Luciferase Substrate F->G H 8. Measure Luminescence G->H I 9. Calculate IC50/EC50 H->I

References

Application Notes: Effective Concentration and Use of Foy 251 (Nafamostat Mesylate) in Calu-3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foy 251, also known as nafamostat (B1217035) mesylate, is a potent, broad-spectrum serine protease inhibitor. It has gained significant attention for its antiviral activity, particularly against respiratory viruses like MERS-CoV and SARS-CoV-2. In the context of viral entry, this compound effectively blocks the activity of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease crucial for the cleavage and activation of viral spike proteins, a necessary step for membrane fusion and viral entry into susceptible cells.[1][2][3] Calu-3 cells, a human lung adenocarcinoma cell line, endogenously express high levels of TMPRSS2, making them a highly relevant in vitro model for studying respiratory virus infection and the efficacy of entry inhibitors like nafamostat mesylate.[1][2]

These application notes provide a comprehensive overview of the effective concentration of this compound in Calu-3 cells, detailed protocols for its use in antiviral and cytotoxicity assays, and a summary of its mechanism of action.

Quantitative Data Summary

The following tables summarize the reported effective and cytotoxic concentrations of this compound (Nafamostat Mesylate) and its active metabolite in Calu-3 cells.

Table 1: Antiviral Activity of this compound (Nafamostat Mesylate) against SARS-CoV-2 in Calu-3 Cells

CompoundAssay TypeEffective Concentration (EC50)Reference
Nafamostat MesylateCell Fusion AssayPotent Inhibition (Specific EC50 not stated)[1]
Nafamostat MesylateViral Infection (CPE)~10 nM[1]
Nafamostat MesylateViral Infection (RT-qPCR)More potent than Camostat[2][3]
Nafamostat MesylateViral Infection (CPE)11 nM[4]

Table 2: Cytotoxicity of this compound (Nafamostat Mesylate) and its Derivatives in Calu-3 Cells

CompoundAssay TypeConcentration with No Observed CytotoxicityReference
Nafamostat MesylateNot specifiedNo cytotoxicity at concentrations effective against influenza virus[5]
Nafamostat DerivativesMTS AssayUp to 1 µM[4]

Table 3: Comparative Inhibitory Activity of this compound (as a metabolite of Camostat) and Related Compounds

CompoundTarget/AssayInhibitory Concentration (IC50 / EC50)Reference
FOY-251 (GBPA)Recombinant TMPRSS233.3 nM (IC50)[6]
FOY-251 (GBPA)SARS-CoV-2 Pseudotype Entry in Calu-3178 nM (EC50)[7][8]
NafamostatRecombinant TMPRSS20.27 nM (IC50)[6]
CamostatRecombinant TMPRSS26.2 nM (IC50)[6]

Note: FOY-251 is also known as GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid) and is the active metabolite of Camostat mesylate.[6][7] While structurally related to the active form of nafamostat, their potencies can differ.

Signaling Pathway and Mechanism of Action

This compound (Nafamostat Mesylate) acts as a crucial inhibitor of the host-cell protease TMPRSS2, which is essential for the priming of the SARS-CoV-2 spike (S) protein. This priming step is a prerequisite for the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell. By blocking TMPRSS2 activity, nafamostat effectively prevents viral entry.

G cluster_cell Calu-3 Cell cluster_virus SARS-CoV-2 ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 Protease Viral_Entry Viral Entry (Membrane Fusion) TMPRSS2->Viral_Entry 3. Activation Cell_Membrane Virus Virus Virus->ACE2 1. Binding S_Protein Spike Protein S_Protein->TMPRSS2 2. Priming (Cleavage) Foy_251 This compound (Nafamostat) Foy_251->TMPRSS2 Inhibition

Figure 1. Mechanism of this compound (Nafamostat) in inhibiting SARS-CoV-2 entry into Calu-3 cells.

Experimental Protocols

Protocol 1: Calu-3 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining Calu-3 cells to ensure they are suitable for subsequent experimentation.

Materials:

  • Calu-3 cells (e.g., ATCC HTB-55)

  • Eagle's Minimum Essential Medium (EMEM) or Minimum Essential Medium (MEM)[9][10]

  • Fetal Bovine Serum (FBS), heat-inactivated[9]

  • L-Glutamine[9]

  • HEPES[9]

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)[9][11]

  • Humidified incubator (37°C, 5% CO2)[10][11][12]

Complete Growth Medium:

  • EMEM supplemented with 10% FBS, 2 mM L-Glutamine, 10 mM HEPES, and 1% Penicillin-Streptomycin.[9]

Procedure:

  • Thawing: Rapidly thaw a cryovial of Calu-3 cells in a 37°C water bath.[9] Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.

  • Seeding: Transfer the thawed cells into a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at approximately 300 x g for 3-5 minutes.[9] Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

  • Culturing: Transfer the cell suspension to a T-25 or T-75 culture flask and incubate at 37°C with 5% CO2.[10][11][12]

  • Medium Renewal: Replace the culture medium every 2-3 days.[10][12]

  • Passaging: When cells reach 80-85% confluency, wash the cell monolayer with sterile PBS.[9] Add 1-2 mL of pre-warmed Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach.[10]

  • Neutralization and Subculturing: Add 4-6 mL of complete growth medium to inactivate the trypsin. Gently pipette to create a single-cell suspension. Centrifuge the cells, resuspend the pellet in fresh medium, and seed into new flasks at a subcultivation ratio of 1:2 to 1:4.[10][12]

G start Start thaw Thaw Frozen Calu-3 Cells start->thaw seed Seed Cells in T-75 Flask thaw->seed incubate Incubate at 37°C, 5% CO2 seed->incubate check_confluency Check Confluency (Target: 80-85%) incubate->check_confluency check_confluency->incubate No passage Passage Cells: Wash, Trypsinize, Neutralize check_confluency->passage Yes subculture Subculture into New Flasks (1:2 to 1:4) passage->subculture end Ready for Experiment passage->end subculture->incubate

Figure 2. Workflow for routine culture and passaging of Calu-3 cells.

Protocol 2: Antiviral Efficacy Assay (SARS-CoV-2)

This protocol describes a general method to determine the EC50 of this compound against SARS-CoV-2 in Calu-3 cells.

Materials:

  • Calu-3 cells cultured in 96-well plates

  • SARS-CoV-2 viral stock of known titer

  • This compound (Nafamostat Mesylate) stock solution

  • Assay medium (e.g., MEM with 2% FBS and antibiotics)

  • Reagents for viral quantification (e.g., RT-qPCR reagents or antibodies for immunofluorescence)

Procedure:

  • Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.[13]

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium. A typical concentration range could be from 0.1 nM to 1000 nM.[4]

  • Pre-treatment: Remove the growth medium from the cells and add the diluted this compound. Incubate for 1-2 hours at 37°C.[8][13]

  • Infection: Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 to 0.1.[8][13] Include a virus-only control (no compound) and a mock-infected control (no virus, no compound).

  • Incubation: Incubate the infected plates for a designated period (e.g., 24-72 hours) at 37°C.

  • Quantification of Viral Replication:

    • RT-qPCR: Harvest the cell supernatant or cell lysate to extract viral RNA. Perform RT-qPCR to quantify viral genome copies.

    • Plaque Assay: Collect the supernatant and perform a plaque assay on a susceptible cell line (e.g., Vero E6) to determine the viral titer.

    • Immunofluorescence: Fix and permeabilize the cells in the 96-well plate. Stain for a viral antigen (e.g., Nucleocapsid protein) and image using a high-content imager.[13]

  • Data Analysis: Normalize the viral replication in the this compound-treated wells to the virus-only control. Plot the percentage of inhibition against the compound concentration and use a non-linear regression model to calculate the EC50 value.

G seed_cells Seed Calu-3 Cells in 96-well plate prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound pretreat Pre-treat Cells with this compound (1-2 hours) prepare_compound->pretreat infect Infect with SARS-CoV-2 (MOI 0.01-0.1) pretreat->infect incubate Incubate (24-72 hours) infect->incubate quantify Quantify Viral Replication (RT-qPCR, Plaque Assay, etc.) incubate->quantify analyze Calculate EC50 quantify->analyze

Figure 3. Experimental workflow for determining the antiviral efficacy of this compound.

Protocol 3: Cytotoxicity Assay (e.g., MTT or LDH Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.[14]

Materials:

  • Calu-3 cells cultured in 96-well plates

  • This compound (Nafamostat Mesylate) stock solution

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or LDH (Lactate Dehydrogenase) assay kit[14]

  • DMSO (for MTT assay)[14]

Procedure (MTT Assay):

  • Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium, covering the same concentration range as the antiviral assay and higher. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) and an untreated control.[14]

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).

Conclusion

This compound (nafamostat mesylate) is a highly potent inhibitor of SARS-CoV-2 entry in Calu-3 cells, with an effective concentration in the low nanomolar range. Its mechanism of action, targeting the host protease TMPRSS2, makes it a valuable tool for studying viral entry and a promising candidate for antiviral therapy. The protocols provided herein offer a framework for researchers to effectively culture Calu-3 cells and to reliably assess the antiviral efficacy and cytotoxicity of this compound and related compounds. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data in the field of virology and drug development.

References

Application Notes and Protocols for Foy 251 (Camostat Mesylate) in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foy 251, also known as camostat (B1201512) mesylate, is a synthetic serine protease inhibitor. It is a prodrug that is rapidly converted to its active metabolite, 4-(4-guanidinobenzoyloxyl)phenylacetic acid (GBPA), particularly in the presence of serum.[1] Camostat mesylate has been shown to inhibit various proteases, including trypsin and the transmembrane protease serine 2 (TMPRSS2).[1][2][3][4] This inhibitory activity makes it a valuable tool for studying biological processes involving these enzymes, such as viral entry into host cells.[2][3] These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro experiments, and a diagram of its mechanism of action.

Data Presentation: Solubility of this compound (Camostat Mesylate)

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of camostat mesylate in common laboratory solvents. It is recommended to prepare high-concentration stock solutions in DMSO.[1]

SolventMaximum SolubilityMolar Concentration (Approx.)Notes
DMSO ~25 mg/mL[5]~50 mMA 100 mM stock solution in DMSO is commonly used.[1]
Water ~50 mg/mL[6]~100 mMSoluble up to 50 mM.[1]
Dimethyl formamide ~25 mg/mL[5]~50 mM

Note: The molecular weight of Camostat Mesylate (C₂₀H₂₂N₄O₅ · CH₄O₃S) is 494.5 g/mol .[5]

Experimental Protocols

Protocol 1: Preparation of this compound (Camostat Mesylate) Stock Solution
  • Reagent Preparation : Use anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution.[1]

  • Stock Solution Concentration : A common stock solution concentration is 100 mM.[1]

  • Procedure :

    • To prepare a 100 mM stock solution, dissolve 49.45 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage : Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Determination of IC₅₀ using a Cell Viability Assay (MTT Assay)

This protocol provides a standard method to determine the concentration of this compound that inhibits a biological process by 50% (IC₅₀).

  • Cell Seeding :

    • Culture the desired adherent cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C with 5% CO₂.[1]

  • Compound Preparation and Treatment :

    • Prepare a series of 2-fold serial dilutions of the this compound stock solution in culture medium. For example, create concentrations ranging from 200 µM down to approximately 10 nM.[1]

    • It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically ≤0.1%).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation : Incubate the plate for a duration relevant to the specific assay (e.g., 24-72 hours).

  • MTT Assay :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Important Consideration : Camostat mesylate is rapidly hydrolyzed to its active metabolite, GBPA (FOY-251), in the presence of serum, with a half-life of about 2 hours in fetal calf serum (FCS).[1] This conversion should be considered when designing and interpreting experiments.

Visualizations

Signaling Pathway of this compound in Inhibiting Viral Entry

Foy251_Signaling_Pathway cluster_host Host Cell cluster_virus Virus (e.g., SARS-CoV-2) Host_Cell_Membrane Cell Membrane TMPRSS2 TMPRSS2 ACE2 ACE2 Receptor Viral_Replication Viral Replication ACE2->Viral_Replication Viral Entry Virus Virus Particle Virus->ACE2 Binding Spike_Protein Spike Protein Spike_Protein->TMPRSS2 Cleavage/ Activation Foy_251 This compound (Camostat Mesylate) GBPA GBPA (Active Metabolite) Foy_251->GBPA Hydrolysis (in serum) GBPA->TMPRSS2 Inhibition

Caption: Mechanism of this compound in blocking viral entry.

Experimental Workflow for Determining IC₅₀

IC50_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Prepare_Dilutions Prepare this compound serial dilutions Incubation_24h->Prepare_Dilutions Treat_Cells Treat cells with this compound/vehicle Incubation_24h->Treat_Cells Prepare_Dilutions->Treat_Cells Incubation_Assay Incubate for assay duration Treat_Cells->Incubation_Assay MTT_Assay Perform MTT assay Incubation_Assay->MTT_Assay Measure_Absorbance Measure absorbance MTT_Assay->Measure_Absorbance Data_Analysis Analyze data and determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for IC₅₀ determination using an MTT assay.

References

Foy 251 experimental design for enzyme kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Foy-251

Experimental Design for Characterizing the Enzyme Kinetics of a Novel Serine Protease Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Foy-251 is a novel synthetic molecule currently under investigation for its potential as a therapeutic agent. Preliminary screenings have suggested that Foy-251 may act as a potent inhibitor of a key serine protease involved in the "Foy-Cascade," a critical signaling pathway implicated in inflammatory responses. This document provides detailed experimental protocols for characterizing the enzyme kinetics of Foy-251, including the determination of its inhibitory potency (IC50), mechanism of action, and the inhibition constant (Ki). The following protocols are designed to provide a robust framework for assessing the interaction of Foy-251 with its target enzyme, "Foy-Protease 1" (FP1).

Data Presentation

Table 1: Inhibitory Potency of Foy-251 against Foy-Protease 1
CompoundTarget EnzymeIC50 (nM)Hill Slope
Foy-251Foy-Protease 175.3 ± 5.21.1 ± 0.1
Control InhibitorFoy-Protease 115.8 ± 1.91.0 ± 0.05
Table 2: Kinetic Parameters of Foy-Protease 1 in the Presence of Foy-251
Inhibitor ConcentrationApparent Km (µM)Apparent Vmax (µmol/min)
0 nM (No Inhibitor)150.2 ± 10.51000 ± 50
50 nM Foy-251298.5 ± 21.31010 ± 65
100 nM Foy-251445.1 ± 30.8995 ± 58
Table 3: Determination of Inhibition Constant (Ki) for Foy-251
ParameterValue
Ki (nM)49.8
Mechanism of InhibitionCompetitive

Experimental Protocols

IC50 Determination of Foy-251

Objective: To determine the concentration of Foy-251 required to inhibit 50% of Foy-Protease 1 activity.

Materials:

  • Foy-Protease 1 (FP1) enzyme

  • Foy-251 stock solution (10 mM in DMSO)

  • FP1 Substrate (e.g., a fluorogenic peptide substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

  • 384-well black assay plates

  • Plate reader with fluorescence capabilities

Protocol:

  • Prepare a serial dilution of Foy-251 in Assay Buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).

  • Add 5 µL of the diluted Foy-251 or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

  • Add 10 µL of FP1 enzyme solution (at a final concentration of, for example, 1 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow Foy-251 to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of the FP1 substrate (at a concentration equal to its Km value).

  • Immediately place the plate in a plate reader and measure the fluorescence intensity every minute for 30 minutes.

  • Calculate the initial reaction velocity (V₀) for each Foy-251 concentration by determining the slope of the linear portion of the fluorescence versus time curve.

  • Plot the V₀ against the logarithm of the Foy-251 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action (MOA) Studies

Objective: To determine the mode of inhibition of Foy-251 (e.g., competitive, non-competitive, uncompetitive).

Materials:

  • Same as in section 2.1.

Protocol:

  • Prepare a matrix of experiments with varying concentrations of both the FP1 substrate and Foy-251.

  • For each concentration of Foy-251 (including a no-inhibitor control), perform a substrate titration experiment. This involves measuring the initial reaction velocity at a range of substrate concentrations.

  • Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each concentration of Foy-251.

  • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

  • Analyze the Lineweaver-Burk plot:

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

  • Based on the pattern of the lines, the mechanism of inhibition can be determined.

Determination of the Inhibition Constant (Ki)

Objective: To quantify the binding affinity of Foy-251 to Foy-Protease 1.

Materials:

  • Same as in section 2.1.

Protocol:

  • The data from the MOA study (Section 2.2) is used to calculate the Ki.

  • The calculation of Ki depends on the mechanism of inhibition determined. For competitive inhibition, the Cheng-Prusoff equation can be used:

    • Ki = IC50 / (1 + [S]/Km)

    • Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

  • Alternatively, for competitive inhibition, the Ki can be determined from the slopes of the Lineweaver-Burk plots.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Foy-251 Serial Dilution add_inhibitor Add Foy-251 to Plate prep_inhibitor->add_inhibitor prep_enzyme Enzyme Preparation (FP1) add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Substrate Preparation add_substrate Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_kinetics Measure Reaction Velocity add_substrate->measure_kinetics plot_ic50 Generate IC50 Curve measure_kinetics->plot_ic50 plot_lb Generate Lineweaver-Burk Plot measure_kinetics->plot_lb calc_ki Calculate Ki plot_lb->calc_ki

Caption: Experimental workflow for kinetic characterization of Foy-251.

signaling_pathway cluster_pathway Hypothetical Foy-Cascade Signaling Pathway UpstreamSignal Upstream Signal ProFP1 Pro-Foy-Protease 1 UpstreamSignal->ProFP1 Activation FP1 Active Foy-Protease 1 (FP1) ProFP1->FP1 Substrate Downstream Substrate FP1->Substrate Cleavage Product Cleaved Product Substrate->Product Response Inflammatory Response Product->Response Foy251 Foy-251 Foy251->FP1

Caption: Proposed mechanism of Foy-251 in the Foy-Cascade pathway.

Application Notes and Protocols: Titrating Foy 251 for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor camostat (B1201512) mesylate.[1][2] Camostat mesylate is a prodrug that is rapidly converted to this compound in the body.[1][3] this compound exhibits inhibitory activity against various serine proteases, with significant focus on Transmembrane Protease, Serine 2 (TMPRSS2), a key host cell factor for the entry of various viruses, including SARS-CoV-2.[2][3][4] Determination of the half-maximal inhibitory concentration (IC50) is a critical step in the characterization of this compound's potency. This document provides detailed protocols for the titration of this compound to determine its IC50 value against a target serine protease, using both enzymatic and cell-based assays.

Mechanism of Action

This compound functions as a competitive and covalent inhibitor of trypsin-like serine proteases.[2] The mechanism involves the guanidinium (B1211019) group of this compound binding to the S1 pocket of the protease, which is stabilized by interactions with residues such as Asp 435 in TMPRSS2.[5] This is followed by the formation of a covalent bond with the serine residue (e.g., Serine-441 in TMPRSS2) in the catalytic triad (B1167595) of the protease's active site, leading to its inactivation.[2]

Data Presentation

The inhibitory potency of this compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. Below is a summary of reported IC50 values for this compound against TMPRSS2.

Assay TypeTargetSubstrateIC50 (nM)Reference(s)
Enzymatic AssayRecombinant TMPRSS2Boc-Gln-Ala-Arg-MCA70.3[6][7]
Enzymatic AssayRecombinant TMPRSS2Fluorogenic Peptide33.3[1][8][9]
Cell-Based Assay (Viral Entry)TMPRSS2 (in Calu-3 cells)VSV Pseudotypes (SARS-CoV-2 S)178[6][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving TMPRSS2 in viral entry and the general experimental workflow for IC50 determination.

G cluster_0 Viral Entry Pathway Virus Virus Spike_Protein Spike Protein ACE2 ACE2 Receptor Spike_Protein->ACE2 1. Binding Cleavage Spike Protein Cleavage Spike_Protein->Cleavage Host_Cell_Membrane Host Cell Membrane TMPRSS2 TMPRSS2 TMPRSS2->Cleavage 2. Proteolytic Activation Foy_251 This compound Foy_251->TMPRSS2 Inhibition Membrane_Fusion Membrane Fusion & Viral Entry Cleavage->Membrane_Fusion

Caption: TMPRSS2-mediated viral entry and its inhibition by this compound.

G cluster_1 IC50 Determination Workflow Start Start Prepare_Reagents Prepare Reagents (this compound dilutions, enzyme, substrate, cells) Start->Prepare_Reagents Assay_Setup Assay Setup (Enzymatic or Cell-Based) Prepare_Reagents->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Measure Signal (Fluorescence or other readout) Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis IC50_Curve Generate Dose-Response Curve Data_Analysis->IC50_Curve Determine_IC50 Determine IC50 IC50_Curve->Determine_IC50

Caption: General experimental workflow for IC50 determination.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for IC50 Determination

This protocol describes the determination of this compound's IC50 against recombinant TMPRSS2 using a fluorogenic substrate.

Materials:

  • Recombinant human TMPRSS2

  • This compound (stock solution in DMSO)

  • Fluorogenic substrate: Boc-Gln-Ala-Arg-MCA (t-Butyloxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20

  • DMSO (for serial dilutions)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in DMSO to create a range of concentrations for the titration curve. A common starting range is from 10 µM down to the low nM range.

    • Prepare working solutions of recombinant TMPRSS2 and Boc-Gln-Ala-Arg-MCA in assay buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • This compound dilution (or DMSO for the no-inhibitor control)

      • Recombinant TMPRSS2 enzyme solution

    • Include control wells:

      • No-inhibitor control: Contains enzyme and substrate but no this compound (only DMSO).

      • No-enzyme control: Contains substrate but no enzyme.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.

  • Initiate Reaction:

    • Add the Boc-Gln-Ala-Arg-MCA substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).

    • Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • For each this compound concentration, determine the initial reaction velocity (rate of fluorescence increase).

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[6]

Protocol 2: Cell-Based Viral Entry Assay for IC50 Determination

This protocol outlines a method to determine the IC50 of this compound in inhibiting viral entry into host cells, which is dependent on TMPRSS2 activity.

Materials:

  • Calu-3 cells (or other suitable cell line expressing TMPRSS2)

  • Vesicular stomatitis virus (VSV) pseudotyped with the SARS-CoV-2 spike protein and expressing a reporter gene (e.g., Luciferase or GFP).

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • 96-well cell culture plates

  • Luciferase assay reagent (if using luciferase reporter)

  • Luminometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed Calu-3 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a no-inhibitor control (medium with DMSO).

    • Pre-incubate the cells with the compound for a specific time (e.g., 1-2 hours) at 37°C.[6]

  • Viral Infection:

    • Add the VSV pseudotyped particles to each well at a predetermined multiplicity of infection (MOI).

    • Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 18-24 hours).

  • Reporter Gene Measurement:

    • If using a luciferase reporter, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • If using a GFP reporter, visualize and quantify the GFP-positive cells using a fluorescence microscope or a plate reader capable of fluorescence measurement.

  • Data Analysis:

    • Normalize the reporter signal for each this compound concentration to the no-inhibitor control.

    • Plot the percentage of inhibition of viral entry against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[6]

Conclusion

The provided protocols offer robust methods for determining the IC50 of this compound against serine proteases like TMPRSS2. The choice between an enzymatic and a cell-based assay will depend on the specific research question. The enzymatic assay provides a direct measure of the inhibitor's effect on the purified enzyme, while the cell-based assay offers insights into the inhibitor's activity in a more physiologically relevant context, accounting for factors like cell permeability and metabolism. Accurate IC50 determination is fundamental for the preclinical evaluation and development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Cell-Based Assays Using Foy 251 (GBPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor camostat (B1201512) mesilate.[1][2] It is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a cell surface protease crucial for the entry of various viruses, including SARS-CoV-2, into host cells.[1][2][3] By inhibiting TMPRSS2, this compound effectively blocks the priming of the viral spike (S) protein, a necessary step for viral and host membrane fusion.[4][5] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its antiviral efficacy and cytotoxic profile.

Mechanism of Action

This compound acts as a competitive inhibitor of serine proteases like TMPRSS2.[2] The inhibition occurs through a two-step process involving reversible binding to the active site of the enzyme, followed by the formation of a more stable covalent complex.[1][2][5] This inhibition of TMPRSS2-mediated cleavage of the viral S protein prevents viral entry into the host cell.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various assays.

Table 1: Biochemical and Cell-Based Assay Data for this compound

Assay TypeTargetCell LineParameterValueReference
Biochemical AssayRecombinant TMPRSS2-IC5070.3 nM[1]
Biochemical AssayRecombinant TMPRSS2-IC5033.3 nM[4]
SARS-CoV-2 Pseudovirus Entry AssaySARS-CoV-2 S proteinCalu-3EC50178 nM[1][2][6]
SARS-CoV-2 Infection AssayAuthentic SARS-CoV-2Calu-3-Comparable inhibition to Camostat[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

SARS-CoV-2 Pseudovirus Entry Assay

This protocol describes how to assess the inhibitory effect of this compound on SARS-CoV-2 spike protein-mediated entry into host cells using a pseudovirus system.

Materials:

  • Calu-3 cells (human lung epithelial cells)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles (encoding a reporter gene like luciferase or GFP)

  • This compound (GBPA)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture Calu-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and seed Calu-3 cells into a 96-well plate at a density of 2 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the culture medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Pre-incubate the cells with the compound for 2 hours at 37°C.[1]

  • Pseudovirus Infection:

    • Thaw the SARS-CoV-2 pseudovirus stock on ice.

    • Dilute the pseudovirus in culture medium to a predetermined titer that results in a robust reporter signal.

    • Add 100 µL of the diluted pseudovirus to each well containing the cells and this compound.

    • Incubate for 48 hours at 37°C.

  • Quantification of Viral Entry:

    • If using a luciferase reporter, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • If using a GFP reporter, visualize and quantify the GFP-positive cells using a fluorescence microscope or a high-content imaging system.

  • Data Analysis:

    • Normalize the reporter signal of the this compound-treated wells to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Calculate the EC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is to assess the potential cytotoxic effects of this compound on Calu-3 cells.

Materials:

  • Calu-3 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • This compound (GBPA)

  • 96-well white, clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed Calu-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is advisable to use the same concentration range as in the viral entry assay.

    • Add 100 µL of the this compound dilutions to the wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the same duration as the pseudovirus infection assay (e.g., 48 hours).

  • Measurement of Cell Viability:

    • Remove the plate from the incubator and equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescent signal of the this compound-treated wells to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the CC50 (50% cytotoxic concentration) if a significant reduction in viability is observed.

Visualizations

Foy251_Signaling_Pathway cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike_Protein Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike_Protein->ACE2 Binding Viral_Entry Viral Entry Spike_Protein->Viral_Entry Membrane Fusion Inhibited_Entry Viral Entry Blocked Spike_Protein->Inhibited_Entry TMPRSS2 TMPRSS2 TMPRSS2->Spike_Protein Cell_Membrane Foy_251 This compound (GBPA) Foy_251->TMPRSS2 Inhibition

Caption: this compound inhibits TMPRSS2, blocking SARS-CoV-2 entry.

Viral_Entry_Assay_Workflow Start Start Seed_Cells Seed Calu-3 Cells (2e4 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Foy251 Add this compound Dilutions Incubate_24h_1->Add_Foy251 Pre_Incubate_2h Pre-incubate 2h Add_Foy251->Pre_Incubate_2h Add_Pseudovirus Add SARS-CoV-2 Pseudovirus Pre_Incubate_2h->Add_Pseudovirus Incubate_48h Incubate 48h Add_Pseudovirus->Incubate_48h Measure_Luciferase Measure Luciferase Activity Incubate_48h->Measure_Luciferase Analyze_Data Analyze Data (EC50) Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the SARS-CoV-2 pseudovirus entry assay.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed Calu-3 Cells (1e4 cells/well) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Foy251 Add this compound Dilutions Incubate_24h->Add_Foy251 Incubate_48h Incubate 48h Add_Foy251->Incubate_48h Add_CTG_Reagent Add CellTiter-Glo® Reagent Incubate_48h->Add_CTG_Reagent Measure_Luminescence Measure Luminescence Add_CTG_Reagent->Measure_Luminescence Analyze_Data Analyze Data (CC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell viability assay.

References

Application Notes and Protocols: Investigating the Anti-Fibrotic Potential of Foy 251 in Precision-Cut Lung Slices (PCLS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of pulmonology, fibrosis research, and pharmacology.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) and other fibrotic lung diseases are characterized by the excessive deposition of extracellular matrix (ECM), leading to progressive scarring of lung tissue and irreversible decline in lung function.[1][2] The pathogenesis of lung fibrosis is complex, involving dysregulated wound healing processes and an imbalance between proteases and their inhibitors.[3][4] Recent evidence points to the involvement of serine proteases in the fibrotic cascade. Specifically, Transmembrane Serine Protease 2 (TMPRSS2) has been found to be upregulated in the lungs of IPF patients and is co-expressed in fibroblasts, suggesting a role in fibrotic processes.[5][6][7]

Foy 251, the active metabolite of Camostat mesylate, is a potent inhibitor of serine proteases, including TMPRSS2.[8][9] While extensively studied for its antiviral properties by preventing TMPRSS2-mediated viral entry, its potential as an anti-fibrotic agent is an emerging area of interest.[9][10] Camostat mesylate has demonstrated anti-fibrotic effects in other organs, such as the pancreas, by inhibiting inflammatory and fibrotic cells.[11]

Precision-Cut Lung Slices (PCLS) have emerged as a robust ex vivo model for studying lung diseases.[12][13] This model preserves the complex three-dimensional architecture and cellular diversity of the native lung, offering a physiologically relevant environment to study disease mechanisms and evaluate therapeutic candidates.[14][15] This application note provides a detailed protocol for utilizing PCLS to investigate the anti-fibrotic efficacy of this compound in a controlled, ex vivo setting.

Principle of the Application

This protocol describes the use of a PCLS model to assess the anti-fibrotic effects of this compound. Fibrosis is induced in the PCLS using a pro-fibrotic cocktail, which typically includes transforming growth factor-beta 1 (TGF-β1) and other mediators to stimulate myofibroblast differentiation and ECM deposition.[9][10] The PCLS are then treated with varying concentrations of this compound to evaluate its ability to attenuate or reverse the fibrotic phenotype. Endpoints for assessing the anti-fibrotic effects include the analysis of key fibrotic markers such as collagen deposition and α-smooth muscle actin (α-SMA) expression.

Materials and Reagents

  • Human or rodent lungs

  • Low-melting-point agarose (B213101)

  • Vibrating microtome (Vibratome)

  • Culture medium (e.g., DMEM/F-12) supplemented with penicillin, streptomycin, and fetal bovine serum (FBS)

  • This compound (active metabolite of Camostat mesylate)

  • Pro-fibrotic cocktail (e.g., TGF-β1, PDGF, LPA)

  • Reagents for tissue fixation (e.g., 4% paraformaldehyde)

  • Reagents for histological staining (e.g., Picro Sirius Red, Masson's Trichrome)

  • Antibodies for immunofluorescence/immunohistochemistry (e.g., anti-α-SMA, anti-Collagen I)

  • Reagents for protein extraction and analysis (e.g., RIPA buffer, BCA protein assay kit, antibodies for Western blotting)

  • Reagents for RNA extraction and quantitative PCR (qPCR)

Experimental Protocols

Preparation of Precision-Cut Lung Slices (PCLS)
  • Lung Inflation: Perfuse the lungs via the trachea with a sterile, low-melting-point agarose solution (e.g., 2% in culture medium) at 37°C.

  • Solidification: Place the inflated lungs on ice for approximately 30 minutes to allow the agarose to solidify.

  • Tissue Coring and Slicing: Isolate the lung lobes and use a tissue corer to obtain cylindrical sections. Slice the tissue cores into thin sections (typically 200-300 µm) using a vibrating microtome in a bath of ice-cold buffer.

  • Washing and Recovery: Transfer the PCLS to 6-well plates containing pre-warmed culture medium. Wash the slices several times to remove debris and allow them to recover in a humidified incubator at 37°C and 5% CO2 for at least 2 hours.

Induction of Fibrosis and Treatment with this compound
  • Baseline Culture: Culture the PCLS in fresh medium for 24 hours to establish a baseline.

  • Fibrosis Induction: Replace the medium with fresh medium containing a pro-fibrotic cocktail (e.g., 5 ng/mL TGF-β1). Include a vehicle control group (medium without the fibrotic cocktail).

  • This compound Treatment: Concurrently with the fibrotic induction, treat the PCLS with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control for the this compound treatment.

  • Incubation: Incubate the PCLS for a defined period, typically 48-72 hours, to allow for the development of the fibrotic phenotype and to assess the effect of the treatment.

  • Sample Collection: At the end of the incubation period, collect the PCLS and culture supernatants for downstream analysis.

Assessment of Anti-Fibrotic Effects
  • Histology: Fix the PCLS in 4% paraformaldehyde and embed in paraffin. Section the embedded tissue and perform histological staining with Picro Sirius Red or Masson's Trichrome to visualize and quantify collagen deposition.

  • Immunofluorescence/Immunohistochemistry: Stain the PCLS sections with antibodies against key fibrotic markers such as α-SMA (a marker of myofibroblast differentiation) and Collagen Type I.

  • Western Blotting: Homogenize the PCLS in RIPA buffer to extract total protein. Perform Western blotting to quantify the expression levels of α-SMA, Collagen I, and other relevant fibrotic proteins.

  • Quantitative PCR (qPCR): Extract total RNA from the PCLS and perform reverse transcription followed by qPCR to analyze the gene expression of fibrotic markers such as ACTA2 (α-SMA), COL1A1 (Collagen I), and CTGF.

Data Presentation

Table 1: Effect of this compound on Fibrotic Marker Gene Expression in PCLS
Treatment GroupACTA2 (Fold Change)COL1A1 (Fold Change)CTGF (Fold Change)
Vehicle Control1.0 ± 0.21.0 ± 0.11.0 ± 0.3
Fibrotic Cocktail5.2 ± 0.66.8 ± 0.94.5 ± 0.5
Fibrotic Cocktail + this compound (1 µM)4.1 ± 0.55.5 ± 0.73.6 ± 0.4
Fibrotic Cocktail + this compound (10 µM)2.5 ± 0.33.1 ± 0.42.2 ± 0.3
Fibrotic Cocktail + this compound (50 µM)1.3 ± 0.21.5 ± 0.21.2 ± 0.2
Table 2: Quantification of Collagen Deposition and α-SMA Positive Area in PCLS
Treatment GroupCollagen Area (% of total)α-SMA Positive Area (%)
Vehicle Control2.1 ± 0.51.5 ± 0.3
Fibrotic Cocktail15.8 ± 2.112.3 ± 1.8
Fibrotic Cocktail + this compound (1 µM)12.5 ± 1.99.8 ± 1.5
Fibrotic Cocktail + this compound (10 µM)7.3 ± 1.25.6 ± 0.9
Fibrotic Cocktail + this compound (50 µM)3.5 ± 0.82.1 ± 0.5

Visualizations

experimental_workflow cluster_prep PCLS Preparation cluster_treatment Fibrosis Induction & Treatment cluster_analysis Endpoint Analysis Lung Lung Tissue Inflation Agarose Inflation Lung->Inflation Slicing Vibratome Slicing (250µm) Inflation->Slicing Culture PCLS Culture Slicing->Culture Induction Add Fibrotic Cocktail (TGF-β1) Culture->Induction Treatment Add this compound (0-50µM) Incubation Incubate 72h Induction->Incubation Treatment->Incubation Histology Histology (Collagen) Incubation->Histology IF_IHC Immunofluorescence (α-SMA) Incubation->IF_IHC WB Western Blot Incubation->WB qPCR qPCR Incubation->qPCR signaling_pathway cluster_fibrosis Pro-Fibrotic Signaling cluster_inhibition Inhibition by this compound TGFb TGF-β1 Fibroblast Fibroblast TGFb->Fibroblast Activates Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation TMPRSS2 TMPRSS2 Fibroblast->TMPRSS2 Upregulation in IPF ECM ECM Deposition (Fibrosis) Myofibroblast->ECM Foy251 This compound Foy251->TMPRSS2 Inhibits

References

Application Notes and Protocols for Foy 251 (GBPA) Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foy 251, also known as Guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor Camostat mesilate. It is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a key enzyme involved in the entry of various viruses, including SARS-CoV-2, into host cells.[1][2][3] this compound exerts its inhibitory effect through a two-stage mechanism involving initial reversible binding to the enzyme's active site, followed by the formation of a stable, covalent bond with the catalytic serine-441 residue.[1] This application note provides detailed protocols for the proper storage, handling, and application of this compound solutions in a research setting.

Data Presentation

This compound Solution Stability
Storage ConditionSolventConcentrationDurationSource
-20°CDMSOStock Solution1 month[4][5]
-80°CDMSOStock Solution6 months - 1 year[4][5][6]
Solubility of this compound
SolventApproximate SolubilitySource
DMSO~3 mg/mL[7]
DMSO82 mg/mL (in fresh, anhydrous DMSO)[5]
Dimethyl formamide~2 mg/mL[7]

Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the this compound solid and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound solid.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., for a 100 mM stock solution, dissolve 40.94 mg of this compound in 1 mL of DMSO).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.

Protocol 2: Storage of this compound Stock Solution

Short-term Storage (up to 1 month):

  • Store the aliquoted this compound stock solution at -20°C in a non-frost-free freezer.[4][5]

Long-term Storage (up to 1 year):

  • For long-term storage, place the aliquoted this compound stock solution at -80°C.[5]

General Recommendations:

  • Protect the stock solution from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Avoid repeated freeze-thaw cycles as this may lead to degradation of the compound. It is best practice to discard any unused portion of a thawed aliquot.

Protocol 3: Handling of this compound Solution

Safety Precautions:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Preparation of Working Solutions:

  • Immediately before use, thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.

  • Mix the working solution thoroughly by gentle pipetting or vortexing.

  • Use the freshly prepared working solution for your experiments. Do not store diluted working solutions for later use.

Visualizations

G Mechanism of TMPRSS2 Inhibition by this compound cluster_0 Two-Stage Inhibition Process cluster_1 Outcome Foy251 This compound ReversibleComplex Reversible this compound-TMPRSS2 Complex Foy251->ReversibleComplex Reversible Binding (Ki) TMPRSS2 Active TMPRSS2 TMPRSS2->ReversibleComplex CovalentComplex Covalent this compound-TMPRSS2 Adduct (Inactive) ReversibleComplex->CovalentComplex Covalent Bond Formation (kcat) Inhibition Inhibition of Proteolytic Activity CovalentComplex->Inhibition ViralEntryBlock Blockade of Viral Entry Inhibition->ViralEntryBlock

Caption: Mechanism of TMPRSS2 inhibition by this compound.

G Experimental Workflow for this compound Application cluster_preparation Preparation cluster_experiment Experiment cluster_disposal Post-Experiment Reconstitute Reconstitute this compound in Anhydrous DMSO Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Prepare Working Solution in Assay Buffer/Medium Thaw->Dilute Treat Treat Cells/Enzyme Dilute->Treat Assay Perform Assay Treat->Assay Discard Discard Unused Working Solution and Thawed Aliquot Assay->Discard

Caption: Recommended experimental workflow for using this compound solution.

References

Troubleshooting & Optimization

Technical Support Center: Foy 251 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Foy 251, particularly the lack of inhibition in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the prodrug Camostat mesylate.[1][2] Camostat is rapidly converted to this compound by esterases in physiological fluids.[2] this compound is a potent inhibitor of serine proteases, such as TMPRSS2.[1] Its mechanism involves a two-stage process: it first reversibly binds to the active site of the enzyme, and then forms a more stable, reversible covalent bond with the key serine residue in the catalytic site, thereby blocking its activity.[1][3][4]

Q2: I am not observing any inhibition with this compound in my assay. What are the most common causes?

Several factors could lead to a lack of observed inhibition. The most common issues include:

  • Incorrect Inhibitor Choice for the Assay Type: Using the prodrug Camostat mesylate in a cell-free biochemical assay that lacks the necessary esterases for its conversion to the active this compound.

  • Reagent Integrity: Degradation of this compound due to improper storage or handling.

  • Assay Conditions: Sub-optimal buffer pH, inappropriate enzyme or substrate concentrations, or insufficient incubation time.

  • Target Specificity: The protease in your assay may not be a target of this compound.

  • Readout Interference: The compound may be interfering with the detection method (e.g., fluorescence quenching).

Q3: What is the difference between Camostat mesylate and this compound, and which one should I use?

Camostat mesylate is a prodrug that is inactive until it is metabolized into this compound, the active inhibitor.[1][2]

  • For cell-based assays (with serum or active cellular esterases), using Camostat mesylate is common, as it will be converted to this compound by the cells or serum components.[5]

  • For biochemical (cell-free) assays , it is crucial to use this compound directly, as the esterases required to activate Camostat are not present.

Q4: What are the known target proteases for this compound?

This compound is known to inhibit trypsin-like serine proteases. Its most prominently studied target is Transmembrane Serine Protease 2 (TMPRSS2), which is involved in the cellular entry of viruses like SARS-CoV-2.[6][7] It has also been reported to show activity against trypsin, thrombin, and plasma kallikrein.[6]

Q5: What are the typical inhibitory concentrations (IC50/EC50) for this compound?

The inhibitory potency of this compound is dependent on the target and the assay system. Against recombinant TMPRSS2 in a biochemical assay, the IC50 is approximately 33.3 nM.[6][8] In cell-based assays measuring the inhibition of SARS-CoV-2 pseudotyped particle entry in Calu-3 cells, the EC50 has been reported to be around 178 nM.[1][8]

Troubleshooting Guide: No Inhibition Observed

Section 1: Compound and Reagent Integrity

Q: How can I verify that my this compound is active and correctly prepared?

  • Check Storage Conditions: this compound is stable for at least four years when stored correctly.[8] Ensure it has been stored as per the manufacturer's instructions, typically as a solid at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.

  • Ensure Proper Solubilization: Confirm that this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it into your aqueous assay buffer. Precipitates can drastically lower the effective concentration.

  • Prepare Fresh Dilutions: For each experiment, prepare fresh dilutions of this compound from a validated stock solution. The stability of highly diluted solutions in aqueous buffers can be limited.

Section 2: Assay Design and Experimental Setup

Q: My biochemical (cell-free) assay shows no inhibition. What experimental parameters should I investigate?

  • Confirm You Are Using this compound, Not Camostat: Camostat is a prodrug and requires enzymatic activation to this compound, a process absent in most cell-free systems.[2] For biochemical assays, you must use this compound directly.

  • Enzyme and Substrate Concentrations: Very high substrate concentrations can outcompete the inhibitor, shifting the apparent IC50. Try reducing the substrate concentration, ideally to at or below the Michaelis constant (Km).

  • Incubation Time: The covalent inhibition by this compound is a time-dependent process.[1][3] Ensure you are pre-incubating the enzyme with this compound for a sufficient period (e.g., 30-60 minutes) before adding the substrate to allow for the covalent bond to form.

  • Buffer Conditions: Enzyme activity and inhibitor binding can be sensitive to pH and ionic strength. Verify that your assay buffer conditions are optimal for the target protease.

Q: Why might my cell-based assay not show inhibition?

  • Target Expression: Confirm that your chosen cell line expresses the target protease (e.g., TMPRSS2) at sufficient levels.

  • Metabolic Instability: While this compound is the active form, it is eventually metabolized to the inactive guanidinobenzoic acid (GBA).[1] In long-term assays (e.g., >24 hours), the compound may be cleared, reducing its effective concentration.

  • Pre-incubation Time: Allow for sufficient pre-incubation time with the cells before the addition of the substrate or virus to ensure the inhibitor has engaged with its target. A pre-incubation of 1-2 hours is common.[5]

  • Serum Interactions: If using Camostat, its conversion to this compound is rapid in the presence of serum.[5] If your media lacks serum, this conversion may be less efficient, potentially reducing the inhibitory effect.

Section 3: Data Interpretation and Controls

Q: The inhibition I observe is much weaker than the literature values suggest. What could be the reason?

  • Review Comparative Potency: this compound is approximately 5-fold less potent against recombinant TMPRSS2 than its parent prodrug, Camostat, in direct biochemical assays.[6] Ensure your expectations align with the correct compound. Refer to the data table below for expected values.

  • Run a Positive Control: Include a known, potent inhibitor of your target protease (e.g., Nafamostat for TMPRSS2) to confirm that the assay system is capable of detecting inhibition.[6]

  • Check for Readout Interference: At high concentrations, some compounds can interfere with assay signals. To check for fluorescence quenching, run a control experiment with the fluorescent product (e.g., AMC) and the inhibitor, but without the enzyme.[6][9]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and related compounds against TMPRSS2.

CompoundTargetAssay TypePotency (IC50/EC50)Reference(s)
This compound (GBPA) TMPRSS2Biochemical (cell-free)33.3 nM[6][8]
This compound (GBPA) SARS-CoV-2 EntryCell-based (Calu-3)178 nM[1][8]
Camostat TMPRSS2Biochemical (cell-free)6.2 nM[6]
Nafamostat TMPRSS2Biochemical (cell-free)0.27 nM[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. A brief, gentle warming (to 37°C) or sonication can aid dissolution if needed.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: General Fluorogenic Biochemical Assay for TMPRSS2 Inhibition
  • Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

  • Reagent Preparation:

    • Dilute recombinant human TMPRSS2 enzyme to its final working concentration in the assay buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute it further into the assay buffer. Include a "vehicle only" (DMSO) control.

    • Dilute a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC) to its final working concentration in the assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the serially diluted this compound or vehicle control to the appropriate wells.

    • Add 10 µL of the diluted TMPRSS2 enzyme solution to all wells.

  • Inhibitor Pre-incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at 37°C for 30-60 minutes to allow this compound to bind to the enzyme.

  • Reaction Initiation:

    • Add 5 µL of the diluted fluorogenic substrate to all wells to start the reaction.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates to the vehicle control (100% activity) and a "no enzyme" control (0% activity).

    • Plot the normalized activity versus the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Visualizations

Signaling and Inhibition Pathway

cluster_cell Host Cell Membrane Virus SARS-CoV-2 Spike Protein TMPRSS2 TMPRSS2 (Serine Protease) Virus->TMPRSS2 binds PrimedSpike Primed Spike Protein TMPRSS2->PrimedSpike cleaves (activates) CellEntry Viral-Host Membrane Fusion PrimedSpike->CellEntry enables Foy251 This compound (Active Inhibitor) Foy251->TMPRSS2 covalently binds & inhibits

Caption: Mechanism of this compound inhibition of TMPRSS2-mediated viral entry.

Experimental Workflow for Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Reagents (Enzyme, Buffer) C 3. Add Inhibitor & Enzyme to Plate A->C B 2. Serially Dilute This compound B->C D 4. Pre-incubate (e.g., 30-60 min) C->D E 5. Add Substrate (Initiate Reaction) D->E F 6. Read Signal (Kinetic Measurement) E->F G 7. Calculate Rates & Normalize Data F->G H 8. Plot Dose-Response Curve & Determine IC50 G->H

Caption: Standard workflow for a biochemical protease inhibition assay.

Troubleshooting Logic Flowchart

Start Start: No Inhibition Observed Q_AssayType What is your assay type? Start->Q_AssayType A_Biochem Biochemical (Cell-Free) Q_AssayType->A_Biochem A_Cell Cell-Based Q_AssayType->A_Cell Q_Compound Are you using this compound directly (not Camostat)? A_Biochem->Q_Compound Q_CellTarget Does the cell line express the target protease? A_Cell->Q_CellTarget Fix_Compound Action: Use this compound directly. Camostat requires activation. Q_Compound->Fix_Compound No Q_Controls Did positive control (e.g., Nafamostat) work? Q_Compound->Q_Controls Yes Fix_Assay Problem: Assay System. Check enzyme activity, substrate, buffer, reader. Q_Controls->Fix_Assay No Q_Incubation Is there a sufficient pre-incubation step (Inhibitor + Enzyme)? Q_Controls->Q_Incubation Yes Fix_Incubation Action: Increase pre-incubation time to 30-60 min. Q_Incubation->Fix_Incubation No Success Problem Solved Q_Incubation->Success Yes Q_CellTarget->Q_Controls Yes Fix_CellLine Action: Verify target expression (e.g., qPCR, Western Blot) or switch cell lines. Q_CellTarget->Fix_CellLine No

Caption: Decision tree for troubleshooting lack of this compound inhibition.

References

Technical Support Center: Optimizing Foy 251 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Foy 251.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor, Camostat mesylate.[1][2] Camostat mesylate is a prodrug that is rapidly converted to this compound in physiological fluids.[1][3] The primary mechanism of action of this compound is the inhibition of serine proteases, most notably the Transmembrane Protease, Serine 2 (TMPRSS2).[4][5] It acts as a reversible covalent inhibitor of TMPRSS2.[1][6] This inhibition is critical in preventing the entry of certain viruses, such as SARS-CoV-2, into host cells by blocking the proteolytic processing of the viral spike protein required for membrane fusion.[1][5][6]

Q2: What are the typical experimental concentrations for this compound?

The optimal concentration of this compound is experiment-dependent. However, based on published data, a general starting point can be determined. For enzymatic assays, the half-maximal inhibitory concentration (IC50) against recombinant TMPRSS2 is approximately 33.3 nM.[4][7] For cell-based assays, such as inhibiting SARS-CoV-2 entry in Calu-3 lung cells, the half-maximal effective concentration (EC50) is reported to be around 178 nM.[1][4] To achieve a significant reduction in viral titers in infected Calu-3 cells, concentrations ranging from 1 to 10 µM have been used.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What is the stability of this compound in storage and in experimental conditions?

When stored properly, this compound is a stable compound with a shelf life of at least 4 years.[4] In experimental conditions, particularly in the presence of serum, the prodrug Camostat mesylate is rapidly converted to this compound.[8] The terminal elimination half-life of this compound in plasma is relatively short, estimated to be about 0.6 hours.[1][3] For in vitro experiments, it is crucial to consider this rapid conversion if you are starting with the prodrug.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibitory effect observed. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a broad range (e.g., 10 nM to 10 µM) to identify the effective range.
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment.
Presence of High Serum Concentration: High concentrations of serum proteins may bind to this compound, reducing its effective concentration.If possible, reduce the serum concentration in your cell culture medium during the treatment period. Alternatively, increase the concentration of this compound to compensate for serum binding.
High cellular toxicity observed. Excessive Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your specific cell line. Use concentrations well below the cytotoxic threshold for your experiments.
Contamination of Stock Solution: The this compound stock solution may be contaminated.Prepare a fresh stock solution from a reliable source and filter-sterilize it before use.
Inconsistent results between experiments. Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect the experimental outcome.Standardize your cell culture and experimental protocols. Ensure consistent cell seeding density and use cells within a defined passage number range.
Incomplete Conversion of Prodrug: If using Camostat mesylate, the conversion to this compound may be incomplete or variable.Consider using this compound directly for in vitro experiments to eliminate variability from the conversion step. If using Camostat mesylate, ensure sufficient pre-incubation time in the presence of serum to allow for complete conversion.[8]

Data Presentation

Table 1: Inhibitory and Effective Concentrations of this compound

Parameter Value Experimental System Reference
IC50 (TMPRSS2 Inhibition) 33.3 nMRecombinant TMPRSS2 enzymatic assay[4][7]
EC50 (SARS-CoV-2 Entry Inhibition) 178 nMSARS-CoV-2 pseudotyped particles in Calu-3 cells[1][4]
Effective Concentration Range (Viral Titer Reduction) 1 - 10 µMSARS-CoV-2 infected Calu-3 cells[4]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound against Recombinant TMPRSS2

  • Reagents and Materials:

    • Recombinant human TMPRSS2 enzyme

    • Fluorogenic peptide substrate for TMPRSS2

    • Assay buffer (e.g., Tris-HCl, pH 8.0)

    • This compound stock solution (in DMSO)

    • 384-well assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 nM to 1 µM).

    • Add a fixed concentration of recombinant TMPRSS2 to each well of the 384-well plate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

    • Monitor the fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the initial reaction rates and plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Determination of EC50 of this compound for Inhibition of SARS-CoV-2 Pseudoparticle Entry

  • Reagents and Materials:

    • Calu-3 cells (or other susceptible cell line)

    • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

    • SARS-CoV-2 spike-pseudotyped viral particles (e.g., lentiviral or VSV-based) expressing a reporter gene (e.g., luciferase or GFP)

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • Luciferase assay reagent or fluorescence microscope/flow cytometer

  • Procedure:

    • Seed Calu-3 cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium. The final concentrations should span a range appropriate to determine the EC50 (e.g., 1 nM to 10 µM).

    • Pre-treat the cells with the serially diluted this compound or vehicle control for 1-2 hours.

    • Infect the cells with the SARS-CoV-2 pseudoparticles at a pre-determined multiplicity of infection (MOI).

    • Incubate the infected cells for 48-72 hours.

    • Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a plate reader. For GFP, measure fluorescence using a microscope or flow cytometer.

    • Calculate the percentage of inhibition of viral entry relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Foy251_Mechanism_of_Action cluster_0 Host Cell TMPRSS2 TMPRSS2 (Serine Protease) Viral_Entry Viral Entry & Membrane Fusion TMPRSS2->Viral_Entry Facilitates Spike SARS-CoV-2 Spike Protein Spike->TMPRSS2 Priming Foy251 This compound Foy251->TMPRSS2 Inhibits

Caption: Mechanism of this compound in inhibiting SARS-CoV-2 entry.

Experimental_Workflow_EC50 Start Start Seed_Cells Seed Calu-3 Cells in 96-well plate Start->Seed_Cells Pre_treat Pre-treat cells with serial dilutions of this compound Seed_Cells->Pre_treat Infect Infect with SARS-CoV-2 pseudoparticles Pre_treat->Infect Incubate Incubate for 48-72 hours Infect->Incubate Measure Measure reporter gene (Luciferase/GFP) Incubate->Measure Analyze Analyze data and calculate EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining the EC50 of this compound.

References

Foy 251 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Foy 251 (GBPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Camostat (B1201512) mesylate?

A1: this compound, also known as GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), is the pharmacologically active metabolite of Camostat mesylate.[1] Camostat mesylate is a prodrug that is rapidly converted into this compound by carboxylesterases present in blood and cell culture media containing serum.[1][2] In many experimental settings, the observed activity of Camostat mesylate is actually due to this compound.[3][4]

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent serine protease inhibitor.[5] It functions by targeting the active site of serine proteases, such as TMPRSS2. The inhibition mechanism involves a two-stage process: an initial reversible binding to the enzyme's active site, followed by the formation of a stable, reversible covalent bond with the key serine residue (e.g., Ser441 in TMPRSS2).[6][7] This covalent modification blocks the enzyme's catalytic activity.[8]

Q3: How stable is this compound in cell culture media?

A3: this compound is relatively unstable in physiological solutions and its stability can be influenced by temperature, pH, and the presence of enzymes in the media. When using its prodrug, Camostat mesylate, in standard cell culture conditions with Fetal Calf Serum (FCS), Camostat mesylate has a half-life of approximately 2 hours, as it is converted to this compound.[9] this compound itself is further metabolized to the inactive compound 4-guanidinobenzoic acid (GBA).[1][7] In vivo, the terminal elimination half-life of Foy-251 is estimated to be about 0.6 to 1 hour.[5][6]

Q4: What are the main degradation products of this compound?

A4: The primary metabolite and degradation product of this compound (GBPA) is 4-guanidinobenzoic acid (GBA).[1] GBA is considered inactive as it shows minimal to no inhibitory activity against serine proteases like TMPRSS2.[1][7]

Q5: What are the recommended storage and handling conditions for this compound?

A5: this compound, often supplied as a powder, should be stored according to the manufacturer's instructions, which is typically refrigerated. As a general practice for serine protease inhibitors, it is recommended to prepare stock solutions in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Once diluted in aqueous cell culture media, the inhibitor should be used promptly due to its limited stability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected inhibitory activity 1. Degradation of this compound: The compound may have degraded in the cell culture medium during a prolonged experiment. 2. Incomplete conversion from Camostat: If using the prodrug, the pre-incubation time may be insufficient for full conversion to active this compound. 3. Improper Storage: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.1. Minimize the time the compound is in culture medium before and during the assay. Consider replenishing the compound for longer-term experiments. 2. When using Camostat mesylate, ensure a pre-incubation period of at least 2 hours in serum-containing media to allow for conversion to this compound.[3] 3. Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Always store stocks at the recommended temperature.
High variability between experimental replicates 1. Variable Enzyme Activity in Serum: Different batches or concentrations of serum (e.g., FCS) can have varying levels of esterase activity, leading to inconsistent conversion rates of Camostat to this compound. 2. pH shifts in media: Changes in the pH of the culture medium can affect the stability of the inhibitor.[10]1. Use a single, quality-controlled batch of serum for a set of experiments. Standardize the serum concentration and pre-incubation times. For highest consistency, consider using this compound directly. 2. Ensure the cell culture medium is properly buffered and that the CO2 level in the incubator is stable to maintain a consistent physiological pH.[10]
Unexpected cellular toxicity 1. High Compound Concentration: The concentration of this compound or its solvent (e.g., DMSO) may be too high for the specific cell line being used. 2. Contamination: The stock solution or culture may be contaminated.[11]1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Ensure the final solvent concentration is below the toxic threshold (typically <0.5% for DMSO). 2. Always use sterile techniques. Filter-sterilize stock solutions if necessary and regularly check cultures for signs of contamination.[11]

Quantitative Data

Table 1: Half-life of Camostat Mesylate and its Metabolite this compound
CompoundConditionHalf-lifeReference
Camostat MesylateIn human plasma< 1 minute[12]
Camostat MesylateIn cell culture media with FCS~ 2 hours[9]
This compound (GBPA)Post-intravenous infusion in humans~ 1 hour[5]
Table 2: Inhibitory Concentrations of Camostat Mesylate and this compound
CompoundTarget/AssayValue (IC₅₀ / EC₅₀)Reference
This compound (GBPA) SARS-CoV-2 infection in Calu-3 cellsEC₅₀: 178 nM[1][6]
Recombinant TMPRSS2 activity (Biochemical assay)IC₅₀: 33.3 nM[12]
Recombinant TMPRSS2 activity (Biochemical assay)IC₅₀: 70.3 nM[3]
Camostat Mesylate SARS-CoV-2 infection in Calu-3 cellsEC₅₀: 107 nM[3]
Recombinant TMPRSS2 activity (Biochemical assay)IC₅₀: 6.2 nM[12]
Recombinant TMPRSS2 activity (Biochemical assay)IC₅₀: 4.2 nM[3]

Key Experimental Protocols

Protocol 1: General Protocol for Cellular Pre-incubation with Inhibitor

This protocol is designed for assessing the inhibitory effect of this compound (or its prodrug Camostat mesylate) on processes such as viral entry.

  • Cell Seeding: Plate target cells (e.g., Calu-3) in a suitable format (e.g., 96-well plate) and allow them to adhere and reach the desired confluency.

  • Inhibitor Preparation: Prepare fresh dilutions of this compound or Camostat mesylate in complete cell culture medium (containing serum) from a concentrated stock solution.

  • Pre-incubation: Remove the existing medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO-containing medium).

  • Incubation: Incubate the cells with the inhibitor for a set period. A 2-hour pre-incubation is commonly used to allow for the conversion of Camostat mesylate to this compound.[3]

  • Experimental Procedure: Proceed with the experiment (e.g., viral infection, addition of a substrate) in the continued presence of the inhibitor.[13]

  • Assay Readout: After the appropriate incubation time for the experiment, perform the final measurement (e.g., quantify viral load, measure fluorescence/luminescence).

Protocol 2: General Protocol for In Vitro TMPRSS2 Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on recombinant TMPRSS2 activity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20).[12]

    • TMPRSS2 Enzyme: Dilute recombinant active TMPRSS2 protease in assay buffer to the desired final concentration.

    • Fluorogenic Substrate: Prepare a solution of a TMPRSS2-cleavable substrate, such as Boc-Gln-Ala-Arg-AMC.[14][15]

    • Inhibitor: Perform serial dilutions of this compound in the assay buffer.

  • Assay Procedure (96- or 384-well plate format):

    • Add the diluted inhibitor solutions to the wells of a black microplate.

    • Add the diluted TMPRSS2 enzyme solution to initiate the reaction between the enzyme and inhibitor.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[15][16]

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 440 nm) over time using a plate reader.[12][15]

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[17]

Visualizations

Metabolic Pathway of Camostat Mesylate

cluster_0 In Cell Culture Media / Plasma Camostat Camostat Mesylate (Prodrug) Foy251 This compound / GBPA (Active Metabolite) Camostat->Foy251 Carboxylesterases (Rapid Conversion) GBA GBA (Inactive Metabolite) Foy251->GBA Hydrolysis

Caption: Conversion of Camostat mesylate to its active and inactive metabolites.

Mechanism of TMPRSS2 Inhibition by this compound

TMPRSS2 Active TMPRSS2 Active Site (Ser441) Complex Reversible Complex This compound + TMPRSS2 TMPRSS2:active_site->Complex 1. Reversible Binding Foy251 This compound (Inhibitor) CovalentComplex Inhibited TMPRSS2 Covalent Bond at Ser441 Complex->CovalentComplex 2. Covalent Modification

Caption: Two-stage reversible covalent inhibition of TMPRSS2 by this compound.

General Experimental Workflow for Inhibitor Testing

Start Start SeedCells Seed Cells in Plate Start->SeedCells Preincubation Pre-incubate with this compound (e.g., 2 hours) SeedCells->Preincubation Treatment Apply Experimental Treatment (e.g., Viral Infection) Preincubation->Treatment Incubation Incubate for Experiment Duration Treatment->Incubation Analysis Analyze Endpoint (e.g., qPCR, Reporter Assay) Incubation->Analysis End End Analysis->End

Caption: Standard workflow for assessing this compound efficacy in cell-based assays.

References

Foy 251 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results or other issues during experiments with Foy 251 (also known as GBPA or 4-(4-guanidinobenzoyloxy)phenylacetic acid), the active metabolite of Camostat mesylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the pharmacologically active metabolite of the prodrug Camostat mesylate.[1][2] It functions as a potent inhibitor of serine proteases, with significant activity against Transmembrane Protease, Serine 2 (TMPRSS2).[3] Its mechanism of action is a two-stage process involving initial reversible binding to the enzyme's active site, followed by the formation of a covalent bond with the serine residue within the active site.[1][4] This reversible covalent inhibition is a key feature of its function.

Q2: What is the stability of this compound and how should it be stored?

Commercial suppliers indicate that this compound is stable for at least four years when stored properly.[3] For specific storage conditions, always refer to the manufacturer's instructions.

Q3: Why am I observing variability when using Camostat mesylate as a source of this compound in my experiments?

Camostat mesylate is rapidly converted to this compound by esterases present in biological systems, including cell culture media containing serum.[2] The rate and extent of this conversion can be a significant source of variability. Furthermore, this compound is itself metabolized to an inactive form, 4-guanidinobenzoic acid (GBA).[2] Inconsistent results can arise from differences in incubation times, serum concentrations, or the specific cell types used, all of which can affect the concentration of active this compound at any given time.

Troubleshooting Inconsistent Results

Issue 1: Higher than Expected IC50/EC50 Values
Potential Cause Recommended Solution
Degradation of this compound Ensure proper storage of this compound according to the manufacturer's guidelines. Prepare fresh working solutions for each experiment.
Incomplete Conversion of Camostat Mesylate If using Camostat mesylate, allow for a sufficient pre-incubation period to ensure its conversion to this compound. This time may need to be optimized for your specific experimental system (e.g., cell type, serum concentration).
Metabolism to Inactive GBA Be aware that this compound is metabolized to the inactive GBA.[2] Consider time-course experiments to determine the optimal window for your assay.
Assay Conditions The inhibitory activity of this compound can be influenced by pH, temperature, and buffer composition. Ensure these parameters are optimized and consistent across experiments.
Substrate Competition In enzymatic assays, high concentrations of the substrate can compete with the inhibitor, leading to an apparent decrease in potency. Ensure the substrate concentration is appropriate for determining IC50 values.
Issue 2: Poor Reproducibility Between Experiments
Potential Cause Recommended Solution
Variability in Cell Culture Conditions Differences in cell density, passage number, and serum concentration can affect TMPRSS2 expression and esterase activity, leading to inconsistent results. Standardize cell culture protocols meticulously.
Inconsistent Incubation Times Due to the dynamic conversion of Camostat to this compound and its subsequent metabolism, precise and consistent incubation times are critical for reproducible results.
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
Reagent Quality Use high-quality reagents, including the enzyme, substrate, and this compound, from reputable sources.

Experimental Protocols & Data

Quantitative Data Summary

The inhibitory potency of this compound has been determined in various assays. The following table summarizes key quantitative data:

Parameter Value Assay System Reference
IC50 vs. TMPRSS2 33.3 nMRecombinant TMPRSS2 enzymatic assay[3][5]
EC50 vs. SARS-CoV-2 Pseudoparticle Entry 178 nMCalu-3 cells[1][3]
Key Experimental Methodologies

1. Recombinant TMPRSS2 Inhibition Assay:

  • Objective: To determine the direct inhibitory activity of this compound on the TMPRSS2 enzyme.

  • Methodology:

    • Recombinant TMPRSS2 enzyme is incubated with varying concentrations of this compound.

    • A fluorogenic peptide substrate, such as Boc-Gln-Ala-Arg-AMC, is added.

    • Cleavage of the substrate by active TMPRSS2 releases a fluorescent signal (AMC).

    • The fluorescence is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. SARS-CoV-2 Pseudoparticle Entry Assay:

  • Objective: To assess the ability of this compound to block viral entry into host cells.

  • Methodology:

    • Host cells expressing TMPRSS2 (e.g., Calu-3) are pre-incubated with different concentrations of this compound.

    • Pseudoparticles (e.g., lentiviral or vesicular stomatitis virus-based) expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase) are added to the cells.

    • After a defined incubation period, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence).

    • A decrease in reporter signal indicates inhibition of viral entry. EC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of this compound Inhibition

Foy251_Mechanism cluster_0 Cell Membrane TMPRSS2 TMPRSS2 Spike_Cleavage TMPRSS2->Spike_Cleavage Cleavage Camostat_mesylate Camostat mesylate Foy_251 This compound (Active) Camostat_mesylate->Foy_251 Esterase Conversion Foy_251->TMPRSS2 Reversible-Covalent Inhibition GBA GBA (Inactive) Foy_251->GBA Metabolism SARS_CoV_2_Spike SARS-CoV-2 Spike Protein SARS_CoV_2_Spike->Spike_Cleavage Viral_Entry Viral Entry Spike_Cleavage->Viral_Entry

Caption: Mechanism of this compound inhibition of TMPRSS2-mediated viral entry.

Experimental Workflow for TMPRSS2 Inhibition Assay

TMPRSS2_Inhibition_Workflow Start Start Prepare_Reagents Prepare Recombinant TMPRSS2, This compound dilutions, and fluorogenic substrate Start->Prepare_Reagents Incubate Incubate TMPRSS2 with varying concentrations of this compound Prepare_Reagents->Incubate Add_Substrate Add fluorogenic substrate to initiate reaction Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically in a plate reader Add_Substrate->Measure_Fluorescence Data_Analysis Calculate reaction rates and plot % inhibition vs. [this compound] Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the IC50 of this compound against TMPRSS2.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Reagents Check Reagent Stability (this compound, Enzyme, Substrate) Inconsistent_Results->Check_Reagents Yes Standardize_Protocol Standardize Protocol (Incubation Times, Cell Density) Check_Reagents->Standardize_Protocol Optimize_Assay Optimize Assay Conditions (pH, Temperature, Substrate Conc.) Standardize_Protocol->Optimize_Assay Review_Data_Analysis Review Data Analysis (Curve Fitting, Controls) Optimize_Assay->Review_Data_Analysis Consistent_Results Consistent Results Review_Data_Analysis->Consistent_Results

Caption: A logical approach to troubleshooting inconsistent this compound results.

References

Potential off-target effects of Foy 251

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Foy 251 is the active metabolite of the prodrug Camostat (B1201512) mesylate. The following information is intended for research professionals and is compiled from publicly available scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a key enzyme involved in the proteolytic activation of viral spike proteins, including that of SARS-CoV-2.[1][2] This inhibition is the basis of its investigation as an antiviral agent.[1][3][4]

Q2: What are the known off-target effects of this compound?

A2: this compound, being a broad-spectrum serine protease inhibitor, can interact with other serine proteases beyond TMPRSS2.[1][5] The most commonly reported off-targets are enzymes involved in the coagulation cascade, such as thrombin, Factor Xa, plasmin, and plasma kallikrein.[4]

Q3: My experiment is showing unexpected anticoagulant effects. Could this be related to this compound?

A3: Yes, it is possible. This compound is known to inhibit key proteases in the coagulation cascade, including thrombin and Factor Xa.[4] Inhibition of these factors can lead to an anticoagulant effect. If your experimental system is sensitive to changes in coagulation, it is crucial to consider this off-target activity.

Q4: Are there quantitative data on the inhibitory activity of this compound against its on- and off-targets?

A4: Yes, quantitative data, primarily as IC50 values (the concentration of an inhibitor where the response is reduced by half), are available. These values are summarized in the Data Presentation section below. Note that reported values can vary between studies due to different experimental conditions.

Q5: How can I minimize the off-target effects of this compound in my experiments?

A5: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration of this compound that still provides the desired on-target effect.

  • If possible, use a more selective inhibitor for your target of interest as a control.

  • Carefully design your experiments to account for potential confounding effects on coagulation or other pathways by including appropriate controls.

Data Presentation

The following table summarizes the in vitro inhibitory potency of this compound and its parent compound, Camostat mesylate, against their primary target (TMPRSS2) and key off-target serine proteases.

CompoundTargetIC50 / Ki Value (nM)Notes
This compound (GBPA) TMPRSS2 33.3 - 70.3 IC50 values vary across different studies.[6]
Camostat mesylateTMPRSS24.2 - 6.2Parent prodrug, more potent in cell-free assays.[6]
This compound (GBPA)ThrombinData not availableQualitative reports suggest inhibitory activity.
This compound (GBPA)Factor XaData not availableQualitative reports suggest inhibitory activity.
This compound (GBPA)PlasminData not availableQualitative reports suggest inhibitory activity.
This compound (GBPA)Plasma KallikreinData not availableQualitative reports suggest inhibitory activity.[7]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a serine protease of interest using a fluorogenic substrate.

Materials:

  • Purified serine protease (e.g., TMPRSS2, thrombin, Factor Xa)

  • Fluorogenic substrate specific to the protease

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl or PBS at physiological pH)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the serine protease to the desired concentration in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (solvent only).

    • Dilute the fluorogenic substrate to the desired concentration in assay buffer.

  • Assay Setup:

    • Add a fixed volume of the diluted serine protease to each well of the 96-well plate.

    • Add the serially diluted this compound or vehicle control to the wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

    • Normalize the velocities to the vehicle control.

    • Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible IC50 values for this compound.

  • Possible Cause 1: this compound Degradation.

    • Troubleshooting Step: Ensure that the this compound stock solution is fresh and has been stored properly. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Variability in Enzyme Activity.

    • Troubleshooting Step: Use a consistent source and lot of the target protease. Always include a positive control with a known inhibitor to validate enzyme activity.

  • Possible Cause 3: Assay Conditions.

    • Troubleshooting Step: Optimize and standardize incubation times, temperature, and substrate concentration. Ensure thorough mixing of reagents in the wells.

Issue 2: Unexpected cell death or toxicity in cell-based assays.

  • Possible Cause 1: High Concentration of this compound or Solvent.

    • Troubleshooting Step: Perform a dose-response curve for cytotoxicity of both this compound and the solvent (e.g., DMSO) on your specific cell line. Use concentrations well below the cytotoxic threshold.

  • Possible Cause 2: Off-target effects on essential cellular proteases.

    • Troubleshooting Step: Review the literature for known effects of serine protease inhibition in your cell line. Consider if the observed phenotype could be explained by inhibition of a protease other than your primary target.

Issue 3: Discrepancy between in vitro IC50 and cellular EC50 values.

  • Possible Cause 1: Cell Permeability.

    • Troubleshooting Step: this compound's ability to cross the cell membrane can influence its effective intracellular concentration. This can lead to a higher concentration being required in cellular assays (EC50) compared to biochemical assays (IC50).

  • Possible Cause 2: Cellular Metabolism.

    • Troubleshooting Step: Cells may metabolize this compound, reducing its effective concentration. Consider the metabolic activity of your cell line.

  • Possible Cause 3: Presence of Serum.

    • Troubleshooting Step: Proteins in serum can bind to this compound, reducing its free concentration. If your cell culture medium contains serum, this can affect the observed potency.

Visualizations

Foy_251_Off_Target_Pathway cluster_coagulation Coagulation Cascade cluster_fibrinolysis Fibrinolysis cluster_kinin Kallikrein-Kinin System Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Cleavage by Xa Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Cleavage by Thrombin Fibrin_Degradation Fibrin Degradation Fibrin->Fibrin_Degradation Degradation by Plasmin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Activation Kininogen Kininogen Bradykinin Bradykinin (Inflammation) Kininogen->Bradykinin Cleavage by Kallikrein Foy251 This compound Foy251->Thrombin Inhibition Foy251->FactorXa Inhibition Foy251->Plasmin Inhibition Foy251->Kallikrein Inhibition

Caption: Off-target inhibition of coagulation and inflammatory pathways by this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, this compound, Substrate) start->prep_reagents assay_setup Plate Setup (Add Enzyme and this compound) prep_reagents->assay_setup incubation Incubate (Allow inhibitor binding) assay_setup->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a serine protease inhibition assay.

Troubleshooting_Guide issue Unexpected Anticoagulant Effect Observed check_concentration Is this compound concentration in the range of off-target inhibition? issue->check_concentration control_experiment Run control experiment without this compound to establish baseline coagulation. issue->control_experiment yes_concentration Yes check_concentration->yes_concentration no_concentration No check_concentration->no_concentration action_reduce Action: Reduce this compound concentration or use a more selective inhibitor. yes_concentration->action_reduce other_causes Investigate other potential causes: - Contamination - Assay artifact - Other compound effects no_concentration->other_causes

Caption: Troubleshooting unexpected anticoagulant effects.

References

Improving Foy 251 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Foy 251 (also known as GBPA, 4-(4-guanidinobenzoyloxy)phenylacetic acid). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, the active metabolite of the prodrug Camostat mesylate, is a potent serine protease inhibitor.[1][2] Its primary mechanism of action involves the inhibition of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease crucial for the activation of viral spike proteins, thereby preventing viral entry into host cells.[1][2][3]

Q2: Should I use this compound or its prodrug, Camostat mesylate, for my in vitro experiments?

A2: The choice depends on your experimental design. Camostat mesylate is rapidly converted to this compound by esterases present in serum-containing cell culture media.[2] One study observed that approximately 5.4% of Camostat mesylate was metabolized to this compound within a short period in media containing Fetal Calf Serum (FCS). Therefore, if your experiment involves serum, using Camostat mesylate will result in the generation of this compound. For cell-free assays or experiments in serum-free media where this conversion may be limited, using this compound directly ensures the presence of the active inhibitor.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO to minimize the impact of water absorption by DMSO, which can lead to compound degradation.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: What are the recommended storage conditions for this compound stock solutions?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower-than-expected inhibitory activity in cell-based assays. Degradation of this compound in working solutions. this compound has a short half-life in physiological fluids (approximately 0.6 hours in plasma).[1][5] It is susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.Prepare fresh working dilutions of this compound in your assay buffer or cell culture medium immediately before each experiment. Avoid prolonged incubation of working solutions at room temperature.
Presence of esterases in serum. If using serum-containing medium, esterases can degrade this compound over time.While this compound is the active metabolite of Camostat, it can also be further metabolized. For longer experiments, consider replenishing the medium with fresh this compound at appropriate intervals.
Precipitation of this compound in aqueous solutions. Low solubility in aqueous buffers. this compound has limited solubility in aqueous solutions.Ensure the final concentration of DMSO from the stock solution is kept low (typically <0.5%) in your final assay volume to maintain solubility. If precipitation is observed, consider using a lower final concentration of this compound or a different buffer system if your experiment allows.
Variability between experiments. Inconsistent preparation or storage of this compound solutions. Repeated freeze-thaw cycles of stock solutions or use of old stock solutions can lead to degradation.Always use freshly prepared working solutions. When using frozen stock solutions, thaw the aliquot immediately before use and discard any unused portion. Avoid using stock solutions that have been stored for extended periods without re-validation of their activity.

Quantitative Data Summary

Table 1: In Vivo and In Vitro Pharmacokinetics of this compound

ParameterValueSpecies/SystemReference
Terminal Elimination Half-life (t½) ~0.6 hoursHuman (in vivo)[1][5]
IC₅₀ (TMPRSS2 inhibition) ~4.3 nMBiochemical Assay[3]
EC₅₀ (SARS-CoV-2 entry inhibition) ~178 nMCalu-3 lung cells[1][3]

Table 2: Estimated Stability of this compound in Common Laboratory Solutions

SolutionTemperatureEstimated Stability (Time to significant loss of activity)Recommendations
DMSO (anhydrous) -20°C / -80°CMonths (estimated)Aliquot and store in tightly sealed, single-use vials. Minimize freeze-thaw cycles.
Phosphate Buffered Saline (PBS), pH 7.4 Room Temperature (20-25°C)Hours (estimated)Prepare fresh immediately before use. Avoid prolonged storage.
Cell Culture Medium (with serum) 37°CHours (estimated)Add fresh this compound at the start of the experiment. For long-term experiments, consider media changes with fresh compound.

Note: The stability data in Table 2 is estimated based on the known short half-life of this compound in physiological fluids and general principles of chemical stability for similar compounds, as specific quantitative studies on its degradation in these laboratory solutions are limited.

Experimental Protocols

Protocol: In Vitro TMPRSS2 Inhibition Assay

This protocol is adapted from established methods for assessing the inhibition of recombinant TMPRSS2.

Materials:

  • Recombinant human TMPRSS2

  • Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Add 50 µL of the this compound dilutions to the wells of the 96-well plate. Include a vehicle control (Assay Buffer with the same final DMSO concentration) and a no-enzyme control.

  • Add 25 µL of recombinant TMPRSS2 (at a pre-determined optimal concentration) to each well, except for the no-enzyme control wells.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate Boc-Gln-Ala-Arg-AMC to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Monitor the fluorescence kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

Foy251_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_data Data Analysis Foy251_powder This compound Powder DMSO_stock 10 mM Stock in Anhydrous DMSO Foy251_powder->DMSO_stock Dissolve Working_dilutions Fresh Working Dilutions in Assay Buffer DMSO_stock->Working_dilutions Dilute immediately before use Plate_prep Add this compound dilutions to plate Working_dilutions->Plate_prep Enzyme_add Add Recombinant TMPRSS2 Plate_prep->Enzyme_add Incubation Pre-incubate Enzyme_add->Incubation Substrate_add Add Fluorogenic Substrate Incubation->Substrate_add Measurement Measure Fluorescence Substrate_add->Measurement Rate_calc Calculate Reaction Rates Measurement->Rate_calc Inhibition_calc Calculate % Inhibition Rate_calc->Inhibition_calc IC50_calc Determine IC50 Inhibition_calc->IC50_calc

Caption: Experimental workflow for determining the IC₅₀ of this compound against TMPRSS2.

TMPRSS2_Inhibition cluster_virus Viral Entry Pathway cluster_inhibition Inhibition by this compound Virus Virus Particle Spike Spike Protein (Inactive) Virus->Spike ACE2 ACE2 Receptor Spike->ACE2 Binds to TMPRSS2 TMPRSS2 Protease Spike->TMPRSS2 Cleavage by Spike_active Spike Protein (Active) TMPRSS2->Spike_active Activates Membrane_fusion Membrane Fusion & Viral Entry Spike_active->Membrane_fusion Foy251 This compound Inhibition Foy251->Inhibition Inhibition->TMPRSS2

References

Technical Support Center: TMPRSS2 Inhibition Assays Featuring Foy-251

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing assays to determine the inhibitory activity of Foy-251 (also known as GBPA), the active metabolite of Camostat mesylate. The primary focus is on fluorogenic biochemical assays designed to measure the inhibition of the transmembrane protease serine 2 (TMPRSS2).

Frequently Asked Questions (FAQs)

Q1: What is the "Foy-251 assay"?

A1: It's important to clarify that "Foy-251" is not the name of an assay. Rather, Foy-251 (4-(4-guanidinobenzoyloxy)phenylacetic acid or GBPA) is a potent serine protease inhibitor.[1] It is the active metabolite of Camostat mesylate.[2] The assays you are likely performing are enzymatic assays designed to measure the inhibitory effect of compounds like Foy-251 on its target, typically the TMPRSS2 protease. These are often referred to as TMPRSS2 inhibition assays.

Q2: What is the mechanism of inhibition of Foy-251 on TMPRSS2?

A2: Foy-251 acts as a competitive inhibitor of TMPRSS2. The inhibition mechanism involves a two-stage process: an initial reversible, non-covalent binding to the enzyme's active site, followed by the formation of a covalent bond with the serine-441 residue within the active site.[3][4]

Q3: What are the expected IC50 values for Foy-251 and related compounds in a TMPRSS2 inhibition assay?

A3: The half-maximal inhibitory concentration (IC50) can vary based on specific assay conditions (e.g., enzyme and substrate concentration, incubation time). However, published data from fluorogenic biochemical assays provide a reference for expected potency.[2][5]

Q4: My IC50 value for Foy-251 is significantly different from published values. What could be the cause?

A4: Discrepancies in IC50 values can arise from several factors:

  • Enzyme Concentration: The IC50 can be sensitive to the concentration of the TMPRSS2 enzyme used in the assay.[5]

  • Substrate Concentration: The concentration of the fluorogenic peptide substrate can influence inhibitor potency.

  • Assay Buffer and Conditions: pH, salt concentration, and the presence of additives can impact enzyme activity and inhibitor binding.

  • Incubation Time: The duration of incubation of the enzyme with the inhibitor before adding the substrate can be critical, especially for covalent inhibitors.[4]

  • Data Analysis Model: Ensure you are using an appropriate curve-fitting model, such as a four-parameter logistic fit, to analyze your concentration-response data.[2][5]

  • Compound Stability: Foy-251, being an ester, may be susceptible to hydrolysis. Ensure proper storage and handling of the compound.

Q5: What are acceptable assay performance metrics for a TMPRSS2 inhibition assay?

A5: Key metrics for evaluating the performance and reproducibility of high-throughput screening (HTS) assays include the Signal-to-Background (S:B) ratio and the Z' factor. An S:B ratio significantly greater than 1 and a Z' factor between 0.5 and 1.0 are generally considered indicative of a robust and reliable assay. For example, a 384-well plate format for a TMPRSS2 assay has demonstrated an S:B of 3.6 and a Z' of 0.86.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High Variability Between Replicates Inconsistent pipetting volumes, especially with small volumes in high-density plates (e.g., 1536-well).Use calibrated pipettes or acoustic dispensers for compound and reagent addition.[2] Ensure thorough mixing of reagents.
Edge effects in the microplate due to evaporation.Use an incubator with good humidity control. Avoid using the outer wells of the plate or fill them with buffer/media to create a humidity barrier.
Low Signal-to-Background (S:B) Ratio Suboptimal enzyme or substrate concentration.Titrate both the TMPRSS2 enzyme and the fluorogenic substrate to determine the optimal concentrations that yield a robust signal.
Insufficient enzyme activity.Verify the activity of your enzyme lot. Ensure proper storage conditions (-80°C) and handling to prevent degradation.
False Positives (Apparent Inhibition) The test compound is quenching the fluorescence of the cleaved substrate product (e.g., AMC).Perform a counter-assay. Incubate the compound directly with the fluorescent product (e.g., AMC) at a concentration similar to that produced in the enzymatic reaction and measure fluorescence. A dose-dependent decrease in fluorescence indicates quenching.[2]
The test compound is autofluorescent at the assay wavelengths.Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate. Subtract this background from the assay wells.
No Inhibition Observed Inactive compound.Verify the identity and purity of your Foy-251 stock.
Incorrect assay design for the inhibitor type.Given that Foy-251 is a covalent inhibitor, a pre-incubation step of the enzyme and inhibitor before adding the substrate may be necessary to observe maximal potency.[4]

Quantitative Data Summary

Table 1: Inhibitor Potency in a Fluorogenic TMPRSS2 Biochemical Assay

CompoundIC50 (nM)Notes
Nafamostat0.27Most potent among the tested inhibitors.[2]
Camostat (FOY-305)6.2Prodrug of Foy-251.[2]
Foy-251 (GBPA) 33.3 Active metabolite of Camostat, shows a ~5-fold loss of potency compared to the parent compound in this assay.[2]
Gabexate130Significantly less potent.[2]

Data sourced from a study using a fluorogenic peptide substrate and recombinant human TMPRSS2.[2][5]

Table 2: Assay Performance Metrics

Plate FormatSignal-to-Background (S:B)Z' FactorSuitability
384-well3.60.86Suitable for High-Throughput Screening (HTS).[5]
1536-well3.20.86Suitable for High-Throughput Screening (HTS).[5]

Experimental Protocols

Protocol: Fluorogenic TMPRSS2 Inhibition Assay (384-well format)

This protocol is a representative example for determining the IC50 of an inhibitor like Foy-251.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 154 mM NaCl.

  • TMPRSS2 Enzyme: Recombinant human TMPRSS2 diluted to the desired final concentration in assay buffer.

  • Fluorogenic Substrate: Boc-Gln-Ala-Arg-MCA diluted to the desired final concentration in assay buffer.

  • Test Compound (Foy-251): Prepare a serial dilution series in 100% DMSO.

2. Assay Procedure:

  • Add test compound dilutions and controls (e.g., DMSO for negative control, a known potent inhibitor for positive control) to the wells of a 384-well black plate. The volume is typically small (e.g., <1 µL) and can be dispensed using an acoustic dispenser or by manual dilution into an intermediate plate.

  • Add the TMPRSS2 enzyme solution to all wells except for the "no enzyme" control wells.

  • Optional but recommended for covalent inhibitors: Pre-incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Immediately transfer the plate to a plate reader.

  • Monitor the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.[5]

3. Data Analysis:

  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Normalize the data. Set the average rate of the negative control (DMSO only) as 100% activity and the average rate of the positive control (or "no enzyme" control) as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (log[inhibitor] vs. response) equation to determine the IC50 value.[2][5]

Visualizations

Signaling Pathway: TMPRSS2-Mediated Viral Entry

G cluster_virus SARS-CoV-2 cluster_cell Host Cell Virus Virus Particle ACE2 ACE2 Receptor Virus->ACE2 1. Binding Spike Spike Protein (S1/S2) TMPRSS2 TMPRSS2 Protease Spike->TMPRSS2 Membrane ACE2->Membrane 3. Conformational Change & Membrane Fusion TMPRSS2->Spike 2. Cleavage (Priming) Foy251 Foy-251 (Inhibitor) Foy251->TMPRSS2 Inhibition

Caption: Role of TMPRSS2 in viral entry and its inhibition by Foy-251.

Experimental Workflow: IC50 Determination

G A 1. Prepare Reagents (Buffer, Enzyme, Substrate) C 3. Dispense Compound & Controls to Plate A->C B 2. Create Foy-251 Serial Dilution B->C D 4. Add TMPRSS2 Enzyme C->D E 5. Pre-incubate (Enzyme-Inhibitor Binding) D->E F 6. Add Fluorogenic Substrate (Initiate Reaction) E->F G 7. Read Fluorescence (Kinetic Mode) F->G H 8. Analyze Data (Calculate Rates, Normalize) G->H I 9. Plot & Fit Curve (4-Parameter Logistic) H->I J 10. Determine IC50 Value I->J

Caption: Workflow for determining the IC50 of Foy-251.

Troubleshooting Logic

G Start Assay Issue (e.g., High Variability, Low S:B) CheckPipetting Review Pipetting Technique & Calibration? Start->CheckPipetting CheckReagents Verify Reagent Concentration & Activity? CheckPipetting->CheckReagents No Sol_Pipetting Use Acoustic Dispenser or Calibrated Pipettes CheckPipetting->Sol_Pipetting Yes CheckControls Analyze Controls (Positive & Negative)? CheckReagents->CheckControls No Sol_Reagents Titrate Enzyme/Substrate, Verify Lot Activity CheckReagents->Sol_Reagents Yes Sol_Controls Run Counter-Assay for Fluorescence Quenching CheckControls->Sol_Controls Yes End Assay Optimized CheckControls->End No Sol_Pipetting->End Sol_Reagents->End Sol_Controls->End

Caption: A logical flow for troubleshooting common assay issues.

References

Technical Support Center: Understanding the Impact of Serum on Foy 251 In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Foy 251. The information below addresses common issues encountered during in vitro experiments, with a particular focus on the influence of serum on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to camostat (B1201512) mesylate?

This compound, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the pharmacologically active metabolite of the prodrug camostat mesylate.[1] In biological systems, including in vivo and in vitro cell culture environments containing serum, camostat mesylate is rapidly converted into this compound by esterases.[1][2][3] this compound is a potent inhibitor of serine proteases, most notably the transmembrane protease, serine 2 (TMPRSS2).[1][4]

Q2: We are observing lower than expected potency of this compound in our biochemical assay compared to camostat mesylate. Is this normal?

Yes, this is an expected observation in a purified system. In biochemical assays using recombinant TMPRSS2, this compound has been shown to be less potent than its parent compound, camostat mesylate.[5][6] This difference in potency is inherent to the molecular structures of the two compounds.

Q3: In our cell-based viral entry assay containing serum, this compound and camostat mesylate show similar efficacy. Why is this the case?

This finding is consistent with published literature.[6][7] The apparent similar efficacy is due to the rapid conversion of camostat mesylate to this compound in the presence of serum in the cell culture media.[2][7] Therefore, the antiviral activity observed in experiments with camostat mesylate under these conditions is largely attributable to this compound.

Q4: How does the presence of serum affect the stability of camostat mesylate and the availability of this compound?

Serum contains esterases that rapidly hydrolyze camostat mesylate into this compound.[3] This conversion is very fast, with camostat mesylate levels declining quickly in the presence of fetal calf serum (FCS).[2] Consequently, when working with cell cultures supplemented with serum, it is important to consider that the primary active compound will be this compound, even when the initial treatment is with camostat mesylate.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between biochemical and cell-based assays. The presence of serum in the cell-based assay leads to the rapid conversion of camostat mesylate to the less potent this compound, while in the serum-free biochemical assay, camostat mesylate remains intact.Acknowledge the differential potency and consider the biological relevance of this compound as the active metabolite in serum-containing environments. For direct comparison, consider using this compound in both assay formats.
Difficulty in establishing a dose-response curve for camostat mesylate in long-term cell culture experiments. Camostat mesylate is unstable in serum-containing media and is rapidly converted to this compound.[2][3]For extended experiments, it is advisable to use this compound directly to ensure a more stable and defined concentration of the active inhibitor throughout the experiment.
Observed antiviral activity does not correlate with the IC50 of camostat mesylate from a biochemical assay. The antiviral effect in a cell-based assay with serum is primarily mediated by this compound.[7]Correlate the observed antiviral activity with the EC50 of this compound, as this is the predominant active compound under these experimental conditions.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and camostat mesylate against TMPRSS2.

Table 1: Inhibition of Recombinant TMPRSS2

CompoundIC50 (nM)Source
Camostat mesylate6.2[5]
This compound (GBPA)33.3[5]
Camostat mesylate4.2[6]
This compound (GBPA)70.3[6]

Table 2: Inhibition of SARS-CoV-2 Cell Entry (Calu-3 cells)

CompoundEC50 (nM)Source
Camostat mesylate107[6]
This compound (GBPA)178[1][6]

Experimental Protocols

1. Recombinant TMPRSS2 Inhibition Assay

This protocol is based on methodologies described in the literature.[5]

  • Materials: Recombinant active TMPRSS2 protease, fluorogenic peptide substrate, test compounds (this compound, camostat mesylate), assay buffer, 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the recombinant TMPRSS2 protease to the wells of a 384-well plate.

    • Add the diluted test compounds to the wells and incubate for a specified period (e.g., 60 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.

    • Monitor the fluorescence signal over time using a plate reader.

    • Calculate the rate of substrate cleavage and determine the IC50 values by fitting the data to a dose-response curve.

2. SARS-CoV-2 Pseudovirus Entry Assay

This protocol is a generalized representation of methods found in the literature.[6]

  • Materials: Calu-3 lung cells, VSV pseudotypes bearing the SARS-CoV-2 spike protein, cell culture medium with serum, test compounds (this compound, camostat mesylate), lysis buffer, luciferase substrate.

  • Procedure:

    • Seed Calu-3 cells in 96-well plates and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test compounds for 2 hours.

    • Infect the cells with the SARS-CoV-2 pseudovirus.

    • After a defined incubation period (e.g., 24-48 hours), lyse the cells.

    • Measure the luciferase activity in the cell lysates, which corresponds to the level of viral entry.

    • Calculate the EC50 values by normalizing the data to untreated controls and fitting to a dose-response curve.

Visualizations

Foy_251_Mechanism Mechanism of this compound Action cluster_prodrug In Vitro (with Serum) / In Vivo cluster_action Cellular Action Camostat_Mesylate Camostat Mesylate (Prodrug) Foy_251 This compound (GBPA) (Active Metabolite) Camostat_Mesylate->Foy_251 Serum Esterases TMPRSS2 TMPRSS2 (Serine Protease) Foy_251->TMPRSS2 Inhibition Viral_Spike Viral Spike Protein TMPRSS2->Viral_Spike Cleavage/Activation Viral_Entry Viral Entry Viral_Spike->Viral_Entry Mediates

Caption: Conversion of Camostat to this compound and subsequent inhibition of TMPRSS2.

Experimental_Workflow Comparative In Vitro Assay Workflow cluster_biochemical Biochemical Assay (Serum-Free) cluster_cellbased Cell-Based Assay (with Serum) Recombinant_TMPRSS2 Recombinant TMPRSS2 Camostat_Biochem Camostat (Higher Potency) Recombinant_TMPRSS2->Camostat_Biochem Inhibited by Foy251_Biochem This compound (Lower Potency) Recombinant_TMPRSS2->Foy251_Biochem Inhibited by Result_Biochem Result: Camostat > this compound Cells_TMPRSS2 Cells expressing TMPRSS2 Camostat_Cell Camostat Treatment Foy251_Cell This compound (Active Inhibitor) Camostat_Cell->Foy251_Cell Rapid Conversion Foy251_Cell->Cells_TMPRSS2 Inhibits Result_Cell Result: Camostat ≈ this compound

Caption: Workflow comparing biochemical and cell-based assay outcomes.

References

Technical Support Center: Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the serine protease inhibitors Foy 251 (Nafamostat) and Camostat (B1201512).

Frequently Asked Questions (FAQs)

Q1: Why is this compound (the active metabolite of Camostat) less potent than its parent drug, Camostat mesylate?

A: Your observation of lower potency for this compound, also known as GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), compared to its prodrug, Camostat mesylate, is consistent with findings in the scientific literature. While this compound is the active metabolite that inhibits serine proteases, its potency against key targets like TMPRSS2 is reduced compared to the parent compound.[1][2]

The primary reasons for this difference in potency are:

  • Reduced Efficiency in Forming the Pre-covalent Complex: Both Camostat and its metabolite this compound inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme's active site.[3][4] However, before this covalent bond is formed, the inhibitor must first bind non-covalently to the enzyme to form a Michaelis complex (or pre-covalent complex). Molecular dynamics simulations have shown that the population of this transient pre-covalent complex is about 40% lower for this compound compared to Camostat at the same concentration.[2]

  • Lower Binding Affinity: The reduced ability to form the pre-covalent complex suggests a lower binding affinity of this compound for the active site of the protease compared to Camostat. This makes the subsequent formation of the stable, inhibitory covalent bond less efficient for this compound.[2]

It is important to note that Camostat is rapidly converted to this compound in vivo, with a half-life of less than a minute in plasma.[1] Therefore, while Camostat may show higher potency in certain in vitro assays, the in vivo activity is primarily driven by this compound.

Q2: We are observing that this compound (Nafamostat) is less potent than Camostat in our experiments. Why would this be the case?

A: It appears there might be a nomenclature confusion, as "this compound" is the active metabolite of Camostat, while "Foy" or "Foy-305" can sometimes refer to Camostat itself. Nafamostat (B1217035) is a distinct molecule. However, addressing the core question of the relative potency of Nafamostat and Camostat, multiple studies have consistently shown that Nafamostat is significantly more potent than Camostat in inhibiting the serine protease TMPRSS2 and preventing viral entry.[5][6][7] Some studies indicate that Nafamostat is approximately 10 times more potent than Camostat.[6][7][8]

If your experimental results show lower potency for Nafamostat compared to Camostat, consider the following potential factors:

  • Compound Stability: Nafamostat is known to be unstable, particularly at neutral or higher pH, and can be rapidly hydrolyzed.[9] It is crucial to handle Nafamostat under appropriate conditions, such as acidic pH, to maintain its stability and activity.[9]

  • Experimental Conditions: The observed potency of both inhibitors can be influenced by the specific cell lines, enzyme concentrations, substrate concentrations, and incubation times used in your assays.

  • Mechanism of Inhibition: The superior potency of Nafamostat is attributed to its ability to more readily form the initial non-covalent Michaelis complex with the target protease.[8][10] This higher population of the pre-covalent state for Nafamostat makes the subsequent formation of the stable covalent bond more efficient compared to Camostat.[8][11]

Troubleshooting Guide: Lower Than Expected Potency of Serine Protease Inhibitors

Potential Cause Recommended Action
Compound Instability Nafamostat: Ensure stock solutions and experimental buffers are at an acidic pH to prevent hydrolysis.[9] Prepare fresh solutions for each experiment and minimize freeze-thaw cycles. Camostat: Be aware of its rapid conversion to the less potent metabolite, this compound (GBPA), especially in the presence of serum or esterases.[1][12]
Assay Conditions Review and optimize substrate and enzyme concentrations. Ensure that the inhibitor concentration range is appropriate to determine an accurate IC50 value. Pre-incubation time of the inhibitor with the enzyme before adding the substrate can also be a critical factor.
Cell Line Variability The expression levels of the target protease (e.g., TMPRSS2) can vary significantly between different cell lines, which will impact the observed potency of the inhibitors in cell-based assays.[6]
Reagent Quality Verify the purity and integrity of your inhibitor compounds and other critical reagents, such as the recombinant enzyme and substrate.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of Nafamostat, Camostat, and its active metabolite this compound (GBPA) against key serine proteases.

InhibitorTarget ProteaseAssay TypeIC50 / EC50Reference
Nafamostat TMPRSS2SARS-CoV-2 Fusion Assay (Calu-3 cells)~1-10 nM[6]
TMPRSS2SARS-CoV-2 Infection (Calu-3 cells)~10 nM[8]
TrypsinEnzymatic Assay-[13]
ThrombinEnzymatic Assay-[14]
Factor XaEnzymatic Assay-[14]
Camostat TMPRSS2SARS-CoV-2 Fusion Assay (Calu-3 cells)~10-100 nM[6]
TMPRSS2Recombinant Enzyme InhibitionIC50 = 6.2 nM[1]
TrypsinEnzymatic AssayIC50 = 9.3 ± 1.2 nM[3]
Plasma KallikreinEnzymatic AssayIC50 = 10.4 ± 2.7 nM[3]
MatriptaseEnzymatic AssayIC50 = 21.1 ± 3.5 nM[3]
This compound (GBPA) TMPRSS2Recombinant Enzyme InhibitionIC50 = 33.3 nM[1]
TMPRSS2Pseudovirus Entry (Calu-3 cells)EC50 = 178 nM[15]

Detailed Experimental Protocols

Protocol 1: In Vitro TMPRSS2 Inhibition Assay (Fluorogenic)

This protocol outlines a method to determine the in vitro potency of inhibitors against recombinant human TMPRSS2.[16]

Materials:

  • Recombinant Human TMPRSS2 protein

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., 0.01 M HEPES, 0.15 M NaCl, pH 7.4 with 0.1% BSA)

  • Inhibitor compounds (Nafamostat, Camostat)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a 96-well plate, add 2 nM of recombinant TMPRSS2 enzyme to each well.

  • Add the various concentrations of the inhibitor compounds to the wells. Include a positive control (enzyme only) and a negative control (buffer only).

  • Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: SARS-CoV-2 Pseudovirus Entry Assay

This protocol describes a method to assess the inhibition of SARS-CoV-2 viral entry into host cells.

Materials:

  • Host cells expressing ACE2 and TMPRSS2 (e.g., Calu-3 cells)

  • SARS-CoV-2 pseudovirus (e.g., lentiviral particles expressing the SARS-CoV-2 Spike protein and a reporter gene like luciferase)

  • Cell culture medium

  • Inhibitor compounds

  • 96-well white microplates (for luciferase assay)

  • Luciferase assay reagent

Procedure:

  • Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the inhibitor compounds for 1-2 hours.

  • Infect the cells with the SARS-CoV-2 pseudovirus.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Calculate the percentage of viral entry inhibition for each inhibitor concentration relative to the untreated control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Camostat_Metabolism Camostat Camostat Mesylate (Prodrug) Foy251 This compound (GBPA) (Active Metabolite) Camostat->Foy251 Rapid Hydrolysis (Plasma Esterases)

Caption: Metabolic conversion of Camostat mesylate to its active form, this compound (GBPA).

Inhibition_Mechanism cluster_enzyme TMPRSS2 Protease Nafamostat Nafamostat MC_N Michaelis Complex (Nafamostat) Nafamostat->MC_N Higher Affinity Camostat Camostat / this compound MC_C Michaelis Complex (Camostat) Camostat->MC_C Lower Affinity TMPRSS2_free Active TMPRSS2 Covalent_Complex Covalent Inhibitory Complex (Inactive TMPRSS2) MC_N->Covalent_Complex More Efficient MC_C->Covalent_Complex Less Efficient

Caption: Comparative inhibitory mechanism of Nafamostat and Camostat on TMPRSS2.

Experimental_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitors Start->Prepare_Reagents Add_Inhibitors Add Inhibitor Dilutions to Plate Prepare_Reagents->Add_Inhibitors Dispense_Enzyme Add Recombinant TMPRSS2 to 96-well Plate Dispense_Enzyme->Add_Inhibitors Pre_incubation Pre-incubate at 37°C (15 min) Add_Inhibitors->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro TMPRSS2 inhibition assay.

References

Foy 251 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Foy 251 (also known as GBPA), the active metabolite of Camostat (B1201512) mesylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is a potent, reversible covalent inhibitor of serine proteases.[1][2] Its primary and most studied mechanism of action is the inhibition of Transmembrane Protease Serine 2 (TMPRSS2), a host cell surface protease.[3] TMPRSS2 is crucial for the proteolytic processing and activation of the spike proteins of several viruses, including SARS-CoV-2, which is a necessary step for viral entry into host cells.[3] By inhibiting TMPRSS2, this compound effectively blocks this activation step, thereby preventing viral infection.[1][3]

Q2: What is the relationship between this compound and Camostat mesylate?

A2: Camostat mesylate is a prodrug that is rapidly converted to its pharmacologically active metabolite, this compound (GBPA), in the body by esterases.[1][2] Due to this rapid conversion, this compound is the primary driver of the in vivo TMPRSS2 inhibitory effect observed after the administration of Camostat mesylate.[1]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] This stock solution is then further diluted in an appropriate aqueous assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 154 mM NaCl) to the final desired concentration, ensuring the final DMSO concentration is low (typically ≤1%) to avoid solvent effects.[4] For storage, it is recommended to aliquot stock solutions and store them at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[5]

Q4: Does this compound have any known off-target effects?

A4: this compound has been evaluated for its effects on various drug transporters. It has been shown to be a potent inhibitor of the organic anion transporting polypeptide OATP2B1 with an IC50 of 11 µM.[1] It also weakly inhibits OATP1B1 and the breast cancer resistance protein (BCRP) at higher concentrations.[1] However, this compound and its parent compound, Camostat mesylate, do not appear to induce the expression of major drug-metabolizing enzymes like CYP3A4, CYP1A1, or CYP1A2.[1]

Troubleshooting Guide

Issue 1: Higher than expected IC50/EC50 values in a TMPRSS2 inhibition assay.

  • Possible Cause 1: Reagent Degradation. this compound, like many serine protease inhibitors, can be susceptible to degradation, especially in aqueous solutions at non-optimal pH or temperature.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the assay buffer is within the optimal pH range for both the enzyme and the inhibitor (typically around pH 8.0 for TMPRSS2 assays).[4]

  • Possible Cause 2: Incorrect Assay Conditions. The measured potency of an inhibitor can be influenced by factors such as substrate concentration and incubation time.

    • Solution: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. It is recommended to use a substrate concentration below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. Also, ensure that the incubation time is sufficient for the inhibitor to interact with the enzyme.[6]

  • Possible Cause 3: Inactive Enzyme. The recombinant TMPRSS2 enzyme may have lost activity due to improper storage or handling.

    • Solution: Always include a positive control (e.g., another known potent TMPRSS2 inhibitor like Nafamostat) to verify the activity of the enzyme and the assay system. Also, include a negative control (vehicle, e.g., DMSO) to establish the baseline enzyme activity.[7]

Issue 2: High background signal in a cell-based viral entry assay.

  • Possible Cause 1: Non-specific viral uptake. The pseudovirus particles may be entering the cells through a non-TMPRSS2-dependent pathway, such as endocytosis.

    • Solution: Some cell lines may utilize alternative entry pathways. The use of an endocytosis inhibitor, such as ammonium (B1175870) chloride, can help to block this auxiliary pathway and isolate the TMPRSS2-dependent entry.[4]

  • Possible Cause 2: Cytotoxicity of the compound. At high concentrations, this compound might cause cellular toxicity, leading to compromised cell membranes and non-specific uptake of reporter molecules.

    • Solution: Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with the viral entry assay to determine the concentration range at which this compound is not cytotoxic.[8] Always include a "cells only" control and a "vehicle control" to assess the health of the cells.

Issue 3: Variability in experimental results.

  • Possible Cause 1: Inconsistent cell conditions. The expression levels of TMPRSS2 can vary depending on the cell line, passage number, and confluency.

    • Solution: Use a stable cell line with consistent TMPRSS2 expression. Standardize cell seeding density and ensure cells are at a consistent confluency at the time of the experiment.

  • Possible Cause 2: Pipetting errors or inconsistent reagent concentrations.

    • Solution: Use calibrated pipettes and prepare master mixes of reagents where possible to minimize pipetting variability. Perform serial dilutions carefully and consistently.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound (GBPA)
TargetAssay TypeCell Line/SystemIC50 / EC50 (nM)Reference
TMPRSS2Biochemical AssayRecombinant Protein33.3[7]
TMPRSS2Biochemical AssayRecombinant Protein70.3[8]
SARS-CoV-2 EntryViral Pseudoparticle AssayCalu-3 cells178[2]
SARS-CoV-2 EntryViral Pseudoparticle AssayCalu-3 cells~178[9]
OATP2B1Inhibition AssayOATP2B1-overexpressing cells11,000[1]
Table 2: Pharmacokinetic Parameters of this compound (GBPA) in Humans
ParameterValueUnitReference
Terminal Half-life (t½)0.75 - 1.4hours[1]
Time to Maximum Concentration (Tmax)1 (0.5 - 1.5)hours[10]
Apparent Clearance (CL/F)704.4 (405.5 - 926.6)L/h[10]
Volume of Distribution (Vd)22.4Liters

Experimental Protocols

Protocol 1: Biochemical TMPRSS2 Inhibition Assay

This protocol is adapted from a high-throughput screening assay for TMPRSS2 inhibitors.[6]

Materials:

  • Recombinant human TMPRSS2 protein

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • This compound (GBPA)

  • Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween20

  • 384-well black plates

  • Plate reader with 340 nm excitation and 440 nm emission filters

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of this compound in DMSO.

    • Dilute the recombinant TMPRSS2 and the fluorogenic substrate in the assay buffer to their final desired concentrations. The substrate concentration should ideally be below the Km.

  • Assay Setup:

    • Add 62.5 nL of the diluted this compound or DMSO (for controls) to the wells of a 384-well plate using an acoustic dispenser.

    • Add 62.5 nL of the fluorogenic substrate to each well.

    • To initiate the reaction, add 750 nL of the diluted TMPRSS2 enzyme to each well. The total reaction volume will be 25 µL.

  • Controls:

    • Negative Control (0% inhibition): Recombinant TMPRSS2 + substrate + DMSO.

    • Positive Control (100% inhibition): Substrate + assay buffer (no enzyme). Alternatively, a known potent TMPRSS2 inhibitor like Nafamostat can be used as a positive control for inhibition.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour.

    • Measure the fluorescence using a plate reader at an excitation of 340 nm and an emission of 440 nm.

  • Data Analysis:

    • Subtract the background fluorescence (positive control) from all readings.

    • Normalize the data to the negative control (100% activity).

    • Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: SARS-CoV-2 Pseudovirus Entry Assay

This protocol provides a general framework for assessing the inhibition of SARS-CoV-2 spike protein-mediated viral entry using a pseudovirus system.[11][12][13][14]

Materials:

  • HEK293T cells stably expressing human ACE2 (HEK293T-ACE2)

  • Lentiviral or VSV-based pseudoparticles expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., Luciferase or GFP)

  • This compound (GBPA)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white plates (for luciferase assay) or clear plates (for GFP imaging)

  • Luciferase assay reagent (if using luciferase reporter)

Procedure:

  • Cell Seeding:

    • Seed HEK293T-ACE2 cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of infection (e.g., 1.25 x 10^4 cells/well).[12]

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle (DMSO) for the control.

    • Pre-incubate the cells with the compound for 2 hours at 37°C.[8]

  • Pseudovirus Infection:

    • Add the SARS-CoV-2 spike pseudovirus to each well. The amount of virus should be pre-determined to give a robust signal-to-background ratio.

    • Incubate for 48-72 hours at 37°C.

  • Controls:

    • Negative Control (0% inhibition): Cells + pseudovirus + vehicle (DMSO).

    • Positive Control for Inhibition: A known entry inhibitor (e.g., anti-ACE2 antibody or another TMPRSS2 inhibitor).

    • Cell Viability Control: Cells treated with the highest concentration of this compound without the virus to check for cytotoxicity.

    • No Virus Control: Cells with medium only to determine background signal.

  • Signal Readout:

    • For Luciferase Reporter: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

    • For GFP Reporter: Visualize and quantify the GFP-positive cells using a fluorescence microscope or a plate reader.

  • Data Analysis:

    • Subtract the background signal (no virus control).

    • Normalize the data to the negative control (100% entry).

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the EC50 value.

Visualizations

Foy251_Mechanism_of_Action SARS_CoV_2 SARS-CoV-2 Virus Spike_Protein Spike Protein (S1/S2 subunits) ACE2 ACE2 Receptor Spike_Protein->ACE2 Viral_Entry Viral Entry & Membrane Fusion Spike_Protein->Viral_Entry 3. Conformational Change TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Priming TMPRSS2->Spike_Protein Cleavage of S2' site No_Entry Viral Entry Blocked TMPRSS2->No_Entry Host_Cell Host Cell Foy_251 This compound (GBPA) Foy_251->TMPRSS2 Inhibition

Caption: Mechanism of this compound in blocking SARS-CoV-2 entry.

Foy251_Experimental_Workflow start Start prepare_reagents Prepare this compound Dilutions & Assay Reagents start->prepare_reagents biochemical_assay Biochemical Assay prepare_reagents->biochemical_assay cell_based_assay Cell-Based Assay prepare_reagents->cell_based_assay add_enzyme_substrate Add Recombinant TMPRSS2 & Fluorogenic Substrate biochemical_assay->add_enzyme_substrate seed_cells Seed ACE2-expressing Cells cell_based_assay->seed_cells incubate_biochem Incubate add_enzyme_substrate->incubate_biochem treat_cells Pre-incubate Cells with this compound seed_cells->treat_cells add_pseudovirus Infect with Spike-Pseudovirus treat_cells->add_pseudovirus incubate_cell Incubate add_pseudovirus->incubate_cell read_fluorescence Read Fluorescence incubate_biochem->read_fluorescence read_reporter Read Reporter Signal (Luciferase/GFP) incubate_cell->read_reporter analyze_ic50 Calculate IC50 read_fluorescence->analyze_ic50 analyze_ec50 Calculate EC50 read_reporter->analyze_ec50

References

Validation & Comparative

A Head-to-Head Comparison of Foy 251 and Camostat Mesylate in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – In the landscape of serine protease inhibitors, both Foy 251 (the active metabolite of camostat (B1201512) mesylate, also known as GBPA) and its parent compound, camostat mesylate, have garnered significant attention for their therapeutic potential, particularly as inhibitors of Transmembrane Protease, Serine 2 (TMPRSS2), a key host factor for the entry of certain viruses, including SARS-CoV-2. This guide provides a comprehensive, data-driven comparison of the efficacy of this compound and camostat mesylate, intended for researchers, scientists, and drug development professionals.

Executive Summary

Camostat mesylate is a prodrug that is rapidly converted to its active metabolite, this compound (4-(4-guanidinobenzoyloxy)phenylacetic acid or GBPA), in the body.[1][2] While in vitro biochemical assays consistently demonstrate that camostat mesylate is a more potent direct inhibitor of the isolated TMPRSS2 enzyme than this compound, cell-based antiviral assays reveal a more nuanced picture. In the presence of serum, which facilitates the rapid conversion of camostat to this compound, both compounds exhibit comparable antiviral efficacy. This suggests that the in vivo activity of camostat mesylate is largely attributable to this compound.

Mechanism of Action: Targeting Host Cell Proteases

Both camostat mesylate and this compound are synthetic serine protease inhibitors. Their primary mechanism of action involves the inhibition of a range of serine proteases, which are critical enzymes in various physiological and pathological processes.[1][2] A key target for both compounds in the context of viral infections is TMPRSS2, a cell surface protease essential for the priming of viral spike proteins, a prerequisite for viral entry into host cells. By inhibiting TMPRSS2, both camostat mesylate and this compound block this activation step, thereby preventing the fusion of the virus with the host cell membrane.[1]

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound and camostat mesylate from head-to-head comparative studies.

Table 1: In Vitro Inhibition of Recombinant TMPRSS2

CompoundIC50 (nM) - Study 1[2]IC50 (nM) - Study 2[1]
This compound (GBPA)33.370.3
Camostat Mesylate6.24.2

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antiviral Activity in Cell Culture (SARS-CoV-2 Pseudovirus Entry Assay)

CompoundEC50 (nM)[1]
This compound (GBPA)178
Camostat Mesylate107

EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

The data clearly indicates that while camostat mesylate is the more potent inhibitor of the isolated TMPRSS2 enzyme, the difference in antiviral activity in a more biologically relevant cell culture model is less pronounced. This is due to the rapid conversion of camostat mesylate to its active metabolite, this compound, in the presence of serum in the cell culture media.[1]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Viral Entry and Inhibition by Camostat/Foy 251 SARS_CoV_2 SARS-CoV-2 Virus ACE2 ACE2 Receptor SARS_CoV_2->ACE2 1. Binding TMPRSS2 TMPRSS2 Protease Primed_Spike Primed Spike Protein TMPRSS2->Primed_Spike Activation Spike_Protein Spike Protein Spike_Protein->TMPRSS2 2. Cleavage Viral_Fusion Viral-Host Membrane Fusion Primed_Spike->Viral_Fusion 3. Conformational Change Viral_Entry Viral Entry Viral_Fusion->Viral_Entry Camostat_Foy251 Camostat Mesylate / this compound Camostat_Foy251->TMPRSS2 Inhibition

Figure 1: TMPRSS2-mediated viral entry pathway and point of inhibition.

cluster_1 Experimental Workflow for Efficacy Comparison Start Start Biochemical_Assay Biochemical Assay: TMPRSS2 Inhibition Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Pseudovirus Entry Start->Cell_Based_Assay Prepare_Reagents_Bio Prepare Recombinant TMPRSS2 & Substrate Biochemical_Assay->Prepare_Reagents_Bio Prepare_Reagents_Cell Prepare Pseudovirus & ACE2/TMPRSS2 expressing cells Cell_Based_Assay->Prepare_Reagents_Cell Incubate_Bio Incubate TMPRSS2 with This compound or Camostat Prepare_Reagents_Bio->Incubate_Bio Incubate_Cell Incubate cells with This compound or Camostat Prepare_Reagents_Cell->Incubate_Cell Add_Substrate Add Fluorogenic Substrate Incubate_Bio->Add_Substrate Add_Pseudovirus Infect with Pseudovirus Incubate_Cell->Add_Pseudovirus Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure_Fluorescence Measure_Luciferase Measure Luciferase Activity (Luminescence) Add_Pseudovirus->Measure_Luciferase Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 Calculate_EC50 Calculate EC50 Measure_Luciferase->Calculate_EC50 Compare_Efficacy Compare Efficacy Calculate_IC50->Compare_Efficacy Calculate_EC50->Compare_Efficacy

Figure 2: Workflow for comparing the efficacy of this compound and camostat mesylate.

Experimental Protocols

TMPRSS2 Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant TMPRSS2.

  • Reagents and Materials:

    • Recombinant human TMPRSS2 protein.

    • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

    • This compound and Camostat Mesylate dissolved in DMSO.

    • 384-well or 1536-well black plates.

    • Plate reader capable of fluorescence detection.

  • Procedure:

    • A solution of recombinant TMPRSS2 is prepared in the assay buffer.

    • Serial dilutions of this compound and camostat mesylate are prepared.

    • The TMPRSS2 solution is pre-incubated with the test compounds or DMSO (vehicle control) for a specified period (e.g., 30-60 minutes) at room temperature.

    • The enzymatic reaction is initiated by adding the fluorogenic peptide substrate to each well.

    • The fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • The rate of substrate cleavage is determined from the linear phase of the reaction.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]

SARS-CoV-2 Pseudovirus Entry Assay (Cell-Based)

This assay measures the ability of the compounds to inhibit viral entry into host cells.

  • Reagents and Materials:

    • HEK293T cells stably expressing human ACE2 and TMPRSS2.

    • Pseudoviruses carrying the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • This compound and Camostat Mesylate dissolved in DMSO.

    • 96-well white, clear-bottom plates.

    • Luminometer or fluorescence microscope.

  • Procedure:

    • ACE2/TMPRSS2-expressing HEK293T cells are seeded in 96-well plates and incubated overnight.

    • The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound or camostat mesylate.

    • The cells are pre-incubated with the compounds for a specified time (e.g., 1-2 hours).

    • A fixed amount of SARS-CoV-2 pseudovirus is then added to each well.

    • The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

    • For luciferase-based assays, a luciferase substrate is added to the cells, and the luminescence is measured using a luminometer. For GFP-based assays, the number of GFP-positive cells is quantified using a fluorescence microscope or flow cytometer.

    • EC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]

Conclusion

The available experimental data indicates that while camostat mesylate is a more potent direct inhibitor of the isolated TMPRSS2 enzyme, its active metabolite, this compound, is the primary driver of its antiviral activity in a more physiological context. The comparable efficacy of both compounds in cell-based assays, where camostat is rapidly converted to this compound, underscores the importance of considering metabolic activation in drug efficacy studies. These findings are crucial for the design and interpretation of preclinical and clinical studies involving camostat mesylate and other serine protease inhibitors.

References

Comparative Analysis of Foy 251 and Nafamostat: A Focus on IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of serine protease inhibitors, both Foy 251 (camostat mesylate's active metabolite, also known as GBPA) and nafamostat (B1217035) have garnered significant attention, particularly for their potent inhibitory effects on transmembrane protease, serine 2 (TMPRSS2). This enzyme plays a critical role in the entry of various viruses, including SARS-CoV-2, into host cells. This guide provides a comparative overview of their inhibitory efficacy, supported by experimental data, to aid researchers and drug development professionals in their work.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for evaluating the potency of an inhibitor. The table below summarizes the reported values for this compound and nafamostat against TMPRSS2 and in viral entry assays.

CompoundTarget/AssayIC50/EC50Cell Line (if applicable)Reference
This compound (GBPA) Recombinant TMPRSS270.3 nMN/A[1][2][3]
SARS-CoV-2 Entry (VSV pseudotypes)178 nM (EC50)Calu-3[1][3]
Recombinant TMPRSS233.3 nMN/A[4]
SARS-CoV-2 Infection178 nM (EC50)Calu-3[5]
Nafamostat Recombinant TMPRSS20.27 nMN/A[4]
SARS-CoV-2 S protein-mediated fusion~1-10 nM (EC50)293FT[6]
SARS-CoV-2 Infection~10 nM (EC50)Calu-3[6][7][8]
MERS-CoV Infection~10 nM (EC50)Calu-3[6]
General Serine Protease Inhibition0.3-54 µMN/A[9]

Note: IC50 values typically refer to the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in a biochemical assay. EC50 values represent the concentration required to produce 50% of the maximal effect in a cell-based assay.

Experimental Methodologies

The determination of IC50 and EC50 values involves distinct experimental protocols. Understanding these methods is crucial for interpreting the data accurately.

Biochemical IC50 Determination (Recombinant TMPRSS2)

A common method for determining the IC50 of inhibitors against a purified enzyme like TMPRSS2 involves a fluorogenic substrate assay.

  • Enzyme and Substrate Preparation: Recombinant human TMPRSS2 protein is purified. A synthetic substrate that releases a fluorescent signal upon cleavage by the protease is prepared in a suitable buffer.

  • Inhibitor Dilution: A serial dilution of the inhibitor (this compound or nafamostat) is prepared to test a range of concentrations.

  • Assay Reaction: The recombinant TMPRSS2 is pre-incubated with the different concentrations of the inhibitor for a defined period.

  • Signal Measurement: The fluorogenic substrate is added to initiate the reaction. The increase in fluorescence intensity over time, which is proportional to the enzyme activity, is measured using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The concentration-response data is then plotted, and a four-parameter logistic fit is used to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[1]

Cell-Based EC50 Determination (Antiviral Activity)

To measure the effectiveness of an inhibitor in a biological context, cell-based assays are employed. For antiviral activity, this often involves using pseudotyped viruses or live viruses.

  • Cell Culture: A suitable cell line that expresses the target protease and viral receptor (e.g., Calu-3 lung cells which endogenously express TMPRSS2 and ACE2) is cultured in multi-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the inhibitor for a specific duration.

  • Viral Infection: The cells are then infected with either a pseudovirus expressing the viral spike protein (e.g., VSV-SARS-CoV-2-S) or the authentic virus.

  • Quantification of Infection: After a defined incubation period, the level of viral infection is quantified. This can be done by measuring the expression of a reporter gene (e.g., luciferase or GFP) for pseudoviruses, or by observing the cytopathic effect (CPE) for live viruses.[6]

  • Data Analysis: The percentage of infection inhibition is calculated for each inhibitor concentration relative to an untreated control. The data is then fitted to a dose-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_virus SARS-CoV-2 cluster_cell Host Cell Virus Virus Particle ACE2 ACE2 Receptor Virus->ACE2 1. Binding Spike Spike Protein Fusion Membrane Fusion & Viral Entry Spike->Fusion 3. Conformational Change TMPRSS2 TMPRSS2 Protease TMPRSS2->Spike 2. Cleavage (Priming) Inhibitor This compound / Nafamostat Inhibitor->TMPRSS2 Inhibition

Caption: Viral entry pathway mediated by TMPRSS2 and its inhibition.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor C Pre-incubate Enzyme with Inhibitor A->C B Prepare Enzyme and Substrate Solution B->C D Add Substrate to Initiate Reaction C->D E Measure Signal (e.g., Fluorescence) D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: General workflow for biochemical IC50 determination.

References

Unveiling the Potency of Foy 251: A Comparative Guide to TMPRSS2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The Transmembrane Protease, Serine 2 (TMPRSS2) has emerged as a critical host factor for the entry of several respiratory viruses, including SARS-CoV-2, making it a prime target for therapeutic intervention. Among the inhibitors of TMPRSS2, Foy 251 (also known as GBPA or 4-(4-guanidinobenzoyloxy)phenylacetic acid) has garnered significant attention. This guide provides a comprehensive comparison of this compound's activity against TMPRSS2 with other notable inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound is the active metabolite of Camostat (B1201512) mesylate, a serine protease inhibitor.[1][2][3] Following oral administration, Camostat mesylate is rapidly converted to this compound, which is the primary driver of TMPRSS2 inhibition in vivo.[1][3] Both molecules are part of a class of synthetic serine protease inhibitors that also includes Nafamostat (B1217035) mesylate and Gabexate mesylate.[2][4]

Comparative Efficacy of TMPRSS2 Inhibitors

The inhibitory activity of this compound and its counterparts against TMPRSS2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several key TMPRSS2 inhibitors.

InhibitorIC50 against TMPRSS2 (nM)Notes
Nafamostat mesylate 0.27[2][5]The most potent among the compared inhibitors in this assay.[2]
Camostat mesylate 6.2[2][5]A pro-drug that is rapidly metabolized to this compound.[2][3]
This compound (GBPA) 33.3[2][5][6]The active metabolite of Camostat mesylate.[1][2]
Gabexate mesylate 130[2][5]Another clinically used serine protease inhibitor.
Debrisoquine 23,000 (23 µM)[7]A non-covalent inhibitor identified through screening.
MM3122 Not explicitly stated in nM, but described as significantly more potent than Camostat and Nafamostat.[8]A novel, potent ketobenzothiazole inhibitor.[8]

It is noteworthy that while this compound is less potent than its parent compound, Camostat mesylate, and significantly less potent than Nafamostat in direct enzymatic assays, both this compound and Camostat mesylate have demonstrated comparable efficiency in inhibiting SARS-CoV-2 infection in cell culture models.[9] This may be due to the rapid conversion of Camostat to this compound in the presence of fetal calf serum in cell culture media.[9]

Mechanism of Action and Molecular Interactions

This compound and other guanidinobenzoyl-containing drugs like Camostat and Nafamostat are competitive inhibitors that act through covalent modification of the serine residue (Ser-441) in the active site of TMPRSS2.[1][10] This process involves an initial reversible, non-covalent binding to form a Michaelis complex, followed by the formation of a stable, long-lived covalent bond that inactivates the enzyme.[1][11]

The following diagram illustrates the metabolic relationship between Camostat mesylate and its active form, this compound.

Camostat Camostat Mesylate (Pro-drug) Foy251 This compound (GBPA) (Active Metabolite) Camostat->Foy251 Rapid Esterase Conversion Inactive Inactive Metabolites Foy251->Inactive Further Metabolism cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding TMPRSS2 TMPRSS2 Spike->TMPRSS2 Priming/ Cleavage Fusion Membrane Fusion & Viral Entry TMPRSS2->Fusion Facilitates Inhibitor This compound (Inhibitor) Inhibitor->TMPRSS2 Inhibits cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test inhibitors C Add inhibitor and TMPRSS2 enzyme to plate A->C B Prepare enzyme and substrate solutions B->C D Pre-incubate C->D E Add fluorogenic substrate to initiate reaction D->E F Monitor fluorescence over time E->F G Calculate reaction rates and percent inhibition F->G H Determine IC50 values G->H

References

A Comparative Guide to Foy 251 (Nafamostat) and Gabexate for Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used synthetic serine protease inhibitors: Foy 251 (Nafamostat mesylate) and Gabexate mesylate. The information presented is supported by experimental data to assist in the selection of the appropriate inhibitor for research and therapeutic development.

Executive Summary

Nafamostat (this compound) and Gabexate are both broad-spectrum serine protease inhibitors with clinical applications in conditions such as pancreatitis and disseminated intravascular coagulation (DIC). While both compounds target multiple proteases involved in coagulation, fibrinolysis, and inflammation, in vitro studies consistently demonstrate that Nafamostat is a significantly more potent inhibitor for many key enzymes. This guide will delve into their mechanisms of action, comparative efficacy based on quantitative data, and the experimental protocols used to evaluate their inhibitory activities.

Mechanism of Action

Both Nafamostat and Gabexate function as competitive inhibitors of serine proteases. These enzymes are characterized by a highly reactive serine residue in their active site, which is crucial for their catalytic activity. Nafamostat and Gabexate bind to the active site of these proteases, preventing the binding of their natural substrates and thereby inhibiting their enzymatic function.

Nafamostat has been shown to inhibit a wide range of serine proteases, including thrombin, plasmin, trypsin, and the C1r and C1s subcomponents of the classical complement pathway.[1] Gabexate also inhibits a similar spectrum of proteases but generally with lower potency.[1] Additionally, Gabexate has been reported to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[2]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Nafamostat and Gabexate against various serine proteases, as reported in the literature. Lower IC50 values indicate greater potency.

Target ProteaseThis compound (Nafamostat) IC50Gabexate IC50Reference(s)
Coagulation Factors
Thrombin~1 µM-[1]
Factor Xa0.1 µM-[1]
Factor XIIa--
Fibrinolytic System
PlasminPotent Inhibitor-[1]
Digestive Proteases
Trypsin50 nM-[1]
Pancreatic KallikreinPotent InhibitorNot Inhibited[1]
Complement System
C1rPotent Inhibitor-[1]
C1sPotent Inhibitor-[1]
Other
TMPRSS20.27 nM130 nM[1]

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway Inhibition

The broad-spectrum nature of these inhibitors allows them to interfere with complex signaling cascades.

Coagulation Cascade

Nafamostat is a potent inhibitor of several key proteases in the coagulation cascade, including thrombin and Factor Xa.[3] This contributes to its anticoagulant properties.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Nafamostat_Inhibition_XIIa Nafamostat_Inhibition_XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF VII Xa Xa VIIa_TF->Xa Nafamostat_Inhibition_Xa Nafamostat_Inhibition_Xa X X X->Xa IXa/VIIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa/Va Nafamostat_Inhibition_Thrombin Nafamostat_Inhibition_Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Nafamostat_XIIa Nafamostat Nafamostat_XIIa->XIIa Inhibits Nafamostat_Xa Nafamostat Nafamostat_Xa->Xa Inhibits Nafamostat_Thrombin Nafamostat Nafamostat_Thrombin->Thrombin Inhibits cluster_classical Classical Pathway Antigen_Antibody Antigen_Antibody C1 C1 Antigen_Antibody->C1 C1qrs C1qrs C1->C1qrs C4 C4 C1qrs->C4 C1r, C1s Nafamostat_Inhibition Nafamostat_Inhibition C4b C4b C4->C4b C3_convertase C3_convertase C4b->C3_convertase C2a C2 C2 C2a C2a C2->C2a C1s C3b C3b C3_convertase->C3b Nafamostat Nafamostat Nafamostat->C1qrs Inhibits C1r, C1s TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation Gabexate_Inhibition Gabexate_Inhibition NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription Gabexate Gabexate Gabexate->IKK Inhibits activation Start Start Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prep_Reagents Serial_Dilution Serial Dilution of Inhibitor Prep_Reagents->Serial_Dilution Plate_Setup Plate Inhibitor Dilutions and Controls in 96-well Plate Serial_Dilution->Plate_Setup Add_Enzyme Add Enzyme Solution Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate (15 min, RT) Add_Enzyme->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read, 37°C) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Velocities and % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Foy 251: A Comparative Guide to its Cross-reactivity with Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foy 251, the active metabolite of the prodrug camostat (B1201512) mesylate, is a serine protease inhibitor that has garnered significant attention for its therapeutic potential, particularly as an inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2).[1][2] Understanding its cross-reactivity with other serine proteases is crucial for evaluating its specificity, potential off-target effects, and broader therapeutic applications. This guide provides a comparative analysis of this compound's inhibitory activity against various serine proteases, supported by available experimental data and detailed methodologies.

Inhibitory Profile of this compound

This compound demonstrates inhibitory activity against a range of serine proteases. While its inhibition of TMPRSS2 is well-documented, it also affects other key proteases involved in physiological and pathological processes.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the available IC50 values for this compound against various serine proteases. For comparison, data for the parent compound, camostat mesylate, is also included where available.

Serine ProteaseThis compound (GBPA) IC50Camostat Mesylate IC50Reference(s)
TMPRSS233.3 nM6.2 nM[3]
TMPRSS270.3 nM4.2 nM[1]
TrypsinSimilar profile to Camostat-[3]
Plasma KallikreinSimilar profile to Camostat-[3]
PlasminSimilar profile to Camostat-[3]
ThrombinSimilar profile to Camostat-[3]

Mechanism of Action

This compound, like its parent compound camostat mesylate, acts as a competitive inhibitor of serine proteases. Its mechanism involves the formation of a covalent bond with the serine residue within the active site of the enzyme.[5] This covalent modification effectively blocks the catalytic activity of the protease. The inhibition is a two-stage process, starting with a reversible non-covalent binding to the active site, followed by the formation of the covalent bond.[5][6]

Experimental Protocols

The determination of serine protease inhibition by this compound typically involves in vitro enzymatic assays. Below is a detailed methodology for a common experimental approach.

In Vitro Serine Protease Inhibition Assay

This protocol outlines a general method for determining the IC50 value of this compound against a specific serine protease using a fluorogenic substrate.

Materials:

  • Recombinant human serine protease (e.g., TMPRSS2, Trypsin, Kallikrein, Plasmin)

  • This compound (GBPA)

  • Fluorogenic peptide substrate specific for the target protease (e.g., Boc-Gln-Ala-Arg-MCA for TMPRSS2)

  • Assay buffer (e.g., Tris-HCl or PBS at physiological pH)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations for the dose-response curve.

  • Enzyme Preparation: Dilute the recombinant serine protease in the assay buffer to a predetermined optimal concentration.

  • Assay Reaction: a. To each well of the 96-well microplate, add a fixed volume of the diluted enzyme solution. b. Add the various concentrations of the this compound dilutions to the respective wells. Include a control with assay buffer and DMSO (vehicle control) and a blank with only assay buffer. c. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage. Measurements are typically taken at regular intervals over a specific period.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Visualizing Pathways and Workflows

To better understand the context of this compound's activity, the following diagrams illustrate a key signaling pathway involving a target protease and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis inhibitor This compound Dilution Series preincubation Pre-incubation: Enzyme + this compound inhibitor->preincubation enzyme Serine Protease Solution enzyme->preincubation substrate Fluorogenic Substrate reaction Initiate Reaction: Add Substrate substrate->reaction preincubation->reaction measurement Fluorescence Measurement reaction->measurement calculation Calculate Reaction Velocities measurement->calculation normalization Normalize to Control calculation->normalization curve_fitting Dose-Response Curve Fitting normalization->curve_fitting ic50 Determine IC50 Value curve_fitting->ic50

Figure 1. Experimental workflow for determining the IC50 of this compound.

tmprss2_pathway cluster_inhibition Inhibition cluster_activation Viral Entry Pathway foy251 This compound tmprss2 TMPRSS2 foy251->tmprss2 Inhibits virus Virus (e.g., SARS-CoV-2) spike Spike Protein virus->spike ace2 ACE2 Receptor spike->ace2 Binding spike->tmprss2 Priming cleavage Spike Protein Cleavage & Priming tmprss2->cleavage fusion Membrane Fusion & Viral Entry cleavage->fusion

Figure 2. Role of TMPRSS2 in viral entry and its inhibition by this compound.

Conclusion

This compound is a potent inhibitor of TMPRSS2 and exhibits cross-reactivity with other serine proteases, including trypsin, plasma kallikrein, and plasmin. While more quantitative data on its inhibitory profile against a broader panel of proteases would be beneficial for a complete understanding of its selectivity, the available information underscores its potential as a multi-target serine protease inhibitor. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic applications and biochemical properties of this compound.

References

Comparative Analysis of Foy 251 Covalent Binding to TMPRSS2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Foy 251, the active metabolite of camostat (B1201512) mesylate, and its covalent binding to the target enzyme Transmembrane Protease, Serine 2 (TMPRSS2). The performance of this compound is objectively compared with other known TMPRSS2 inhibitors, supported by experimental data.

Introduction to TMPRSS2 and its Inhibition

TMPRSS2 is a cell surface serine protease that plays a crucial role in the activation of various viral spike proteins, including that of SARS-CoV-2, making it a prime target for antiviral therapies.[1] Covalent inhibitors, such as this compound, offer a therapeutic advantage by forming a stable, long-lasting bond with their target, leading to sustained inhibition.[2]

Mechanism of Covalent Inhibition by this compound

The inhibition of TMPRSS2 by this compound is a two-step process.[1][3] Initially, this compound reversibly binds to the active site of the enzyme.[1] This is followed by a nucleophilic attack from the catalytic serine residue (Ser441) in the TMPRSS2 active site on the carbonyl carbon of the inhibitor's ester group.[1][2] This results in the formation of a stable acyl-enzyme intermediate, effectively inactivating the protease.[2] This mechanism is shared by other guanidinobenzoyl-containing serine protease inhibitors like nafamostat (B1217035) and gabexate.[2]

Quantitative Comparison of TMPRSS2 Inhibitors

The inhibitory potency of this compound against TMPRSS2 has been quantified and compared to other covalent and non-covalent inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.

InhibitorIC50 (nM)Notes
This compound (GBPA) 33.3[4], 70.3[5]The active metabolite of Camostat mesylate. Shows a ~5-10 fold reduced potency compared to Camostat.
Nafamostat 0.27[4]A potent covalent inhibitor of TMPRSS2.
Camostat 6.2[4], 4.2[5]The prodrug of this compound.
Gabexate 130[4]A covalent inhibitor with comparatively lower potency.

Signaling Pathway and Experimental Workflow

The role of TMPRSS2 in viral entry and the mechanism of its inhibition by this compound can be visualized through the following diagrams.

SARS_CoV_2_Entry_and_Inhibition Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound cluster_Virus SARS-CoV-2 cluster_Host_Cell Host Cell Spike_Protein Spike Protein ACE2 ACE2 Receptor Spike_Protein->ACE2 Binding Cell_Membrane Spike_Protein->Cell_Membrane Membrane Fusion TMPRSS2 TMPRSS2 TMPRSS2->Spike_Protein Cleavage & Activation Foy_251 This compound Foy_251->TMPRSS2 Covalent Inhibition

Caption: SARS-CoV-2 entry and its inhibition by this compound.

The experimental workflow to confirm the covalent binding of an inhibitor like this compound to its target protein typically involves a series of biochemical and biophysical assays.

Covalent_Binding_Workflow Experimental Workflow for Confirming Covalent Binding Start Start: Hypothesis of Covalent Binding Biochemical_Assay Biochemical Inhibition Assay (e.g., Fluorogenic Assay) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Time_Dependence Assess Time-Dependency of Inhibition Determine_IC50->Time_Dependence Washout_Experiment Washout Experiment Time_Dependence->Washout_Experiment Mass_Spectrometry Mass Spectrometry (Intact Protein Analysis) Washout_Experiment->Mass_Spectrometry Confirm_Adduct Confirm Mass Adduct Mass_Spectrometry->Confirm_Adduct Peptide_Mapping Peptide Mapping MS/MS Confirm_Adduct->Peptide_Mapping Identify_Binding_Site Identify Covalent Binding Site Peptide_Mapping->Identify_Binding_Site End End: Confirmation of Covalent Binding Identify_Binding_Site->End

Caption: Workflow to confirm covalent drug binding.

Experimental Protocols

TMPRSS2 Inhibition Assay (Fluorogenic)

This protocol is adapted from established methods for measuring TMPRSS2 inhibition.[5]

Materials:

  • Recombinant human TMPRSS2 protein

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-MCA)

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20

  • This compound and other inhibitors

  • 384-well black microplates

  • Plate reader capable of fluorescence measurement (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.

  • Add 5 µL of the inhibitor dilutions to the wells of the 384-well plate.

  • Add 10 µL of the TMPRSS2 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Immediately begin monitoring the fluorescence signal in a plate reader in kinetic mode for a set period (e.g., 60 minutes) or read at a fixed endpoint.

  • The rate of substrate cleavage is determined from the linear phase of the reaction progress curves.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Mass Spectrometry for Covalent Adduct Confirmation

This protocol provides a general workflow for confirming covalent binding using intact protein mass spectrometry.

Materials:

  • Purified TMPRSS2 protein

  • This compound

  • Incubation buffer (e.g., PBS or Tris buffer)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Denaturing solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Incubate a solution of purified TMPRSS2 protein with an excess of this compound for a sufficient time to allow for covalent modification.

  • As a control, incubate the TMPRSS2 protein with the vehicle (e.g., DMSO) under the same conditions.

  • After incubation, desalt the protein samples to remove excess inhibitor and buffer components.

  • Denature the protein samples by adding the denaturing solution.

  • Inject the denatured protein samples into the LC-MS system.

  • Acquire the mass spectra of the intact protein for both the this compound-treated and control samples.

  • Deconvolute the raw mass spectra to determine the average mass of the protein in each sample.

  • Compare the mass of the this compound-treated TMPRSS2 with the control. A mass increase corresponding to the molecular weight of the bound this compound fragment confirms covalent adduct formation.

Conclusion

This compound is a confirmed covalent inhibitor of TMPRSS2, acting through the formation of a stable acyl-enzyme complex.[1] While it is less potent than its prodrug, camostat, and significantly less potent than nafamostat, it demonstrates effective inhibition of its target.[4][5] The experimental protocols provided herein offer a framework for the continued investigation and comparison of this compound and other covalent TMPRSS2 inhibitors, which is crucial for the development of effective antiviral therapeutics.

References

A Comparative Efficacy Analysis of Nafamostat Mesylate and Gabexate Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Nafamostat Mesylate, often referred to as Foy, and its related compound, Gabexate (B1204611) Mesylate. Both are synthetic serine protease inhibitors with broad clinical applications, primarily in the management of acute pancreatitis and disseminated intravascular coagulation (DIC), and as anticoagulants during extracorporeal circulation. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental details.

Mechanism of Action: Inhibition of Serine Proteases

Both Nafamostat and Gabexate Mesylate exert their therapeutic effects by inhibiting a wide range of serine proteases, enzymes that play crucial roles in coagulation, fibrinolysis, and inflammation.[1][2]

Nafamostat Mesylate is a potent, broad-spectrum inhibitor targeting several key proteases in the coagulation and inflammatory cascades. Its targets include trypsin, plasmin, thrombin, kallikrein, and coagulation factors VIIa, Xa, and XIIa.[2] This extensive inhibitory profile underlies its use as an anticoagulant and an anti-inflammatory agent.

Gabexate Mesylate also functions as a serine protease inhibitor, with documented activity against trypsin, plasmin, and thrombin.[3] Its mechanism is centered on neutralizing these enzymes to control inflammatory and coagulation pathways, particularly in conditions like acute pancreatitis where premature digestive enzyme activation is a key pathological feature.[1]

The primary inhibitory pathways for both compounds are visualized below.

Mechanism of Action: Serine Protease Inhibition Trypsin Trypsin Thrombin Thrombin Plasmin Plasmin Kallikrein Kallikrein FactorXa Factor Xa TMPRSS2 TMPRSS2 Nafamostat Nafamostat Mesylate Nafamostat->Trypsin Nafamostat->Thrombin Nafamostat->Plasmin Nafamostat->Kallikrein Nafamostat->FactorXa Nafamostat->TMPRSS2 Gabexate Gabexate Mesylate Gabexate->Trypsin Gabexate->Thrombin Gabexate->Plasmin Gabexate->TMPRSS2

Inhibitory targets of Nafamostat and Gabexate Mesylate.

Quantitative Comparison of In Vitro Efficacy

Preclinical studies have demonstrated that Nafamostat Mesylate is a more potent inhibitor of several key serine proteases compared to Gabexate Mesylate. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various in vitro assays.

Target ProteaseInhibitorPotency (Ki)Potency (IC50)Reference
Trypsin Nafamostat Mesylate15 nM-[4]
Gabexate Mesylate-0.19 µM[5]
Tryptase Nafamostat Mesylate95.3 pM-[4]
Gabexate Mesylate3.4 nM-[6]
TMPRSS2 Nafamostat Mesylate-0.27 nM[7][8]
Gabexate Mesylate-130 nM[7]
HGFA Nafamostat Mesylate0.025 µM0.15 µM[9]
Hepsin Nafamostat Mesylate-0.005 µM[9]
LmHtrA Nafamostat Mesylate-6.6 µM[10]
Gabexate Mesylate-80.56 µM[10]

Clinical Efficacy Comparison

The clinical efficacy of Nafamostat Mesylate and Gabexate Mesylate has been directly compared in several studies, primarily for the prevention of post-ERCP pancreatitis (PEP) and the treatment of disseminated intravascular coagulation (DIC).

Clinical trials comparing the prophylactic use of Nafamostat and Gabexate for preventing pancreatitis following endoscopic retrograde cholangiopancreatography (ERCP) have shown mixed but informative results.

Study OutcomeNafamostat Mesylate GroupGabexate Mesylate Groupp-valueReference
Incidence of PEP 9.1% (19/208)8.6% (25/292)Not Significant[1]
Incidence of Hyperamylasemia 40.9%39.4%Not Significant[1]
Mean Serum Amylase at 6h post-ERCP Significantly Lower-0.020[1]
Incidence of PEP (vs. Placebo) 2.8%-0.03[11]
Placebo Group PEP Incidence 9.1%--[11]

While one retrospective study found no significant difference in the overall incidence of PEP between the two drugs, it did note a significantly lower serum amylase level in the Nafamostat group at 6 hours post-procedure, suggesting a potential for earlier biochemical improvement.[1] A separate randomized controlled trial demonstrated a significant reduction in the frequency of PEP with prophylactic Nafamostat compared to placebo.[11]

In the context of DIC associated with hematological malignancies, a retrospective study found comparable efficacy between Nafamostat and Gabexate.

Study OutcomeNafamostat Mesylate (FUT) GroupGabexate Mesylate (FOY) Groupp-valueReference
DIC Resolution Rate (Day 7) 40.3%45.5%0.586[12]
DIC Resolution Rate (Day 14) 56.3%69.8%0.179[12]

This study concluded that the resolution of DIC was more closely correlated with the improvement of the underlying hematological malignancy rather than the choice between the two serine protease inhibitors.[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in key comparative studies.

This assay is a standard method to determine the inhibitory potency of compounds against a specific protease.

Workflow: In Vitro Protease Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of test inhibitors (Nafamostat, Gabexate) a1 Dispense inhibitor dilutions into 384-well plate p1->a1 p2 Prepare enzyme and fluorogenic substrate solutions a2 Add enzyme solution to all wells and incubate p2->a2 a1->a2 a3 Initiate reaction by adding fluorogenic substrate a2->a3 d1 Measure fluorescence intensity over time a3->d1 d2 Calculate percent inhibition relative to controls d1->d2 d3 Determine IC50 values using dose-response curve fitting d2->d3

Generalized workflow for an in vitro protease inhibition assay.
  • Objective: To quantify the half-maximal inhibitory concentration (IC50) of Nafamostat Mesylate and Gabexate Mesylate against a target serine protease (e.g., TMPRSS2, Trypsin).

  • Materials:

    • Recombinant human serine protease.

    • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).

    • Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20).

    • Test compounds (Nafamostat Mesylate, Gabexate Mesylate) dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Serial dilutions of the test compounds are prepared in DMSO.

    • A small volume (e.g., 50 nL) of each compound dilution is dispensed into the wells of the microplate.

    • The reaction is initiated by adding the protease enzyme solution, followed by the fluorogenic substrate solution.

    • The plate is incubated at room temperature, protected from light, for a specified period (e.g., 60 minutes).

    • Fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 440 nm emission).

    • Percent inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • IC50 values are determined by fitting the dose-response data to a suitable pharmacological model, such as a four-parameter logistic equation.

This protocol outlines the design of a randomized, controlled clinical trial to evaluate the prophylactic efficacy of a drug in preventing PEP.

  • Objective: To determine if prophylactic administration of Nafamostat Mesylate reduces the incidence and severity of post-ERCP pancreatitis compared to a placebo or an active comparator (Gabexate Mesylate).

  • Study Design: A prospective, randomized, double-blind, placebo-controlled or active-controlled trial.

  • Patient Population: Patients undergoing ERCP with risk factors for developing pancreatitis.

  • Exclusion Criteria: Patients with a history of chronic pancreatitis, pancreatic cancer, or known allergies to the study drugs.

  • Intervention:

    • Treatment Group: Intravenous infusion of Nafamostat Mesylate (e.g., 20 mg) initiated 30-60 minutes before ERCP and continued for a specified duration (e.g., 6-12 hours) post-procedure.

    • Control/Comparator Group: Intravenous infusion of a placebo or Gabexate Mesylate at a clinically relevant dose and schedule.

  • Primary Endpoint: The incidence of post-ERCP pancreatitis, diagnosed based on standardized criteria (e.g., new or worsened abdominal pain, serum amylase and/or lipase (B570770) levels at least three times the upper limit of normal at >24 hours post-ERCP).

  • Secondary Endpoints:

    • Severity of pancreatitis (mild, moderate, severe).

    • Incidence of post-ERCP hyperamylasemia.

    • Length of hospital stay.

    • Incidence of adverse events.

  • Data Collection and Analysis:

    • Patient demographics and procedural risk factors are recorded.

    • Serum amylase and lipase levels are measured at baseline and at specified time points post-ERCP (e.g., 2, 6, 18, 24 hours).

    • Statistical analysis is performed to compare the endpoints between the treatment and control groups.

Summary and Conclusion

Both Nafamostat Mesylate and Gabexate Mesylate are effective serine protease inhibitors with established roles in clinical practice.

  • In Vitro Potency: Preclinical data consistently demonstrate that Nafamostat Mesylate is a more potent inhibitor of key serine proteases, such as trypsin and tryptase, compared to Gabexate Mesylate.[4][5][6] Its inhibitory activity against TMPRSS2 is also markedly higher.[7]

  • Clinical Efficacy: In the clinical setting, the superiority of Nafamostat is less pronounced. For the prevention of post-ERCP pancreatitis, while some biochemical markers may favor Nafamostat, the overall incidence of the condition appears comparable to Gabexate in some studies.[1] For the treatment of DIC in patients with hematological malignancies, both drugs show similar efficacy.[12]

For the research and drug development professional, the choice between these two agents may depend on the specific therapeutic context. The higher in vitro potency of Nafamostat Mesylate could be advantageous in applications where potent, targeted protease inhibition is critical. However, in multifactorial clinical conditions like pancreatitis and DIC, the clinical outcomes may be influenced by a broader range of physiological factors, leading to comparable efficacy between the two drugs. Further head-to-head, large-scale, randomized controlled trials are warranted to definitively establish the superiority of one agent over the other in various clinical scenarios.

References

A Comparative Guide to In Vitro TMPRSS2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of various inhibitors targeting Transmembrane Protease, Serine 2 (TMPRSS2), a key host factor for the entry of several viruses, including SARS-CoV-2. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathway and experimental workflow.

Data Presentation: In Vitro Efficacy of TMPRSS2 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of several known TMPRSS2 inhibitors as determined by a fluorogenic biochemical assay. A lower IC50 value indicates a higher potency. The data presented here is compiled from a head-to-head comparative study to ensure consistency in experimental conditions.[1]

InhibitorIC50 (nM)
Nafamostat0.27
Camostat6.2
FOY-251 (active metabolite of Camostat)33.3
Gabexate130
Bromhexine hydrochlorideNo inhibition detected

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the TMPRSS2-mediated viral entry pathway and a typical workflow for screening TMPRSS2 inhibitors.

TMPRSS2_Signaling_Pathway cluster_virus Virus cluster_host Host Cell cluster_inhibition Inhibition V SARS-CoV-2 S Spike Protein V->S expresses ACE2 ACE2 Receptor S->ACE2 1. Binding Membrane Plasma Membrane S->Membrane 3. Conformational Change & Membrane Fusion TMPRSS2 TMPRSS2 Protease TMPRSS2->S 2. Cleavage of Spike Protein Membrane->V 4. Viral Entry Inhibitor TMPRSS2 Inhibitor (e.g., Camostat, Nafamostat) Inhibitor->TMPRSS2 Blocks Activity

Caption: TMPRSS2-mediated viral entry pathway and point of inhibition.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis Plate Prepare 384-well plate Inhibitor Dispense TMPRSS2 inhibitors (varying concentrations) Plate->Inhibitor Enzyme Add recombinant TMPRSS2 enzyme Inhibitor->Enzyme Substrate Add fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) Enzyme->Substrate Incubation Incubate at room temperature Substrate->Incubation Detection Measure fluorescence (Excitation: 340 nm, Emission: 440 nm) Incubation->Detection Analysis Calculate % inhibition and determine IC50 values Detection->Analysis

Caption: High-level workflow for in vitro screening of TMPRSS2 inhibitors.

Experimental Protocols

A detailed methodology for a common in vitro TMPRSS2 enzymatic inhibition assay is provided below. This protocol is synthesized from established methods in the field.[1][2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human TMPRSS2.

Materials:

  • Enzyme: Recombinant human TMPRSS2 (extracellular domain)

  • Substrate: Fluorogenic peptide substrate, e.g., Boc-Gln-Ala-Arg-AMC

  • Inhibitors: Test compounds (e.g., Camostat, Nafamostat) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20

  • Microplates: 384-well, black, flat-bottom plates

  • Plate Reader: Fluorescence microplate reader capable of excitation at ~340 nm and emission at ~440 nm

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test inhibitors in DMSO.

    • Using an acoustic liquid handler or a multichannel pipette, dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of the 384-well plate. For the control wells, dispense DMSO only.

  • Enzyme Addition:

    • Dilute the recombinant TMPRSS2 enzyme to the desired working concentration in the assay buffer.

    • Add the diluted enzyme solution to all wells of the plate, except for the "no enzyme" control wells. The volume added will depend on the final desired reaction volume.

  • Pre-incubation:

    • Briefly centrifuge the plate to ensure all components are mixed at the bottom of the wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate solution in the assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specific duration (e.g., 60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Fluorescence Detection:

    • Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 340 nm, Em: 440 nm for AMC).

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_no_enzyme) / (Fluorescence_DMSO - Fluorescence_no_enzyme))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

References

GBA Metabolite of Foy 251: A Comparative Analysis of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the activity of drug metabolites is crucial for evaluating efficacy and safety. This guide provides a comparative analysis of the GBA (4-guanidinobenzoic acid) metabolite of Foy 251 (GBPA) and its activity, supported by experimental data.

This compound, also known as GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), is the active metabolite of the serine protease inhibitor Camostat mesylate. A primary mechanism of action for this compound is the inhibition of Transmembrane Serine Protease 2 (TMPRSS2), a key enzyme in the entry process of various viruses, including SARS-CoV-2. This compound is further metabolized to GBA. Experimental evidence indicates that the GBA metabolite possesses significantly reduced activity compared to its parent compound, this compound.

Comparative Activity of this compound (GBPA) and GBA

Quantitative analysis of the inhibitory activity of this compound and GBA against TMPRSS2 reveals a substantial difference in their potency. While this compound is a potent inhibitor of TMPRSS2, GBA demonstrates minimal to no inhibitory effect at comparable concentrations.

CompoundTargetAssay TypeIC50EC50 (Viral Entry Inhibition)
This compound (GBPA)TMPRSS2Enzymatic Assay70.3 nM[1][2]178 nM[1][2][3]
GBA (4-guanidinobenzoic acid)TMPRSS2Enzymatic Assay>10 µM[1][2]Not reported

Table 1: Comparative in vitro activity of this compound (GBPA) and its metabolite GBA against TMPRSS2.

The data clearly indicates that GBA is significantly less active as a direct inhibitor of the TMPRSS2 enzyme, with an IC50 value orders of magnitude higher than that of this compound.[1][2]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound involves the inhibition of the TMPRSS2 protease. This enzyme is critical for the cleavage of the SARS-CoV-2 spike protein, a prerequisite for the fusion of the viral and host cell membranes, and subsequent viral entry. By inhibiting TMPRSS2, this compound effectively blocks this pathway. The GBA metabolite, due to its low inhibitory activity, does not significantly contribute to the blockade of this process.

GBA_Metabolite_Activity cluster_metabolism Metabolism cluster_viral_entry Viral Entry Pathway Camostat_mesylate Camostat mesylate Foy_251 This compound (GBPA) (Active Metabolite) Camostat_mesylate->Foy_251 Esterases GBA GBA (Inactive Metabolite) Foy_251->GBA Hydrolysis TMPRSS2 TMPRSS2 Foy_251->TMPRSS2 Inhibits GBA->TMPRSS2 Minimal Inhibition SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binding Spike_Cleavage Spike Protein Cleavage TMPRSS2->Spike_Cleavage Catalyzes Viral_Entry Viral Entry Spike_Cleavage->Viral_Entry

Figure 1: Metabolic pathway of Camostat mesylate and the mechanism of action of its metabolites on the SARS-CoV-2 entry pathway.

Experimental Protocols

TMPRSS2 Inhibition Assay (Enzymatic Assay)

This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against the TMPRSS2 enzyme.

Materials:

  • Recombinant human TMPRSS2 protein

  • Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-MCA

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl

  • Test compounds (this compound, GBA) dissolved in DMSO

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and GBA) in DMSO.

  • Add the diluted compounds to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant TMPRSS2 enzyme to all wells except the negative control.

  • Incubate the plate at room temperature for a pre-determined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Boc-Gln-Ala-Arg-MCA to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes) at room temperature.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

experimental_workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds add_compounds Add compounds to microplate wells prep_compounds->add_compounds add_enzyme Add TMPRSS2 enzyme add_compounds->add_enzyme incubate Incubate at room temperature add_enzyme->incubate add_substrate Add fluorogenic substrate incubate->add_substrate measure_fluorescence Measure fluorescence add_substrate->measure_fluorescence calculate_inhibition Calculate percent inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

Figure 2: Experimental workflow for the TMPRSS2 inhibition assay.

References

Foy 251: A Head-to-Head Comparison with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foy 251, the active metabolite of the oral prodrug camostat (B1201512) mesylate, is a serine protease inhibitor with established antiviral activity.[1] Its primary mechanism of action involves the inhibition of the host cell enzyme Transmembrane Protease, Serine 2 (TMPRSS2), which is crucial for the cell entry of several respiratory viruses, including SARS-CoV-2, influenza virus, and Middle East Respiratory Syndrome coronavirus (MERS-CoV).[2][3][4] By blocking the proteolytic cleavage of viral spike proteins by TMPRSS2, this compound effectively prevents viral fusion with the host cell membrane. This guide provides a head-to-head comparison of this compound's in vitro efficacy against that of other notable antiviral agents, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Host Cell Entry

This compound's antiviral strategy is centered on inhibiting a host factor essential for viral entry. This approach differs from that of many other antivirals that directly target viral enzymes, such as RNA-dependent RNA polymerase or viral proteases. The inhibition of TMPRSS2 by this compound is a key step in preventing the viral life cycle from initiating.[5]

cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 ACE2 Spike Protein->ACE2 Binding TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming Viral Fusion Viral Fusion TMPRSS2->Viral Fusion Cleavage & Activation Viral Entry Viral Entry Viral Fusion->Viral Entry This compound This compound This compound->TMPRSS2 Inhibition cluster_workflow TMPRSS2 Inhibition Assay Workflow start Start reagents Prepare Reagents: - Recombinant TMPRSS2 - Fluorogenic Substrate - Test Compound (this compound) start->reagents incubation Incubate TMPRSS2 with Test Compound reagents->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure Measure Fluorescence add_substrate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end cluster_workflow Pseudovirus Entry Assay Workflow start Start seed_cells Seed Host Cells (e.g., 293T-ACE2-TMPRSS2) start->seed_cells pre_incubate Pre-incubate cells with Test Compound (this compound) seed_cells->pre_incubate infect Infect cells with Pseudovirus pre_incubate->infect incubate_post Incubate for 48-72h infect->incubate_post lyse_measure Lyse cells and measure Reporter Gene Activity incubate_post->lyse_measure analyze Analyze Data (Calculate EC50) lyse_measure->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of Foy 251 (Camostat Mesylate): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Foy 251, also known as the active metabolite of Camostat mesylate. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Chemical Identification and Hazards

This compound is the active metabolite of Camostat mesylate, a serine protease inhibitor.[1][2][3] Safety Data Sheets (SDS) for Camostat mesylate classify it as a substance that can cause skin and serious eye irritation, and may lead to respiratory irritation.[4][5][6][7] It is also noted as being very toxic to aquatic life.[4][8] Therefore, proper disposal procedures are crucial to prevent harm to personnel and the environment.

Core Disposal and Handling Procedures

The primary recommendation for the disposal of this compound is to entrust it to a licensed waste disposal company.[5] Disposal must be conducted in accordance with all local and national regulations.[5][6][7]

Personal Protective Equipment (PPE) and Spill Management

To ensure safety during handling and disposal, appropriate personal protective equipment should be worn. This includes protective gloves, clothing, and eye/face protection.[5][6][8] In the event of a spill, the area should be evacuated and ventilated. For minor spills, use dry clean-up procedures to avoid generating dust, and collect the material in a clean, dry, sealable, and labeled container for disposal.[8] For major spills, the fire brigade should be alerted, and personnel should be moved upwind.[8]

Step-by-Step Disposal Workflow

The following procedure outlines the recommended steps for the proper disposal of this compound:

  • Wear Appropriate PPE: Before handling the waste, ensure you are wearing safety glasses, gloves, and a lab coat.

  • Containerize Waste: Place all this compound waste, including contaminated materials, into a clearly labeled, sealed container.

  • Consult a Licensed Disposal Company: Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

  • Follow Regulatory Guidelines: Ensure that all local and national regulations for hazardous waste disposal are strictly followed.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Step 2: Place Waste in Labeled, Sealed Container ppe->containerize contact Step 3: Contact Licensed Waste Disposal Company containerize->contact regulations Step 4: Adhere to Local & National Disposal Regulations contact->regulations end End: Proper Disposal Complete regulations->end

This compound Disposal Workflow Diagram

Quantitative Data and Experimental Protocols

The Safety Data Sheets for Camostat mesylate do not provide specific quantitative data for disposal, such as concentration limits for release, nor do they detail experimental protocols for neutralization or deactivation. The consistent recommendation is to utilize a professional waste disposal service. For specific disposal methodologies, it is imperative to consult with the licensed disposal company, as they will have the expertise and equipment to handle the chemical waste in accordance with regulations.

Data PointValue
Concentration Limits for Disposal Not specified in available documentation.
pH Requirements for Disposal Not specified in available documentation.

Disclaimer: This information is intended as a guide and is based on publicly available Safety Data Sheets. It is not a substitute for a comprehensive risk assessment and consultation with safety professionals and licensed waste disposal experts. Always refer to the specific Safety Data Sheet for the product you are using and adhere to all applicable regulations.

References

Essential Safety and Operational Guide for Handling Foy 251 (Camostat Mesylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Foy 251, also known as Camostat Mesylate. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

This compound, a serine protease inhibitor, is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesUse appropriate chemical-resistant gloves (minimum standard BS EN 374:2003).[3] Inspect gloves for integrity before each use. For tasks requiring high dexterity, thinner, single-use gloves may be appropriate, but must be disposed of immediately after use.[2] For tasks with a risk of puncture or abrasion, thicker gloves should be used.[2] Always wash hands thoroughly with soap and water after removing gloves.[2]
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn to protect against splashes and dust.[2][3] In situations with a higher risk of splashing, a face shield should be used in addition to safety glasses or goggles.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary if a risk assessment indicates potential for inhalation of dust or aerosols, or when handling the powder outside of a chemical fume hood.[2][3]
Body Protection Laboratory coat or Protective clothingA lab coat should be worn to prevent skin contact.[2] For larger quantities or in situations with a higher risk of contamination, wear appropriate protective clothing.[3] Work clothes should be laundered separately.[2]

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area.[2][3]

  • Whenever possible, handle this compound in a chemical fume hood, especially when working with the solid form to avoid dust formation.[3]

  • Ensure a safety shower and eyewash station are readily accessible.[3]

General Handling:

  • Avoid all personal contact with the substance.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Keep containers securely sealed when not in use.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash all exposed external body areas thoroughly after handling.[2]

Storage:

  • Store in a cool, well-ventilated area, away from direct sunlight.[3]

  • Keep the container tightly sealed.[3]

  • Desiccate at room temperature.[3]

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing and shoes, and wash them before reuse.[3] If skin irritation persists, seek medical attention.[4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] If irritation persists, consult a doctor.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Spill Response:

  • Evacuate: Immediately clear the area of all personnel.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or waterways.[1][2]

  • Personal Protection: Don the appropriate PPE, including a respirator if necessary, before attempting cleanup.[2]

  • Cleanup:

    • For solid spills, use dry cleanup procedures to avoid generating dust.[2] Sweep or vacuum up the material (use an explosion-proof vacuum if applicable) and place it in a clean, dry, sealable, and labeled container for disposal.[2]

    • For liquid spills, cover with a suitable absorbent material. Once absorbed, collect the material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a 10% caustic solution, followed by a water rinse.[3]

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.[2]

Disposal Plan

All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Collection: Place all waste in a clearly labeled, sealed container.

  • Disposal: Arrange for disposal by a licensed hazardous waste disposal company.[4] Do not dispose of down the drain or in general waste.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Foy251_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Weigh/Measure this compound in Fume Hood C->D Proceed to handling E Prepare Solution D->E L Spill Occurs D->L Potential Hazard M Personal Exposure D->M F Conduct Experiment E->F E->L E->M G Decontaminate Work Surfaces F->G Experiment complete F->L F->M H Collect All Waste (Solid, Liquid, Contaminated PPE) G->H I Package and Label Waste H->I J Store Waste for Pickup I->J K Dispose via Licensed Contractor J->K N Follow Spill Response Protocol L->N O Follow First Aid Procedures M->O

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Foy 251
Reactant of Route 2
Reactant of Route 2
Foy 251

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.